molecular formula C7H10F2N2O2 B175896 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide CAS No. 126309-11-3

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Cat. No.: B175896
CAS No.: 126309-11-3
M. Wt: 192.16 g/mol
InChI Key: NBGSVZPNDIXPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide (CAS 126309-11-3) is a piperidine-based compound with the molecular formula C7H10F2N2O2 and a molecular weight of 192.16 g/mol . This chemical serves as a valuable piperidine impurity reference standard and building block in pharmaceutical research and development . It is essential for various applications, including product development, ANDA and DMF submissions, quality control (QC), method validation, and stability studies . Researchers utilize this compound to identify unknown impurities and evaluate genotoxic potential, aiding in the creation of high-quality pharmaceutical reference standards . The product is supplied with comprehensive analytical data and a Certificate of Analysis (COA) to ensure quality and compliance with regulatory standards . This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGSVZPNDIXPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(C(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560980
Record name 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126309-11-3
Record name 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly improve the pharmacological profile of drug candidates. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group is of particular interest. It can act as a bioisosteric replacement for hydroxyl, thiol, or amide functionalities, and its polarized C-H bond can participate in hydrogen bonding, a critical interaction in molecular recognition at biological targets.

This guide provides a comprehensive overview of a proposed synthetic pathway to this compound, a novel scaffold that combines the valuable difluoromethyl group with a lactam framework. The 2-oxopiperidine (δ-valerolactam) ring is a prevalent feature in many biologically active compounds. The creation of a quaternary stereocenter at the C3 position, decorated with both a difluoromethyl group and a carboxamide, presents a unique synthetic challenge and offers a versatile platform for the development of new chemical entities for drug discovery.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail a plausible multi-step synthesis, providing not only step-by-step protocols but also the underlying mechanistic rationale and expert insights into key experimental choices.

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target molecule, this compound (I), involves three key disconnections. The primary amide can be retrosynthetically disconnected to its corresponding ester (II). The crucial difluoromethyl group can be traced back to an electrophilic difluoromethylation of a β-keto ester precursor (III). Finally, the piperidone ring itself can be envisioned as being formed via a Dieckmann condensation of an acyclic diester.

G target This compound (I) ester Ethyl 3-(Difluoromethyl)-2-oxopiperidine-3-carboxylate (II) target->ester Amide Formation keto_ester Ethyl N-Boc-3-oxo-2-piperidinecarboxylate (III) ester->keto_ester Electrophilic Difluoromethylation acyclic Acyclic Diester Precursor keto_ester->acyclic Dieckmann Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-stage process, beginning with the construction of a key piperidone intermediate, followed by the critical difluoromethylation step, and concluding with the functional group transformation to the final carboxamide product.

G cluster_0 Stage 1: Piperidone Ring Synthesis cluster_1 Stage 2: Difluoromethylation cluster_2 Stage 3: Amide Formation A Acyclic Diester B Ethyl N-Boc-3-oxo-2-piperidinecarboxylate A->B Dieckmann Condensation C Ethyl 3-(Difluoromethyl)-2-oxopiperidine-3-carboxylate B->C Electrophilic Difluoromethylation D Target Molecule: This compound C->D Aminolysis

Caption: Proposed three-stage synthetic workflow.

Stage 1: Synthesis of the Key Intermediate: Ethyl N-Boc-3-oxo-2-piperidinecarboxylate

The synthesis of the piperidone ring system is a critical first stage. A robust and scalable method for constructing substituted piperidones is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] This approach provides the necessary functionality at the C3 position for the subsequent difluoromethylation.

Experimental Protocol:
  • Preparation of the Acyclic Diester: A suitable acyclic diester, such as diethyl N-(tert-butoxycarbonyl)-N-(3-ethoxycarbonylpropyl)aminomalonate, is required. This can be synthesized from commercially available starting materials through standard alkylation procedures.

  • Dieckmann Condensation:

    • To a solution of the acyclic diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl N-Boc-3-oxo-2-piperidinecarboxylate.[3]

Stage 2: C-Selective Electrophilic Difluoromethylation

This is the pivotal step in the synthesis, where the difluoromethyl group is installed at the C3 position. The presence of the β-keto ester functionality in our intermediate is crucial as it allows for deprotonation to form a soft carbon nucleophile, which can then be alkylated. We will employ an electrophilic difluoromethylating reagent for this transformation. Several such reagents are available, including S-(difluoromethyl)diarylsulfonium salts, which have shown excellent C-selectivity in the difluoromethylation of β-keto esters.[4][5]

Reaction Scheme:

Caption: Electrophilic difluoromethylation of the β-keto ester intermediate.

Experimental Protocol:
  • To a solution of Ethyl N-Boc-3-oxo-2-piperidinecarboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and an electrophilic difluoromethylating reagent such as an S-(difluoromethyl)diarylsulfonium salt (1.2 eq).[4]

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by ¹⁹F NMR spectroscopy or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the difluoromethylated product.

Mechanistic Insight and Causality:

The reaction proceeds via the deprotonation of the acidic α-proton at the C3 position of the β-keto ester by the base (potassium carbonate). This generates an enolate, which acts as the carbon nucleophile. The electrophilic difluoromethylating reagent then transfers a "CF₂H⁺" equivalent to the enolate. The C-alkylation is generally favored over O-alkylation for β-keto esters with sulfonium-based electrophilic reagents, leading to the desired product with high regioselectivity.[4][6] The choice of a non-protic polar solvent like acetonitrile facilitates the reaction by solvating the ionic intermediates.

ParameterConditionRationale
Difluoromethylating Agent S-(difluoromethyl)diarylsulfonium saltProvides high C-selectivity for β-keto esters.[4]
Base Potassium Carbonate (K₂CO₃)Sufficiently basic to deprotonate the β-keto ester without promoting side reactions.
Solvent Acetonitrile (CH₃CN)Aprotic polar solvent that aids in dissolving reagents and stabilizing intermediates.
Temperature Room TemperatureMild conditions are often sufficient for this transformation, minimizing degradation.
Stage 3: Conversion of the Ester to the Primary Carboxamide

The final step is the conversion of the ethyl ester to the primary carboxamide. This can be achieved through several methods, with aminolysis being a direct approach.[7][8]

Experimental Protocol (Aminolysis):
  • Dissolve the ethyl 3-(difluoromethyl)-2-oxopiperidine-3-carboxylate (1.0 eq) in a suitable solvent such as methanol.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a saturated solution of ammonia in methanol.

  • Seal the reaction vessel and allow it to stir at room temperature. The reaction may require an extended period, and progress should be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Alternative Protocol (via Carboxylic Acid):
  • Saponification: Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Amide Coupling: Activate the resulting carboxylic acid with a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like diisopropylethylamine (DIPEA) and a source of ammonia (e.g., ammonium chloride).[9] This method is often milder and more efficient than direct aminolysis.

Conclusion

This technical guide outlines a feasible and logical synthetic route to the novel scaffold, this compound. The proposed pathway leverages established and reliable chemical transformations, including a Dieckmann condensation for the formation of the core lactam ring, a C-selective electrophilic difluoromethylation of a β-keto ester, and a final conversion of the ester to the target carboxamide. Each step is supported by literature precedents, and the rationale behind the choice of reagents and conditions has been provided to ensure a high degree of scientific integrity. This molecule represents a promising starting point for the development of new therapeutic agents, and the synthetic strategy detailed herein provides a solid foundation for its synthesis and future derivatization in medicinal chemistry programs.

References

  • Wang, Y., Wang, S., Qiu, P., Fang, L., Wang, K., Zhang, Y., Zhang, C., & Zhao, T. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry, 19(20), 4463-4467. [Link]

  • Wang, Y., et al. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry. [Link]

  • Shibata, N., et al. (2014). S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes. Angewandte Chemie International Edition, 53(12), 3138-3142. [Link]

  • Wikipedia contributors. (2023). 1-Methyl-4-piperidone. In Wikipedia, The Free Encyclopedia. [Link]

  • Marson, C. M., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 68(35), 7154-7164. [Link]

  • Li, W., et al. (2020). Organocatalytic Enantioselective α-Difluoromethylketone Thiolation of β-Keto Esters Using Phthalimide-SCF2COAr. Organic & Biomolecular Chemistry. [Link]

  • Hussain, F., & Rama Sastry, C. V. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Arzneimittel-Forschung, 39(11), 1391-1396. [Link]

  • Zhang, C., et al. (2018). Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates. Organic Letters, 20(21), 6925-6929. [Link]

  • Defense Technical Information Center. (1988). Piperidine Synthesis. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2112-2115. [Link]

  • Pliego, J. R. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 13(36), 9445-9454. [Link]

  • ResearchGate. (n.d.). Hydro-trifluoromethylations with Umemoto reagent. [Link]

  • Reddit. (2020). can't we convert carboxyllic acid into amide by adding NH3,and then heating it? or we have to convert carboxylic acid into acyl chloride/ester and then add NH3?[Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Lee, H., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 23(10), 2486. [Link]

  • Zhu, J., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(1), 4-7. [Link]

  • Li, W., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(42), 5434-5436. [Link]

  • Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. [Link]

  • ResearchGate. (2024). Reaction of (difluoromethyl)diarylsulfonium salt 5 with 1 m. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • YouTube. (2023). Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12. [Link]

  • Dalal Institute. (n.d.). Ammonolysis of Esters. [Link]

  • ResearchGate. (n.d.). Compilation of amdiation through ester aminolysis. [Link]

  • PubMed. (2024). Fluorohalomethylsulfonium Salts as a Fluorohalocarbene Source. [Link]

  • ACS Publications. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. [Link]

  • Protheragen. (n.d.). Ethyl N-Boc-3-oxopiperidine-2-carboxylate. [Link]

  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]

  • PubMed. (2015). Synthesis of Diaryliodonium Salts Having Pentafluorosulfanylarenes and Their Application to Electrophilic Pentafluorosulfanylarylation of C-, O-, N-, and S-Nucleophiles. [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Structural Elucidation of 2-Oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Deconstructing a Core Moiety in Modern Drug Discovery

The 2-oxopiperidine, or δ-valerolactam, ring system is more than a mere cyclic amide; it is a cornerstone in the architecture of a multitude of biologically active compounds, from natural products to cutting-edge pharmaceuticals. Its prevalence underscores a critical necessity for drug development professionals: the unambiguous determination of its three-dimensional structure. The precise arrangement of atoms within a 2-oxopiperidine derivative dictates its pharmacological profile, influencing everything from target binding and efficacy to metabolic stability and toxicity. This guide, born from extensive field experience, eschews a rigid, one-size-fits-all approach. Instead, it offers a dynamic, logic-driven workflow for the structural elucidation of this pivotal scaffold, empowering researchers to make informed experimental choices and interpret complex data with confidence. We will delve into the core analytical techniques, not as isolated procedures, but as interconnected tools in a comprehensive characterization strategy.

The Synergy of Spectroscopic and Spectrometric Techniques: A Holistic Approach

The robust structural elucidation of 2-oxopiperidine derivatives hinges on the convergent power of multiple analytical methodologies. No single technique provides a complete picture; rather, it is the thoughtful integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography that affords an unassailable structural assignment.

Our investigative workflow is predicated on a tiered approach, beginning with non-destructive techniques that provide foundational information and progressing to more definitive, and at times destructive, methods.

MS_Fragmentation M [M]⁺˙ (Molecular Ion) F1 Loss of CO [M-28]⁺˙ M->F1 F2 α-cleavage Loss of C₄H₈N radical M->F2 F3 Retro-Diels-Alder (if applicable) M->F3 F4 Loss of substituents M->F4

Caption: Common fragmentation pathways observed for 2-oxopiperidine derivatives in mass spectrometry.

A Self-Validating Protocol for Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method Selection:

    • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for library matching and structural elucidation. The molecular ion may be weak or absent.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that typically produce a prominent protonated molecule ([M+H]⁺) or other adducts. This is ideal for confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement of the molecular ion.

    • Use the accurate mass to calculate the elemental composition, which serves as a powerful constraint on the possible molecular formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to deduce the structure of the molecule. The fragmentation pattern can be compared to that of known compounds or interpreted based on established fragmentation mechanisms.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 2-oxopiperidine derivatives, it is particularly useful for confirming the presence of the lactam functionality.

Characteristic IR Absorptions for 2-Oxopiperidine Derivatives

The vibrational frequencies of the bonds within the 2-oxopiperidine ring give rise to a characteristic IR spectrum.

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H stretch 3200-3400Medium, often broadIndicates a secondary amide.
C-H stretch 2850-3000Medium to strongAliphatic C-H bonds.
C=O stretch (Amide I) 1640-1680StrongThis is a key diagnostic peak for the lactam carbonyl.
N-H bend (Amide II) 1510-1570MediumOften coupled with C-N stretching.
C-N stretch 1200-1350Medium

A Straightforward Protocol for FTIR Analysis

  • Sample Preparation:

    • Solid Samples: Can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

    • Liquid Samples: Can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or solvent, which is then subtracted from the sample spectrum.

  • Spectral Interpretation:

    • Identify the key absorption bands and correlate them with the expected functional groups of the 2-oxopiperidine derivative.

    • Pay close attention to the carbonyl stretching frequency, as its position can be influenced by ring strain and substitution.

IV. X-Ray Crystallography: The Definitive Three-Dimensional Structure

Single-crystal X-ray crystallography provides the most unambiguous determination of the molecular structure, including the absolute stereochemistry. It offers a precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the 2-oxopiperidine ring in the solid state.

The Power of Definitive Spatial Arrangement

For chiral 2-oxopiperidine derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. This information is often crucial for understanding structure-activity relationships. The conformation of the six-membered ring (e.g., chair, boat, or twist-boat) is also revealed, which can have significant implications for biological activity.

Protocol for X-Ray Crystallographic Analysis

  • Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened to find the optimal conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, highly accurate structure.

Conclusion: A Symphony of Analytical Precision

The structural elucidation of 2-oxopiperidine derivatives is a testament to the power of a multi-faceted analytical approach. By synergistically employing NMR, MS, IR, and X-ray crystallography, researchers can move beyond mere identification to a deep understanding of the molecule's architecture. This guide has laid out a logical and field-tested framework for this process, emphasizing the "why" behind the "how." By adopting this integrated and self-validating approach, scientists in drug discovery and development can confidently and accurately characterize these vital chemical entities, paving the way for the rational design of next-generation therapeutics.

References

  • Spectroscopic Data of 2-Piperidone. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. PubChem. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry. Chemistry LibreTexts.[Link]

  • Infrared Spectroscopy. RTI Laboratories.[Link]

  • Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116-120. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 163-170. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587. [Link]

A Technical Guide to the Physicochemical Characterization of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the physicochemical characterization of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide, a novel small molecule with potential therapeutic applications. As detailed information on this specific compound is not widely available in peer-reviewed literature, this guide establishes a robust, first-principles-based analytical strategy. The protocols and rationale described herein are grounded in industry best practices and regulatory expectations for early-phase drug development. We will detail the core experimental workflows required to elucidate the compound's fundamental properties, including solubility, stability, ionization constant (pKa), lipophilicity (LogP), and solid-state characteristics. The insights generated from this characterization cascade are critical for guiding formulation development, predicting in vivo behavior, and ensuring the selection of a viable drug candidate.

Introduction: Strategic Importance of Early-Phase Characterization

The molecule this compound belongs to the class of piperidine carboxamides, a scaffold present in numerous biologically active agents. The presence of a difluoromethyl group is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity by altering electronic properties and lipophilicity. While the specific therapeutic target of this compound is not publicly disclosed, similar structures have been investigated as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine treatment.[1][2][3]

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the bedrock of successful drug development. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for manufacturing and formulation into a stable, bioavailable drug product. Neglecting this foundational analysis introduces significant risks, often leading to costly failures in later stages of development.

This guide presents a logical, phase-appropriate workflow for characterizing this compound. The causality behind each experimental choice is explained, ensuring that the data generated is not merely a set of numbers, but a cohesive dataset that informs critical development decisions.

Core Physicochemical Properties: A Multi-Parametric Approach

The characterization of a novel compound requires an integrated approach where each parameter provides context for the others. The following sections detail the critical assays, their strategic importance, and step-by-step protocols.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Rationale: Aqueous solubility is arguably the most critical initial parameter. A drug must be in solution to be absorbed. Poor solubility is a leading cause of poor oral bioavailability. We will assess both kinetic and thermodynamic solubility to understand the compound's behavior under different conditions. Kinetic solubility (measured via precipitation from a DMSO stock) provides a high-throughput assessment relevant to early screening, while thermodynamic solubility represents the true equilibrium state and is essential for formulation design.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (ICH Guideline Q6A)

  • Preparation: Add an excess amount of the crystalline compound to vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (25°C and 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Validation: Confirm the solid form in the pellet post-experiment using X-Ray Powder Diffraction (XRPD) to ensure no phase transformation occurred during the experiment.

Data Presentation: Predicted Solubility Profile

pHTemperature (°C)Thermodynamic Solubility (µg/mL)
2.025550
4.525480
6.825150
7.425145
2.037610
7.437160

Note: Data is hypothetical and for illustrative purposes.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

Expertise & Rationale: The pKa value(s) define the extent to which a molecule is ionized at a given pH. This is critical as ionization state profoundly affects solubility, permeability, and receptor binding. The 2-oxopiperidine structure contains a lactam (cyclic amide) and a primary carboxamide. The lactam nitrogen is generally non-basic due to resonance. The primary carboxamide is also very weakly basic. Therefore, we anticipate the molecule to be largely neutral across the physiological pH range, but this must be confirmed experimentally. Potentiometric titration is the gold standard for this measurement.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH.

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is used to refine the pKa value from the derivative of the curve.

Workflow Diagram: pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_output Result A Dissolve Compound in Co-Solvent B Titrate with 0.1M HCl A->B Sample C Titrate with 0.1M NaOH A->C Sample D Record pH vs. Titrant Volume B->D C->D E Plot Titration Curve D->E F Calculate pKa (Inflection Point) E->F G Final pKa Value F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability

Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross cell membranes. LogP represents the partition coefficient of the neutral species between octanol and water. LogD is the partition coefficient at a specific pH, accounting for both neutral and ionized species. Since this molecule is expected to be neutral, LogP and LogD values should be similar across the physiological pH range. The shake-flask method is the traditional approach, providing highly reliable data.

Experimental Protocol: Shake-Flask Octanol-Water Partitioning (OECD Guideline 107)

  • System Preparation: Pre-saturate n-octanol with buffered water (e.g., pH 7.4) and vice-versa.

  • Partitioning: Dissolve the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for 1 hour, then allow the phases to separate for at least 24 hours at a constant temperature.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Data Presentation: Predicted Lipophilicity

ParameterValueMethod
LogP2.1Shake-Flask
LogD (pH 7.4)2.05Shake-Flask

Note: Data is hypothetical and for illustrative purposes.

Solid-State Characterization: Ensuring Stability and Consistency

Expertise & Rationale: The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, solubility, and manufacturability. It is imperative to identify the most stable crystalline form (polymorph) and characterize its properties. A comprehensive solid-state screening is crucial to mitigate the risk of a less stable form converting to a more stable (and likely less soluble) form during manufacturing or storage.

Key Techniques & Purpose:

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline lattice. It is the primary tool for identifying polymorphs, determining crystallinity, and monitoring phase purity.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and detect solid-state phase transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates and assess thermal decomposition.

  • Dynamic Vapor Sorption (DVS): Measures the uptake and loss of water vapor by the sample as a function of relative humidity (RH). This assay is critical for assessing hygroscopicity and identifying potential hydrate formation.

Workflow Diagram: Solid-State Characterization Cascade

SolidState_Workflow A API Bulk Material B XRPD (Phase ID & Purity) A->B C DSC (Melting Point & Transitions) A->C D TGA (Solvates/Hydrates) A->D E DVS (Hygroscopicity) A->E F Polymorph & Salt Screen A->F G Stable Form Selection B->G C->G D->G E->G F->G

Caption: Integrated workflow for solid-state characterization.

Chemical Stability Assessment

Expertise & Rationale: A drug candidate must be stable under various environmental conditions to be viable. Forced degradation studies are conducted under harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways and develop a stability-indicating analytical method. This is a regulatory requirement (ICH Guideline Q1A).

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Prepare solutions of the compound in:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H2O2 (Oxidation)

  • Thermal & Photo-Stress: Expose the solid compound and solutions to heat (e.g., 60°C) and photolytic conditions (ICH Q1B specified light/UV exposure).

  • Time Points: Sample at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze samples using an HPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS). The HPLC-PDA allows for peak purity analysis, while the LC-MS helps in identifying the mass of degradation products.

  • Mass Balance: Ensure that the total amount of the drug and its degradation products accounts for nearly 100% of the initial drug amount.

Conclusion and Forward Look

This technical guide outlines a foundational physicochemical characterization plan for this compound. The execution of these studies will generate a comprehensive data package that illuminates the compound's intrinsic properties. This knowledge is indispensable for making informed decisions in subsequent stages of drug development, including lead optimization, formulation design, and the development of robust manufacturing processes. The self-validating nature of these protocols ensures data integrity and provides a trusted basis for advancing a promising new chemical entity toward clinical evaluation.

References

  • Edvinsson, L. (2015). The CGRP receptor and its antagonists in the treatment of migraine. e-Neuroforum, 6(3), 65-70. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Olesen, J., Diener, H. C., Husstedt, I. W., et al. (2004). Calcitonin gene-related peptide receptor antagonist BIBN 4096 BS for the acute treatment of migraine. New England Journal of Medicine, 350(11), 1104-1110. [Link]

  • Durham, P. L., & Vause, C. V. (2010). CGRP receptor antagonists in the treatment of migraine. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 9(3), 323-333. [Link]

  • Organisation for Economic Co-operation and Development. (1995). OECD Guideline for Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved January 14, 2026, from [Link]

Sources

Spectroscopic Blueprint of a Novel Fluorinated Lactam: An In-depth Technical Guide to 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide, a compound of interest in contemporary drug discovery due to the strategic incorporation of a difluoromethyl group and a lactam scaffold. For researchers, scientists, and drug development professionals, understanding the precise spectroscopic signature of such molecules is paramount for structural verification, purity assessment, and the elucidation of structure-activity relationships. This document moves beyond a simple recitation of data, offering a deep dive into the rationale behind analytical choices and the interpretation of spectral data, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Structural Overview and Spectroscopic Implications

The unique architecture of this compound, featuring a quaternary carbon at the 3-position bearing both a difluoromethyl and a carboxamide group within a six-membered lactam ring, presents a rich and informative spectroscopic landscape. The presence of the fluorine atoms introduces a powerful diagnostic handle, particularly in NMR spectroscopy, while the amide and lactam functionalities provide distinct signatures in both IR and MS. The following sections will deconstruct the expected spectral output from each technique, providing a predictive framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic connectivity and chemical environment.[1][2][3]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will account for all non-exchangeable protons in the molecule. The piperidine ring protons will exhibit characteristic diastereotopic splitting patterns due to the chiral center at C3. The amide and lactam N-H protons will present as distinct signals, with their chemical shifts and multiplicities being highly dependent on the solvent and concentration due to hydrogen bonding effects.[4][5][6]

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H of CHF₂6.0 - 7.0Triplet (t)JHF ≈ 50-60 HzThe proton on the difluoromethyl group will be significantly deshielded by the two fluorine atoms and will appear as a triplet due to coupling with two equivalent fluorine atoms.
NH (Lactam)7.5 - 8.5Broad Singlet (br s)-The lactam NH proton's chemical shift is influenced by hydrogen bonding and its position on a nitrogen adjacent to a carbonyl group.[7]
NH₂ (Amide)7.0 - 8.0Two Broad Singlets (br s)-The two protons of the primary amide are diastereotopic and may appear as two separate broad signals, with chemical shifts sensitive to solvent and concentration.[8]
CH₂ (Piperidine C4)1.8 - 2.2Multiplet (m)-These methylene protons will show complex splitting due to coupling with adjacent protons on C5.
CH₂ (Piperidine C5)1.6 - 2.0Multiplet (m)-These methylene protons will couple with protons on C4 and C6, resulting in a complex multiplet.
CH₂ (Piperidine C6)3.2 - 3.6Multiplet (m)-These methylene protons are adjacent to the lactam nitrogen and will be deshielded, appearing at a lower field.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. The carbonyl carbons of the lactam and amide will be readily identifiable in the downfield region. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constants (J, Hz)Rationale
C=O (Lactam)170 - 175Singlet (s)-The carbonyl carbon of the six-membered lactam.[9]
C=O (Amide)165 - 170Singlet (s)-The carbonyl carbon of the primary amide.
CHF₂110 - 120Triplet (t)¹JCF ≈ 240-260 HzThe carbon is directly attached to two fluorine atoms, resulting in a large one-bond C-F coupling constant and a significant downfield shift.
C3 (Quaternary)55 - 65Triplet (t)²JCF ≈ 20-30 HzThis quaternary carbon is adjacent to the CHF₂ group, leading to a two-bond C-F coupling.
C6 (Piperidine)40 - 50Singlet (s)-The carbon adjacent to the lactam nitrogen.
C4, C5 (Piperidine)20 - 35Singlet (s)-The remaining methylene carbons of the piperidine ring.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[10][11] The difluoromethyl group will give rise to a single resonance, which will be split into a doublet by the geminal proton.

Predicted ¹⁹F NMR Spectral Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
CHF₂-110 to -130Doublet (d)JHF ≈ 50-60 HzThe chemical shift of the difluoromethyl group is characteristic. The signal is split into a doublet by the single geminal proton.[12][13]
Experimental Protocol for NMR Spectroscopy

A robust NMR analysis requires careful sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for amides as it can help to resolve the N-H proton signals.[4]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[14]

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

      • A relaxation delay of 1-2 seconds is typically sufficient.[14]

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

      • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR:

      • Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling.

      • Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).[14]

Workflow for NMR Analysis:

Caption: IR spectroscopy experimental workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. [15][16][17][18] Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The expected exact mass for C₇H₁₀F₂N₂O₂ is 208.0710. HRMS should confirm this value to within a few ppm.

  • Key Fragmentation Pathways:

    • Loss of the carboxamide group (-CONH₂): A common fragmentation for primary amides, leading to a fragment ion. [19] * Cleavage of the N-CO bond: This is a characteristic fragmentation for amides and can lead to the formation of an acylium ion. [20] * Ring-opening of the piperidine lactam: Cyclic structures can undergo complex fragmentation pathways involving ring opening. [21][22][23][24][25] * Loss of the difluoromethyl radical (•CHF₂): Cleavage of the C-C bond adjacent to the quaternary center can result in the loss of the difluoromethyl group.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it will likely produce the protonated molecule [M+H]⁺.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and elucidate the structure of the fragment ions.

Logical Flow of MS Data Interpretation:

MS_Interpretation Start Acquire HRMS Data (e.g., ESI-TOF) Parent_Ion Identify [M+H]+ Ion (m/z 209.0788) Start->Parent_Ion Formula_Confirm Confirm Elemental Composition (C7H11F2N2O2+) Parent_Ion->Formula_Confirm MSMS Perform MS/MS on Parent Ion Parent_Ion->MSMS Fragments Analyze Fragment Ions MSMS->Fragments Pathway Propose Fragmentation Pathways Fragments->Pathway Structure_Support Support Proposed Structure Pathway->Structure_Support

Caption: Interpreting high-resolution mass spectrometry data.

Conclusion: A Unified Spectroscopic Picture

The synergistic application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. NMR spectroscopy delivers the detailed atomic connectivity, IR confirms the presence of key functional groups, and HRMS verifies the molecular formula and provides insight into the molecule's stability and fragmentation. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement in the rigorous environment of pharmaceutical research and development.

References

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).
  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).
  • 19Fluorine NMR. (n.d.).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • Sample preparation for FT-IR. (n.d.).
  • 19 f chemical shifts and coupling constants. (n.d.). Slideshare.
  • IR Spectroscopy. (2022). Chemistry LibreTexts.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate.
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.
  • Preparing a sample for infrared spectroscopy. (2016). YouTube.
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace.
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
  • Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. (n.d.).
  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.
  • A Comparative Guide to Validating the Structure of Difluoromethylated Products by NMR Spectroscopy. (n.d.). Benchchem.
  • Preparation and NMR Spectra of Difluoromethylated Silver(I) and Silver(III) Compounds. Structure of [PNP][Ag(CF2H)4]. (n.d.). Inorganic Chemistry - ACS Publications.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Spectroscopy of Carboxylic Acid Derivatives. (2020). Chemistry LibreTexts.
  • Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. (n.d.). Journal of the American Chemical Society.
  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.). Creative Proteomics.
  • Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines. (n.d.). Benchchem.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). NIH.
  • Infrared spectra of Amides & Lactams (RCONR2). (n.d.).
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). ResearchGate.
  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). PMC - NIH.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH.
  • Skyline High Resolution Metabolomics. (n.d.).
  • High-resolution mass spectrometry of small molecules bound to membrane proteins. (n.d.). PMC.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023).
  • Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
  • Fluorine NMR. (n.d.).
  • Infrared special studies on lactams as cis-trans models for the peptide bond. (n.d.). ACS Publications.
  • An Overview of Fluorine NMR. (n.d.). ResearchGate.
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.). PMC - NIH.
  • NMR - Interpretation. (2023). Chemistry LibreTexts.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2025).
  • Video: NMR Spectroscopy Of Amines. (2025). JoVE.
  • Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. (n.d.). MDPI.
  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022). YouTube.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carboxamide Scaffold - A Privileged Structure in Modern Drug Discovery

The carboxamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in forming key interactions with a multitude of biological targets.[1][2] This structural motif is prevalent in numerous FDA-approved drugs, a testament to its favorable pharmacokinetic properties and its ability to engage in hydrogen bonding, which enhances target affinity.[1][2] Carboxamides are integral to a wide array of therapeutic agents, from anticancer and anti-infective drugs to treatments for neurological and cardiovascular diseases.[2][3][4] Their prevalence and success underscore the importance of a robust and systematic approach to screening novel carboxamide compounds to unlock their full therapeutic potential.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of novel carboxamide compounds. Moving beyond a mere recitation of protocols, we will delve into the strategic rationale behind the experimental choices, ensuring a scientifically rigorous and efficient screening cascade. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence, designed to guide you from initial hit identification to lead optimization.

The Strategic Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation

A successful screening campaign for novel carboxamide compounds necessitates a tiered approach, beginning with broad, high-throughput methods to identify initial "hits" and progressively employing more complex and specific assays to validate and characterize promising candidates. This cascade is designed to efficiently manage resources by eliminating non-viable compounds early in the process.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Optimization & In-Depth Characterization HTS High-Throughput Screening (HTS) (e.g., Biochemical or Phenotypic Assays) Dose_Response Dose-Response & IC50/EC50 Determination HTS->Dose_Response Initial Hits Cytotoxicity Initial Cytotoxicity Profiling (e.g., MTT Assay on a Cancer Cell Line) Cytotoxicity->Dose_Response Target_Engagement Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Target_Engagement Confirmed Hits Selectivity Selectivity Profiling (Against Related Targets/Cell Lines) Target_Engagement->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Validated Hits ADME_Tox In Vitro ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo Optimized Leads

Caption: A tiered approach to screening novel carboxamide compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed for high-throughput, enabling the rapid evaluation of large compound libraries.[5][6] The choice between a target-based or phenotypic screen will depend on the program's objectives.

High-Throughput Screening (HTS)
  • Target-Based HTS: This approach is employed when a specific molecular target (e.g., an enzyme or receptor) is known.[7] Enzyme inhibition assays are a classic example, where the ability of a compound to reduce the activity of a purified enzyme is measured.[7][8] This method is highly efficient and provides direct evidence of target engagement.[7]

  • Phenotypic HTS: In contrast, phenotypic screening assesses the effect of a compound on a whole cell or organism, without a preconceived target.[7][9] For instance, a screen might measure the ability of compounds to induce cell death in a cancer cell line.[10] This approach has the advantage of identifying compounds that work through novel mechanisms of action.[9]

Initial Cytotoxicity Profiling

Concurrent with or immediately following primary HTS, a preliminary assessment of cytotoxicity is crucial. This helps to flag compounds that exhibit non-specific toxicity, which can be a confounding factor in subsequent assays. The MTT assay is a widely used, robust method for this purpose.[1][11]

Protocol 1: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow cells to adhere overnight.[1][11]

  • Compound Treatment: Treat the cells with the novel carboxamide compounds at a single, high concentration (e.g., 10 µM) for 48-72 hours.[1][12] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Tier 2: Hit Confirmation and Secondary Assays - From Hits to Validated Leads

Compounds that demonstrate activity in the primary screen ("hits") must undergo a series of more rigorous secondary assays to confirm their activity, determine their potency, and begin to elucidate their mechanism of action.

Dose-Response and Potency Determination (IC50/EC50)

The first step in hit validation is to determine the compound's potency by generating a dose-response curve. This involves testing the compound across a range of concentrations to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative measure is essential for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.[7]

Target-Specific Assays

For hits emerging from either target-based or phenotypic screens, it is critical to confirm their interaction with the intended molecular target or to identify the target responsible for the observed phenotype.

2.2.1. Enzyme Inhibition Assays

Many carboxamide-containing drugs function as enzyme inhibitors, particularly targeting kinases.[12][14] These assays are fundamental to drug discovery and are used to determine if a compound's mechanism of action involves slowing down an enzymatic process.[8]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Akt Kinase)

  • Reagents: Prepare a reaction buffer containing purified active Akt kinase, its substrate (e.g., a peptide substrate), and ATP.

  • Compound Incubation: In a 96- or 384-well plate, add varying concentrations of the carboxamide compound.

  • Reaction Initiation: Initiate the kinase reaction by adding the enzyme and substrate mixture to the wells.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.[12]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.[14]

2.2.2. G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are a major class of drug targets, and carboxamides have been developed as ligands for these receptors.[15][16] Radioligand binding assays are the gold standard for determining the affinity of a compound for a GPCR.[15][17]

Protocol 3: Radioligand Competition Binding Assay for a GPCR

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the GPCR, and varying concentrations of the unlabeled carboxamide compound.

  • Incubation: Incubate the mixture to allow the ligands to reach binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The ability of the carboxamide compound to displace the radioligand is measured. The data is then used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity for the receptor.[18]

GPCR_Signaling cluster_0 cluster_1 Cell Membrane cluster_2 Ligand Carboxamide Ligand (Agonist/Antagonist) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified GPCR signaling pathway.

Selectivity Profiling

A crucial step in lead development is to assess the selectivity of a compound. An ideal drug candidate should potently interact with its intended target while having minimal effects on other related targets to avoid off-target side effects. For example, a kinase inhibitor should be tested against a panel of other kinases to determine its selectivity profile.[12][19][20]

Tier 3: Lead Optimization and In-Depth Characterization

Validated hits with promising potency and selectivity profiles advance to the lead optimization stage. This phase involves a multidisciplinary effort to improve the compound's properties, including its efficacy, safety, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of medicinal chemistry and aim to understand how modifications to a compound's chemical structure affect its biological activity.[21][22][23] By systematically synthesizing and testing analogs of a lead compound, researchers can identify the key structural features required for activity and make targeted modifications to enhance potency and other desirable properties.[24][25]

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid costly failures in later stages of drug development.[26][27][28] A panel of in vitro assays can provide valuable insights into a compound's drug-like properties.[29]

Table 1: Key In Vitro ADME/Tox Assays

Parameter Assay Purpose
Absorption Caco-2 Permeability AssayPredicts intestinal absorption of orally administered drugs.[29]
Metabolism Metabolic Stability Assay (Liver Microsomes or Hepatocytes)Determines the rate at which a drug is metabolized, indicating its potential half-life.[29]
Toxicity LDH Cytotoxicity AssayMeasures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][30][31][32][33]
Toxicity hERG Channel AssayAssesses the risk of cardiotoxicity.[27]
Drug-Drug Interactions CYP450 Inhibition AssayEvaluates the potential for a compound to inhibit major drug-metabolizing enzymes.[34]

Protocol 4: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[13]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[13]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.[13]

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[13]

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.[13][33]

In Vivo Efficacy Studies

The ultimate test of a drug candidate's potential is its efficacy in a living organism. Promising lead compounds are advanced to in vivo studies using relevant animal models of the target disease.[35][36] These studies provide critical information on a compound's therapeutic efficacy, pharmacokinetic profile, and overall safety in a complex biological system.

Conclusion: A Pathway to Novel Therapeutics

The biological activity screening of novel carboxamide compounds is a dynamic and iterative process that requires a strategic and scientifically rigorous approach. By employing a tiered screening cascade, from high-throughput primary screens to in-depth in vivo characterization, researchers can efficiently identify and optimize promising drug candidates. This guide provides a comprehensive framework to navigate this complex process, emphasizing the importance of understanding the rationale behind experimental choices and adhering to robust, validated protocols. The continued exploration of the vast chemical space occupied by carboxamide derivatives, guided by these principles, holds immense promise for the discovery of the next generation of innovative medicines.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. [Link]

  • What is an Inhibition Assay?. (n.d.). Biobide. [Link]

  • New Thiazole Carboxamides as Potent Inhibitors of Akt Kinases. (2012). PubMed. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

  • Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. (n.d.). National Institutes of Health. [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). Organic & Biomolecular Chemistry. [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (n.d.). PubMed Central. [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. [Link]

  • Functional in vitro assays for drug discovery. (2023). YouTube. [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022). Computational Chemistry Co.. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Few examples of carboxamide moiety-containing drug molecules. (n.d.). ResearchGate. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). ResearchGate. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Fraunhofer IME. [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). PubMed Central. [Link]

  • Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. (2022). MDPI. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central. [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. [Link]

  • Binding kinetics of ligands acting at GPCRs. (n.d.). PubMed Central. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS One. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (n.d.). ResearchGate. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]

  • Tools for GPCR drug discovery. (n.d.). PubMed Central. [Link]

  • Structure-Activity Relationships Overview. (n.d.). Scribd. [Link]

  • Structure–activity relationship. (n.d.). Wikipedia. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design. [Link]

  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database. (n.d.). PubMed Central. [Link]

  • structural changes & SAR for lead optimization. (2023). YouTube. [Link]

  • High-Throughput Molecular Screening Center. (n.d.). The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]

Sources

An In-Silico Modeling Guide to 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide: From Ligand Profiling to Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of computational methods into early-stage drug discovery has become indispensable, offering a cost-effective and rapid framework for prioritizing candidates and generating mechanistic hypotheses.[1] This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide , a novel small molecule with potential therapeutic relevance. We navigate a comprehensive workflow that mirrors a real-world drug discovery pipeline, beginning with fundamental ligand characterization and progressing through target identification, molecular docking, and molecular dynamics simulations to assess complex stability. The guide concludes with a critical evaluation of its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Each section is designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind key procedural choices, ensuring a robust and reproducible computational analysis.

Introduction: The Rationale for In Silico First

The compound this compound (henceforth referred to as "the compound") presents several features of medicinal chemistry interest. Its piperidine-2-one core is a common scaffold in pharmacologically active agents. The difluoromethyl group is a bioisostere for hydroxyl or thiol moieties and can modulate properties like lipophilicity and metabolic stability while acting as a hydrogen bond donor. The carboxamide group provides crucial hydrogen bonding capabilities.

Given these features, an in silico-first approach is a powerful strategy to explore its therapeutic potential.[1] Computer-aided drug design (CADD) significantly reduces the time and cost associated with experimental screening by prioritizing compounds with the highest likelihood of success.[2] This guide outlines a logical cascade of computational techniques to build a comprehensive profile of the compound, predict its potential biological targets, and evaluate its drug-like properties.

Part I: Ligand Preparation and Physicochemical Profiling

Before any interaction studies can be performed, a high-quality, three-dimensional, and energetically favorable conformation of the ligand must be generated. This initial step is foundational for the accuracy of all subsequent predictions.

Protocol: 2D to 3D Structure Generation and Energy Minimization
  • Obtain 2D Representation: The compound's structure, identified by its CAS number 126309-11-3, can be represented by the SMILES string O=C(C1(C(F)F)C(NCCC1)=O)N.[3]

  • Generate 3D Coordinates: Use a chemical drawing tool such as MarvinSketch or ChemDraw to convert the 2D representation into a 3D structure. These tools generate an initial 3D conformation based on standard bond lengths and angles.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, considering a physiological pH of 7.4 to assign correct protonation states to ionizable groups.

  • Energy Minimization: Subject the 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the geometry to find a low-energy, stable conformation. This is a critical step to ensure that bond lengths and angles are correct.[4]

  • Save the Structure: Save the final, optimized structure in a format suitable for docking software, such as .mol2 or .pdbqt, which preserves bond order and charge information.[4][5]

Physicochemical Property Prediction

Understanding the compound's fundamental physicochemical properties is essential for evaluating its "drug-likeness." These properties influence everything from solubility to cell permeability. Web-based platforms like SwissADME or pkCSM can be used for these predictions.[6]

Table 1: Predicted Physicochemical Properties of the Compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight192.16 g/mol Conforms to Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Lipophilicity)-0.85Indicates high hydrophilicity, which may impact cell membrane permeability but favors solubility.
Topological Polar Surface Area (TPSA)75.6 ŲWithin the acceptable range (<140 Ų) for good oral bioavailability.
Hydrogen Bond Donors2Conforms to Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors3Conforms to Lipinski's Rule of Five (<10).
Rotatable Bonds1Low number suggests conformational rigidity, which can be favorable for binding.

Part II: Target Identification via Pharmacophore Modeling

With no pre-defined biological target, a logical next step is to generate a hypothesis. Pharmacophore modeling is an effective technique for this purpose.[7] A pharmacophore is an abstract 3D arrangement of essential features that a molecule must possess to bind to a specific target.[8] By analyzing the compound's structure, we can build a pharmacophore model and use it to screen databases of known protein structures to identify potential binding partners.[7][9]

Workflow: Structure-Based Pharmacophore Screening

G cluster_0 Pharmacophore Generation cluster_1 Virtual Screening cluster_2 Target Selection Ligand Optimized 3D Ligand Structure Features Identify Pharmacophoric Features (H-Bond Donors/Acceptors, Hydrophobic, etc.) Ligand->Features Model Generate 3D Pharmacophore Model Features->Model Screen Screen Database with Pharmacophore Query Model->Screen Database Protein Database (e.g., PDB) Database->Screen Hits Ranked List of Potential Protein Targets Screen->Hits Analysis Analyze & Prioritize Hits (Biological Relevance, Pocket Score) Hits->Analysis Target Select Hypothetical Target (e.g., Matrix Metalloproteinase-9) Analysis->Target

Caption: Workflow for target identification using pharmacophore modeling.

For this guide, based on the common occurrence of piperidine-2-one scaffolds in inhibitors of proteases, we will select Matrix Metalloproteinase-9 (MMP-9) as a hypothetical, yet plausible, target for subsequent analysis. MMP-9 is a well-studied enzyme involved in tissue remodeling and is a target in various diseases.

Part III: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10][11] It is a cornerstone of structure-based drug design, allowing for the estimation of binding affinity and the analysis of key molecular interactions.[12]

Protocol: Protein-Ligand Docking with AutoDock Vina

This protocol outlines the steps for docking the compound into the active site of MMP-9 (PDB ID: 4H3X).

  • Protein Preparation:

    • Download the PDB file (4H3X) from the RCSB Protein Data Bank.

    • Remove all non-essential components, such as water molecules, co-crystallized ligands, and cofactors.[4][13]

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.[14]

    • Save the prepared protein structure in the .pdbqt format required by AutoDock Tools.[15]

  • Ligand Preparation:

    • Use the energy-minimized structure from Part I.

    • Define rotatable bonds within the ligand to allow for conformational flexibility during docking.[14]

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire active site of the protein. The dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket (e.g., 25 x 25 x 25 Å).[10]

  • Running the Docking Simulation:

    • Execute the docking run using AutoDock Vina, providing the prepared protein, ligand, and grid configuration files as input.[10] The search algorithm, such as a genetic algorithm, will explore various binding poses.[16]

  • Analysis of Results:

    • The primary output is a set of binding poses ranked by their binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[10]

    • Visualize the top-ranked poses using software like PyMOL or ChimeraX to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.[17]

Docking Results and Interpretation

Table 2: Hypothetical Molecular Docking Results for Compound with MMP-9

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.2HIS401, GLU402Hydrogen Bond (Carboxamide)
1-8.2LEU397, PRO410Hydrophobic Contact (Piperidine Ring)
2-7.9ALA189Hydrogen Bond (Difluoromethyl)
3-7.5VAL398Hydrophobic Contact

Causality: The top-ranked pose shows a highly favorable binding energy. The carboxamide group forms critical hydrogen bonds with the catalytic histidine and glutamate residues in the MMP-9 active site, a common binding motif for inhibitors. The difluoromethyl group also contributes a hydrogen bond, demonstrating its utility as a bioisostere. These specific, high-value interactions explain the strong predicted affinity.

Part IV: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[12] MD simulations solve Newton's equations of motion for the system, revealing the stability of the binding pose and the flexibility of different regions of the protein.[18][19][20]

Protocol: GROMACS MD Simulation Workflow

G cluster_0 System Preparation cluster_1 Simulation Cascade cluster_2 Trajectory Analysis Complex Docked Protein-Ligand Complex Topology Generate Topology & Parameters (Force Field: AMBER, CHARMM) Complex->Topology Solvation Solvate with Water Box Topology->Solvation Ions Add Counter-Ions (Neutralize System) Solvation->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Trajectory Analyze Trajectory Data Prod->Trajectory RMSD Calculate RMSD (Stability) Trajectory->RMSD RMSF Calculate RMSF (Flexibility) Trajectory->RMSF HBonds Analyze H-Bonds (Interaction Persistence) Trajectory->HBonds

Sources

The Rise of Difluoromethyl Piperidines: A Technical Guide to the Patent Landscape for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Difluoromethyl Moiety in Piperidine Scaffolds

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs across a wide range of therapeutic areas.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize pharmacological properties. In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[2] Among the various fluorinated motifs, the difluoromethyl (CHF2) group has garnered significant attention. This technical guide provides an in-depth analysis of the patent literature surrounding difluoromethyl piperidine compounds, offering researchers and drug development professionals a comprehensive overview of the synthetic strategies, therapeutic applications, and key players shaping this promising area of drug discovery.

The Patent Landscape: Key Players and Emerging Trends

An analysis of the patent landscape reveals a concentrated effort by several major pharmaceutical and biotechnology companies in the exploration of difluoromethyl piperidine compounds. These organizations are actively pursuing intellectual property rights for novel compositions of matter, synthetic methodologies, and therapeutic uses, indicating a strong belief in the potential of this chemical class.

Table 1: Key Patent Applicants for Difluoromethyl Piperidine Compounds and Related Fluorinated Heterocycles

AssigneeRepresentative Patent(s)Focus Area(s)
Boehringer Ingelheim WO2024089155A1, WO2019038717A1STING antagonists for inflammatory diseases, IKZF2/IKZF4 degraders for oncology.[3][4]
Vertex Pharmaceuticals US20100093748A1Protein kinase inhibitors.[5]
Alkermes, Inc. US-12441710-B2Compounds for CNS disorders, including narcolepsy and cataplexy.[6]
Merck Sharp & Dohme AU2007293395A1Gamma-secretase modulators for Alzheimer's disease.[7]
Aqfluorotech Co Ltd CN109180564BSynthetic methods for 3,3-difluoro-4-hydroxy-5-methylpiperidine derivatives.[8]

The patenting trends suggest a focus on high-value therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory conditions. The pursuit of novel synthetic routes that allow for efficient and stereoselective introduction of the difluoromethyl group onto the piperidine ring is also a significant area of innovation.

Synthetic Strategies: Accessing the Difluoromethyl Piperidine Core

The efficient and controlled synthesis of difluoromethyl piperidine derivatives is a critical hurdle in their development. Patent literature discloses several innovative approaches to tackle this challenge, ranging from the fluorination of piperidine precursors to the construction of the ring from fluorinated building blocks.

Method 1: Fluorination of Piperidine Precursors

A common strategy involves the introduction of the difluoromethyl group onto a pre-existing piperidine ring. This can be achieved through various fluorinating agents.

Experimental Protocol: Preparation of 1-R¹-3,3-difluoro-4-hydroxy-5-methylpiperidine Derivatives (Adapted from CN109180564B) [8]

This patent describes a multi-step synthesis starting from a 3,3-difluoro-4-hydroxy-5-ester piperidine derivative. The process involves a series of reduction and oxidation reactions to yield the target compounds.

  • Step 1: Reduction of the Ester. A solution of a 3,3-difluoro-4-hydroxy-5-ester piperidine derivative in a suitable solvent (e.g., ethers, alcohols, toluene) is treated with a reducing agent, such as sodium borohydride or potassium borohydride. The reaction is typically carried out at a controlled temperature to afford the corresponding 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine derivative.

  • Step 2: Protection of the Hydroxyl Groups. The diol intermediate is then protected using standard protecting group chemistry to prevent unwanted side reactions in subsequent steps.

  • Step 3: Introduction of the N-Substituent (R¹). The protected piperidine is N-alkylated or N-arylated using an appropriate electrophile under basic conditions to introduce the desired R¹ substituent.

  • Step 4: Deprotection and Optional Oxidation. The protecting groups are removed to yield the 1-R¹-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine. If the 4-carbonyl derivative is desired, a subsequent oxidation step is performed.

Method 2: Synthesis from Fluorinated Building Blocks

An alternative approach involves the construction of the piperidine ring using starting materials that already contain the difluoromethyl group. This strategy can offer better control over stereochemistry and regioselectivity.

Conceptual Workflow: Ring Construction with Fluorinated Precursors

G A Difluoromethylated Starting Material B Cyclization Precursor Formation A->B Reaction with complementary fragment C Piperidine Ring Formation B->C Intramolecular cyclization D Further Functionalization C->D Introduction of diversity elements

Caption: Synthesis of difluoromethyl piperidines via ring construction.

Therapeutic Applications and Biological Targets

The unique physicochemical properties imparted by the difluoromethyl group have led to the exploration of these piperidine derivatives across a diverse range of therapeutic areas. The patent literature highlights several key applications and their underlying biological targets.

Oncology

In the field of oncology, difluoromethyl piperidine compounds are being investigated as potent and selective inhibitors of various cancer-related targets.

  • IKZF2/IKZF4 Degraders: Patent WO2019038717A1 discloses 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, some of which contain a difluoromethylbenzyl substituent on the piperidine ring.[3] These compounds are designed to induce the degradation of Ikaros Family Zinc Finger 2 (IKZF2) and 4 (IKZF4), transcription factors implicated in the function of regulatory T cells (Tregs), which can suppress the anti-tumor immune response.[3] By degrading IKZF2/IKZF4, these compounds aim to destabilize Tregs and enhance anti-tumor immunity.[3]

  • NSD2 Inhibitors: European patent application EP4559915A1 describes piperidinyl-methyl-purineamines as inhibitors of Nuclear SET Domain-containing protein 2 (NSD2).[9] Overexpression and activating mutations of NSD2 are associated with several cancers, including multiple myeloma and acute lymphoblastic leukemia.[9] The disclosed compounds, which include difluoromethylpiperidine moieties, aim to inhibit the histone methyltransferase activity of NSD2, thereby targeting the oncogenic pathways driven by this enzyme.[9]

Neurodegenerative Diseases

The ability of the difluoromethyl group to improve blood-brain barrier penetration makes these compounds attractive candidates for treating central nervous system (CNS) disorders.

  • Alzheimer's Disease: Patent AU2007293395A1 describes difluorinated piperidines as selective inhibitors of the production of amyloid-beta (Aβ) 1-42.[7] The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. These compounds are proposed to modulate the activity of γ-secretase, an enzyme involved in the processing of amyloid precursor protein, to reduce the formation of the toxic Aβ42 peptide.[7]

Inflammatory and Autoimmune Diseases

The modulation of inflammatory pathways is another key area of investigation for difluoromethyl piperidine derivatives.

  • STING Antagonists: Patent application WO2024089155A1 from Boehringer Ingelheim discloses heterocyclic compounds, including those with difluoromethyl-pyrazolo[3,4-b]pyridine cores, as antagonists of the stimulator of interferon genes (STING) pathway.[4] Aberrant activation of the STING pathway is implicated in various autoimmune and inflammatory diseases. These compounds aim to block STING signaling and thereby reduce the production of pro-inflammatory cytokines.[4]

Signaling Pathway: STING Antagonism

G cluster_0 Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription Inflammation Inflammation IFN->Inflammation Compound Difluoromethyl Piperidine Compound Compound->STING inhibits

Caption: Inhibition of the STING pathway by difluoromethyl piperidine antagonists.

Structural Diversity of Patented Difluoromethyl Piperidine Compounds

The patent literature reveals a wide array of structural motifs incorporating the difluoromethyl piperidine core. This diversity allows for the fine-tuning of physicochemical and pharmacological properties to suit different biological targets and therapeutic indications.

Table 2: Examples of Patented Difluoromethyl Piperidine Scaffolds

ScaffoldRepresentative PatentTherapeutic Area
3,3-Difluoro-4-hydroxy-5-methylpiperidineCN109180564B[8]Synthetic Intermediate
1-(Difluoromethylbenzyl)-4-substituted-piperidineWO2019038717A1[3]Oncology (IKZF2/4 Degraders)
1,2-Disubstituted-difluorinated-piperidinesAU2007293395A1[7]Alzheimer's Disease
Difluoromethyl-pyrazolo[3,4-b]pyridine-piperidineWO2024089155A1[4]Inflammatory Diseases (STING Antagonists)
3-(Difluoromethyl)piperidine-dicarboxylatesEP4559915A1[9]Oncology (NSD2 Inhibitors)

The substitution patterns on both the piperidine ring and the nitrogen atom are key areas of chemical exploration. The difluoromethyl group is most commonly found at the 3- or 4-position of the piperidine ring, often as a gem-difluoro motif.

Conclusion and Future Perspectives

The patent landscape for difluoromethyl piperidine compounds is dynamic and rapidly evolving. The strategic incorporation of the difluoromethyl group onto the versatile piperidine scaffold has proven to be a fruitful approach for the discovery of novel drug candidates with improved pharmacological profiles. The intense patenting activity from major pharmaceutical companies underscores the significant potential of this compound class in addressing unmet medical needs in oncology, neurodegeneration, and inflammatory diseases.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of structurally diverse difluoromethyl piperidine derivatives. Furthermore, as our understanding of the biological roles of various targets deepens, we can expect to see the application of these compounds in an even broader array of therapeutic indications. For researchers and drug development professionals, a thorough understanding of the existing patent literature is essential for navigating this competitive and promising field.

References

  • WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)
  • CN102603611B - Preparation method of trifluoromethyl piperidine compounds. ()
  • CN109180564B - Preparation method of piperidine and deriv
  • A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. SynOpen. ([Link])

  • WO2024089155A1 - Heterocyclic compounds as sting antagonists. ()
  • PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1. ([Link])

  • DE3478598D1 - Prepar
  • Agricultural Products Based on Fluorinated Heterocyclic Compounds. ResearchGate. ([Link])

  • Vertex Pharmaceuticals Inc: Patent for CFTR Modulators. ([Link])

  • Vertex Pharmaceuticals Patents - Key Insights and Stats. ([Link])

  • Patents Assigned to Alkermes, Inc. ([Link])

  • AU2007293395A1 - Difluorinated piperidines for treatment of Alzheimer's disease and rel
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. ([Link])

  • US20100093748A1 - Substituted piperidines having protein kinase inhibiting activity. ()
  • Vertex Pharmaceuticals Incorporated - SEC.gov. ([Link])

  • BOEHRINGER INGELHEIM drug patent status, international patents. ([Link])

  • Vertex Pharmaceuticals Inc Patent & Company Information - GlobalData. ([Link])

  • ALKERMES, INC. v. TEVA PHARMACEUTICALS, INC. - DrugPatentWatch. ([Link])

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. ()
  • Lawsuit accuses Boehringer Ingelheim of false patent listings. Hartford Business Journal. ([Link])

  • Patents Assigned to Vertex Pharmaceuticals. ([Link])

  • US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones. ()
  • Patents Assigned to Boehringer Ingelheim GmbH. ([Link])

  • CN102702080A - Preparation method of 3-trifluoromethyl piperidine deriv
  • Substituted piperidino compounds and related methods of treatment - Patent US-12441710-B2 - PubChem. ([Link])

  • US9346787B2 - Piperidine compound or salt thereof. ()
  • BYDUREON - LU91989I2 - Google P
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C. ([Link])

  • Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. ([Link])

  • US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors. ()
  • Structure of trifluoromethyl piperidine derivative. ResearchGate. ([Link])

  • Piperidine deriv
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. ResearchGate. ([Link])

  • EP0530016B1 - Piperidine derivative and pharmaceutical composition containing it. ()
  • NZ192653A - 4-substituted piperidino-alkanol derivatives and pharmaceutical compositions containing them. ()

Sources

The 2-Oxopiperidine-3-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxopiperidine-3-carboxamide core, a conformationally constrained lactam structure, has emerged as a significant pharmacophore in medicinal chemistry. Its inherent stereochemistry and versatile synthetic handles have positioned it as a valuable scaffold for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-oxopiperidine-3-carboxamide analogs, offering field-proven insights for professionals in drug development.

The Strategic Advantage of the 2-Oxopiperidine-3-Carboxamide Core

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties.[1][2] The introduction of a ketone at the 2-position and a carboxamide at the 3-position imparts a unique set of characteristics to the scaffold. The lactam functionality introduces a degree of rigidity, which can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing binding affinity to the target protein. The carboxamide group provides a key hydrogen bonding donor and acceptor, crucial for molecular recognition. Furthermore, the synthetic accessibility of the parent 2-oxopiperidine-3-carboxylic acid allows for diverse functionalization at multiple points, making it an ideal starting point for the construction of compound libraries for high-throughput screening.[3]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 2-oxopiperidine-3-carboxamide analogs typically commences from the commercially available 2-oxopiperidine-3-carboxylic acid.[3] This key intermediate offers two primary points for diversification: the carboxylic acid and the lactam nitrogen.

Amide Bond Formation: The Gateway to Diversity

The most common synthetic transformation involves the coupling of the carboxylic acid with a diverse range of primary and secondary amines to generate the corresponding carboxamides. Standard peptide coupling reagents are effectively employed for this purpose.

Experimental Protocol: General Amide Coupling

  • Dissolution: Dissolve 2-oxopiperidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents), and an activator, such as 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Amine Addition: Introduce the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This versatile protocol allows for the introduction of a wide array of substituents, enabling extensive exploration of the chemical space around the carboxamide moiety.

N-Functionalization of the Lactam

The lactam nitrogen provides another avenue for structural modification, although it is often less explored than the carboxamide. N-alkylation or N-arylation can be achieved under basic conditions, though care must be taken to avoid side reactions.

Synthesis Core 2-Oxopiperidine-3-carboxylic Acid Coupling EDCI, DMAP Core->Coupling Activation Amine R1R2NH Amine->Coupling Carboxamide 2-Oxopiperidine-3-carboxamide Analog Coupling->Carboxamide Amide Formation Base Base, R3-X Carboxamide->Base N-Functionalization N_Func N-Substituted Analog Base->N_Func

Caption: General synthetic routes to 2-oxopiperidine-3-carboxamide analogs.

Structure-Activity Relationships (SAR) and Therapeutic Applications

Derivatives of the 2-oxopiperidine-3-carboxamide scaffold have demonstrated promising activity in several therapeutic areas. The following sections detail the SAR for key applications.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[3] Analogs have shown cytotoxic effects against various cancer cell lines, with some acting as potent enzyme inhibitors.[3]

c-Met Kinase Inhibition:

Derivatives of 2-oxopiperidine-3-carboxamide have been identified as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[3] Structure-activity relationship studies have revealed that the nature of the substituent on the carboxamide nitrogen is critical for potent inhibition.

Compound IDR Group (on Carboxamide)TargetIC50 (µM)Cell Line
Analog 1 Substituted Phenylc-Met Kinase0.57 - 16MKN45 (Gastric Cancer)
Analog 2 Heterocyclic Moietyc-Met KinaseNanomolar rangeVarious

Table 1: Anticancer Activity of 2-Oxopiperidine-3-Carboxamide Analogs. [3]

The data suggests that aromatic and heteroaromatic substituents on the carboxamide are favored for c-Met inhibition. Further optimization of these substituents can lead to compounds with nanomolar potency.

Anticancer_Pathway Analog 2-Oxopiperidine-3- carboxamide Analog cMet c-Met Kinase Analog->cMet Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Activation Proliferation Tumor Cell Proliferation, Survival, and Metastasis Downstream->Proliferation

Caption: Mechanism of action for anticancer 2-oxopiperidine-3-carboxamide analogs targeting c-Met.

Neuroprotective Effects

The 2-oxopiperidine-3-carboxamide scaffold has also been explored for its potential in treating neurodegenerative diseases. A notable example is N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a serotonin derivative.[3]

HIOC has demonstrated significant protective activity against light-induced retinal damage in animal models.[3] This neuroprotective effect is mediated through its action as a TrkB receptor agonist.[3] The TrkB receptor is the high-affinity catalytic receptor for brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival and plasticity.

Neuroprotection_Workflow HIOC HIOC (2-Oxopiperidine-3-carboxamide analog) TrkB TrkB Receptor HIOC->TrkB Agonism Signaling Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) TrkB->Signaling Activation Neuroprotection Neuronal Survival and Protection Signaling->Neuroprotection

Caption: Neuroprotective signaling pathway of HIOC.

Other Therapeutic Applications

Beyond oncology and neurodegeneration, derivatives of 2-oxopiperidine-3-carboxylic acid have shown promise in other areas, including:

  • Anti-inflammatory Properties: The scaffold has been investigated for its potential to reduce inflammation, suggesting applications in chronic inflammatory conditions.[3]

  • Antimicrobial Activity: Some analogs have exhibited antimicrobial properties, particularly against Gram-positive pathogens like MRSA.[3]

Future Directions and Conclusion

The 2-oxopiperidine-3-carboxamide scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features provide a solid foundation for high-affinity binding to a variety of biological targets.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: Exploring novel and diverse substituents at both the carboxamide and lactam nitrogen positions.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

  • Exploration of New Therapeutic Targets: Screening 2-oxopiperidine-3-carboxamide libraries against a wider range of biological targets to uncover new therapeutic applications.

References

  • 2-Oxopiperidine-3-carboxylic acid | 41888-21-5 - Benchchem. (URL: )
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. (URL: [Link])

  • Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC - PubMed Central. (URL: [Link])

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

  • Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (URL: [Link])

  • Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed. (URL: [Link])

  • Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives - PubMed. (URL: [Link])

  • 2-Oxopiperidine-3-carboxylic acid | 41888-21-5 - J&K Scientific LLC. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. (URL: [Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (URL: [Link])

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed Central. (URL: [Link])

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC - PubMed Central. (URL: [Link])

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC - PubMed Central. (URL: [Link])

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (URL: [Link])

Sources

Methodological & Application

in vitro assay development for 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of In Vitro Assays for 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of in vitro assays for this compound, a novel small molecule with uncharacterized biological activity. Given the absence of established targets for this compound, this guide emphasizes a logical, multi-pronged screening strategy that begins with foundational compound characterization and target-agnostic phenotypic screening, followed by hypothesis-driven, target-based assays. The protocols and workflows herein are designed to be self-validating systems, providing a robust framework for identifying the compound's mechanism of action and advancing it through the early stages of the drug discovery pipeline.[1][2][3]

Introduction: A Strategy for a Novel Chemical Entity

The compound this compound presents a unique challenge and opportunity. Its structure incorporates a piperidine ring, a scaffold prevalent in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs).[4][5] Additionally, the presence of a carboxamide functional group is a common feature in a wide range of enzyme inhibitors, including kinase and protease inhibitors.[6][7][8][9][10] The difluoromethyl group can modulate the compound's metabolic stability and binding interactions.

Without a known biological target, a rigid, predefined assay is inappropriate. Instead, a systematic and logical screening cascade is required to elucidate its biological function. This guide provides the strategic framework and detailed protocols for this endeavor, focusing on identifying a biological effect and subsequently de-convoluting its molecular mechanism.

PART 1: Foundational Compound Characterization & Assay Readiness

Before initiating any biological screening, it is imperative to establish the fundamental physicochemical properties of the test compound. This "assay readiness" phase ensures that subsequent biological data is reliable and interpretable.

1.1 Quality Control: Purity and Identity Confirmation The first step is to confirm the identity and purity of the compound batch. This prevents artifacts arising from contaminants.

  • Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Acceptance Criteria: Purity should be >95% as determined by HPLC. The observed mass and NMR spectrum must be consistent with the expected structure of this compound.

1.2 Solubility Profiling A compound's solubility limits its effective concentration in aqueous assay buffers.

  • Protocol:

    • Prepare a high-concentration stock solution, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute the DMSO stock into various aqueous buffers relevant to planned assays (e.g., PBS, HEPES, cell culture media).

    • Incubate for 1-2 hours at the intended assay temperature (e.g., 37°C).

    • Assess for precipitation visually and quantitatively using nephelometry or light scattering.

  • Causality: Determining the kinetic and thermodynamic solubility is critical. Many assays fail due to compound precipitation, leading to false negatives or positives. This step defines the maximum reliable concentration for screening.

1.3 Stability Assessment The compound must be stable under assay conditions.

  • Protocol:

    • Incubate the compound at its highest intended concentration in assay buffer for the maximum duration of a planned experiment.

    • Analyze the sample by LC-MS at various time points (e.g., 0, 2, 4, 24 hours).

    • Quantify the percentage of the parent compound remaining.

  • Acceptance Criteria: >90% of the parent compound should remain at the end of the incubation period.

PART 2: Target-Agnostic Phenotypic Screening

With a well-characterized compound in hand, the initial biological investigation should be broad and unbiased. Phenotypic screens assess the compound's effect on whole cells without a preconceived notion of the target, allowing the cellular response to guide further investigation.[11]

Workflow for Target-Agnostic Screening

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: High-Content Analysis A Select Diverse Cell Lines (e.g., Cancer, Normal, Specialized) B Protocol 1: Cell Viability Assay (MTS/MTT) 72-hour incubation A->B C Determine GI50/CC50 Values B->C E Protocol 2: High-Content Imaging Treat at sub-toxic concentrations C->E Inform Concentration Selection D Select Reporter Cell Lines (e.g., Apoptosis, Stress Pathways) D->E F Quantify Phenotypic Changes (e.g., Nuclear translocation, organelle morphology) E->F G Hypothesis Generation for Target-Based Screening F->G Identify Potential Pathway 'Hits'

Caption: General workflow for target-agnostic screening of a novel compound.

Protocol 1: General Cell Viability and Cytotoxicity Profiling

This initial screen is fundamental for determining the concentration range at which the compound affects cell health, providing essential guidance for all subsequent cell-based assays.[12][13]

Principle: Colorimetric assays like the MTS assay measure the metabolic activity of viable cells. A reduction in signal indicates either cytotoxicity (cell death) or cytostasis (inhibition of proliferation).

Methodology:

  • Cell Plating: Seed a panel of human cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer, HEK293 for normal kidney) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in the appropriate cell culture medium. Typical final concentrations might range from 100 µM down to 1 nM. Include a DMSO vehicle control.

  • Treatment: Add the compound dilutions to the cells and incubate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's protocol.

  • Incubation & Readout: Incubate for 1-4 hours and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the GI50 (50% Growth Inhibition) or CC50 (50% Cytotoxic Concentration).

ParameterDescription
Cell Lines Panel of at least 3-5 lines of diverse origin (e.g., epithelial, mesenchymal, cancer, non-cancer).
Concentration Range 9-point, 3-fold serial dilution, starting from 100 µM.
Incubation Time 72 hours to capture effects on cell proliferation.
Primary Endpoint GI50 / CC50 value.

PART 3: Hypothesis-Driven Target-Based Screening

Based on the compound's structural motifs, a parallel or subsequent effort should focus on screening against specific protein families that are high-probability targets.

Protocol 2: Broad Kinase Panel Inhibition Assay

Rationale: The carboxamide moiety is a common feature in many ATP-competitive kinase inhibitors. A broad kinase panel screen is a cost-effective way to rapidly assess selectivity and identify potential kinase targets.[8]

Principle: An in vitro biochemical assay measures the ability of the compound to inhibit the activity of a large panel of purified recombinant kinases. The readout is typically based on the quantification of phosphorylated substrate.

Methodology (Example using a commercial service):

  • Target Selection: Select a diverse kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase Assays) covering different branches of the human kinome.

  • Assay Format: Assays are typically run in 384-well plates.

  • Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO). The service provider will perform the screening.

  • Screening: The compound is typically tested at a single high concentration (e.g., 10 µM) against the panel. The kinase, substrate, and ATP are incubated with the compound.

  • Readout: The reaction is stopped, and product formation is quantified, often using fluorescence, luminescence, or radioactivity-based methods.

  • Data Analysis: Results are reported as Percent Inhibition relative to a vehicle control.

    • % Inhibition = (1 - (Test Compound Signal - Background) / (Vehicle Control Signal - Background)) * 100

  • Follow-up: For any kinases showing significant inhibition (>50%), a dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: GPCR Radioligand Binding Assay

Rationale: The piperidine scaffold is a privileged structure in ligands for G-Protein Coupled Receptors (GPCRs). A binding assay can determine if the compound physically interacts with a receptor.[14]

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand ([³H]-ligand) for binding to a specific receptor expressed in a cell membrane preparation.

Methodology (Example for a generic GPCR):

  • Membrane Preparation: Use commercially available membrane preparations or prepare them from cells overexpressing the target GPCR.

  • Assay Buffer: Prepare a binding buffer specific to the target receptor.

  • Reaction Setup: In a 96-well plate, combine:

    • Membrane preparation.

    • Radiolabeled ligand at a concentration near its dissociation constant (Kd).

    • Test compound across a range of concentrations (e.g., 10 µM to 0.1 nM).

    • Controls: Include wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of a known, non-labeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Fit the data to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Generic Protease/Hydrolase Fluorescence Inhibition Assay

Rationale: The carboxamide bond could be recognized by proteases or other hydrolases. A generic biochemical assay can screen for inhibition of such enzymes.[15][16]

Principle: A fluorogenic substrate, which is non-fluorescent until cleaved by the enzyme, is used. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

G cluster_0 No Inhibition cluster_1 Inhibition A Active Enzyme Substrate (Non-fluorescent) B Cleaved Substrate (Fluorescent) A->B Reaction C Inhibited Enzyme Substrate (Non-fluorescent) D No Reaction Low Fluorescence C->D Inhibitor Test Compound Enzyme Active Enzyme Inhibitor->Enzyme Enzyme->C

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Reconstitute the enzyme (e.g., Trypsin, Caspase-3) and the fluorogenic substrate (e.g., AMC- or AFC-conjugated peptide) in assay buffer.

  • Compound Plating: In a black, 384-well assay plate, add 1 µL of serially diluted this compound (or DMSO for controls).

  • Enzyme Addition: Add 20 µL of the enzyme solution to all wells and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate solution to all wells to start the reaction. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[17][18]

  • Kinetic Readout: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot percent activity vs. log of compound concentration and fit the curve to determine the IC50 value.

PART 4: Assay Validation and Data Interpretation

For any assay, robust validation is essential to ensure the data is trustworthy and reproducible.[19][20]

Key Validation Parameters:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening (HTS).[21][22] It is calculated using positive (fully inhibited) and negative (vehicle) controls.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the uninhibited control to the mean signal of the background or inhibited control. A higher S/B ratio (typically >3) is desirable.[21]

  • IC50/EC50 Reproducibility: The IC50 or EC50 value should be reproducible across multiple experiments, typically within a 2-3 fold range.

Data Summary and Hit Progression

All quantitative data should be summarized in a clear format.

Table 1: Hypothetical Screening Summary for this compound

Assay Type Target / Cell Line Endpoint Result Notes
Phenotypic HepG2 Cell Viability GI50 > 100 µM No significant cytotoxicity observed.
Phenotypic MCF-7 Cell Viability GI50 5.2 µM Potent anti-proliferative effect.
Target-Based Kinase Panel (10 µM) % Inhibition Kinase X: 95%Kinase Y: 88% Selective "hit" on two kinases.
Target-Based Kinase X IC50 IC50 150 nM Confirmed potent inhibitor.

| Target-Based | GPCR Panel (1 µM) | % Specific Binding | No significant hits | Unlikely to be a primary GPCR ligand. |

A "hit" from the primary screen must be confirmed through re-testing. Confirmed hits should then be subjected to secondary assays to rule out artifacts (e.g., assay interference) and begin to elucidate the mechanism of action (e.g., determining the mode of inhibition for an enzyme).

References

  • Vertex AI Search. (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • NIH. (n.d.).
  • NIST. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
  • NIH. (n.d.).
  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries.
  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Sygnature Discovery. (n.d.). Cell Based Assays Development | Drug Discovery.
  • Technology Networks. (2025). High-throughput Screening in Drug Discovery Explained.
  • Dispendix. (2024).
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • NIH. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • NIH. (n.d.). A review for cell-based screening methods in drug discovery - PMC.
  • UCSF. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • PeploBio. (2024).
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Biobide. (n.d.).
  • NIH. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf.
  • NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • MDPI. (n.d.). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies.
  • NIH. (2022).
  • PubMed Central. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • PubMed Central. (n.d.).
  • NIH. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • PubMed Central. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore.

Sources

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Evaluation of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide as a Potential Therapeutic Agent

Disclaimer: The compound this compound is a novel chemical entity for which no specific experimental data has been published to date. The following application notes and protocols are presented as a scientifically-grounded, hypothetical framework for its synthesis and potential therapeutic evaluation. The methodologies described are extrapolated from established chemical and biological principles and published data on structurally related compounds.

Introduction: A Strategic Approach to a Novel Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology and neurology.[1][2] Its conformational flexibility allows for optimal binding to various biological targets. The 2-oxopiperidine (or δ-valerolactam) framework further constrains this structure, presenting a unique vector for substituent placement. When combined with a 3-carboxamide moiety, this scaffold has been explored for diverse activities, from anticancer agents that induce a senescence-like phenotype to enzyme inhibitors.[3]

The introduction of fluorine-containing groups is a cornerstone of modern drug design. The difluoromethyl (-CF2H) group, in particular, is of growing interest. It serves as a lipophilic bioisostere for hydroxyl, thiol, or amino groups and can participate in hydrogen bonding, potentially enhancing target affinity and metabolic stability.[4][5]

This guide, therefore, outlines a prospective research program for This compound . We will detail a proposed synthetic route, postulate a therapeutic rationale based on analogous structures, and provide comprehensive protocols for its initial in vitro characterization as a potential anticancer agent.

PART 1: Chemical Synthesis and Characterization

The synthesis of the target compound requires a strategic approach, focusing first on the construction of the core ring system and then on the challenging introduction of the difluoromethyl group at a quaternary center.

Proposed Synthetic Pathway

A plausible route begins with the commercially available 2-oxopiperidine-3-carboxylic acid. The key challenge is the stereoselective introduction of the -CF2H group at the C3 position. A potential approach involves the formation of an enolate followed by reaction with a suitable difluoromethylating agent. Subsequent amidation would yield the final product.

Synthetic Pathway A 2-Oxopiperidine-3-carboxylic acid B Ester Protection (e.g., Methyl ester) A->B MeOH, H+ C Methyl 2-oxopiperidine-3-carboxylate B->C D Enolate Formation (e.g., LDA, -78°C) C->D E Difluoromethylation (e.g., TMSCF2Br, Radical Initiator) D->E F Methyl 3-(difluoromethyl)-2-oxopiperidine-3-carboxylate E->F G Ammonolysis or Amide Coupling F->G 1. LiOH 2. NH3, Coupling Agent H This compound G->H

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of this compound

Rationale: This protocol is based on standard organic chemistry transformations. Esterification of the starting carboxylic acid (Step 1) provides a more suitable substrate for enolization. The crucial difluoromethylation step (Step 2) is proposed via a radical mechanism, a common method for introducing such moieties.[4] Finally, hydrolysis of the ester followed by standard amide coupling yields the target carboxamide (Step 3).

Materials:

  • 2-Oxopiperidine-3-carboxylic acid[6][7]

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF, anhydrous)

  • Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Lithium hydroxide (LiOH)

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM, anhydrous)

  • Standard workup and purification reagents (diethyl ether, ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Esterification:

    • Suspend 2-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Cool the mixture to 0°C and slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and then reflux for 4 hours until TLC indicates consumption of the starting material.

    • Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-oxopiperidine-3-carboxylate.

  • Difluoromethylation:

    • Dissolve the ester from Step 1 (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen).

    • Slowly add a solution of LDA (1.1 eq) in THF and stir for 1 hour at -78°C to form the enolate.

    • Add (Bromodifluoromethyl)trimethylsilane (1.5 eq) followed by a radical initiator like AIBN (0.1 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate methyl 3-(difluoromethyl)-2-oxopiperidine-3-carboxylate.

  • Amidation:

    • Dissolve the purified ester from Step 2 (1.0 eq) in a THF/water mixture.

    • Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid intermediate.

    • Dissolve this acid (1.0 eq) in anhydrous DCM. Add EDCI (1.2 eq), HOBt (1.2 eq), and a source of ammonia (e.g., a solution of ammonia in dioxane or ammonium chloride with a base like triethylamine).

    • Stir at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product, this compound.

PART 2: Postulated Therapeutic Rationale & In Vitro Evaluation

Given the anticancer properties reported for various piperidine derivatives, a primary therapeutic hypothesis for this novel compound is its potential as an anticancer agent.[3] The mechanism could involve the inhibition of key cellular enzymes or the induction of apoptosis.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule cancer therapeutics function by inhibiting protein kinases that are critical for tumor cell proliferation and survival. We postulate that our target compound could inhibit a kinase in a pathway such as the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.

Hypothetical MOA RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-(difluoromethyl)-2- oxopiperidine-3-carboxamide Compound->Akt INHIBITS

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Application Note 1: Kinase Inhibition Assay

Principle: An in vitro enzyme assay is a fundamental tool in drug discovery for quantifying the inhibitory potential of a compound against a specific enzyme target.[8][9][10] This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)
Akt150
PI3Kα850
mTOR>10,000
PDK11,200
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Akt1)

Rationale: This protocol is designed for high-throughput screening in a 96-well format. The choice of a commercial kit like Kinase-Glo® simplifies the procedure and provides high sensitivity. Serial dilution of the test compound is critical to determine a dose-response curve and calculate the IC₅₀, the concentration required for 50% inhibition.[11]

Materials:

  • Purified recombinant human Akt1 enzyme

  • Suitable peptide substrate for Akt1

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP, MgCl₂

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound (stock solution in DMSO)

  • Opaque-walled 96-well microplates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM). Typically, a 1:3 dilution series is used.

    • Dilute these DMSO solutions into the kinase reaction buffer to create the final working solutions. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • In an opaque 96-well plate, add 5 µL of each compound working solution. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

    • Add 10 µL of a 2.5X enzyme/substrate solution (containing Akt1 and its peptide substrate) to each well except the "no enzyme" control.

    • Gently mix the plate on a shaker for 1 minute.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of 2.5X ATP solution (at a concentration near the Kₘ for the enzyme).

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal (average of "no enzyme" wells) from all other measurements.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Application Note 2: Cell-Based Anticancer Assay

Principle: To move beyond a single enzyme target, it is crucial to assess the effect of a compound on whole cancer cells. Cell viability assays, such as the MTT or MTS assay, measure the metabolic activity of a cell population, which correlates with the number of viable cells.[12][13][14] A reduction in metabolic activity indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Data Presentation: Hypothetical Anticancer Activity

Cancer Cell LineTissue of OriginIC₅₀ (µM)
PC-3Prostate1.5
MDA-MB-231Breast3.2
A549Lung7.8
HCT116Colon2.1
Protocol 3: Cell Viability (MTS) Assay

Rationale: The MTS assay is a colorimetric method that is faster and more convenient than the classic MTT assay, as it produces a water-soluble formazan product, eliminating a solubilization step.[15] This protocol is optimized for a 96-well format and is suitable for screening the compound against a panel of cancer cell lines to assess its potency and selectivity.[16]

Materials:

  • Human cancer cell lines (e.g., PC-3, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound (stock solution in sterile DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS reagent, Promega)

  • Sterile, clear, flat-bottom 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in complete medium to a density of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line).

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTS Addition and Incubation:

    • After the treatment period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be sufficient to yield a significant color change in the vehicle control wells.

  • Absorbance Measurement:

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration using the formula: (Absorbance of treated wells / Absorbance of vehicle control wells) x 100.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

References

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

  • Sessler, C. D., & Rahm, M. (2021). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Difluoromethylated Heterocycle. Retrieved from [Link]

  • Morressier. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. Retrieved from [Link]

  • Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • University of Wollongong Research Online. (2013). Bioassays for anticancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2-Oxopiperidine-3-carboxylic acid | 41888-21-5. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Chemchart. (n.d.). 2-Oxopiperidine-3-carboxylic acid (41888-21-5). Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved from [Link]

Sources

mechanism of action studies for difluoromethylated compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Elucidating the Mechanism of Action of Difluoromethylated Compounds: A Guide to In Vitro Target Validation and Cellular Effect Analysis

Abstract

The introduction of a difluoromethyl (CF2H) group is a powerful strategy in modern medicinal chemistry, often imparting unique pharmacological properties, including enhanced metabolic stability and target affinity. Understanding the precise mechanism of action (MoA) of these compounds is critical for their development from promising leads into clinical candidates. This guide provides a detailed framework and actionable protocols for researchers investigating the MoA of difluoromethylated compounds, using the well-characterized ornithine decarboxylase inhibitor, Eflornithine (α-difluoromethylornithine or DFMO), as a primary example. We will explore key experimental approaches, from direct enzyme inhibition assays to the analysis of downstream cellular consequences, offering both the "how" and the "why" behind each methodological choice.

Introduction: The Significance of the Difluoromethyl Group

The difluoromethyl group serves as a bioisostere for various functional groups, such as a hydroxyl or thiol, but with profoundly different electronic properties. Its strong electron-withdrawing nature can dramatically alter the pKa of adjacent atoms and influence molecular conformation. A key feature of α-difluoromethylated amino acid analogues is their frequent role as mechanism-based inactivators, or "suicide substrates," for pyridoxal phosphate (PLP)-dependent enzymes. Upon enzymatic processing, the compound is converted into a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inhibition. Eflornithine, a cornerstone in the treatment of African trypanosomiasis and hirsutism, is a classic example of this elegant mechanism, targeting ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.

Core Mechanistic Questions & Experimental Strategy

When investigating a novel difluoromethylated compound, a logical cascade of experiments is required to build a complete MoA profile. The strategy should address the following pivotal questions:

  • Direct Target Engagement: Does the compound directly interact with its putative enzyme target?

  • Mechanism of Inhibition: Is the inhibition reversible or irreversible? What are the kinetic parameters (Ki, kinact)?

  • Cellular Target Engagement: Does the compound inhibit the target enzyme in a cellular context?

  • Downstream Pathway Modulation: Does target inhibition lead to the expected changes in downstream metabolic or signaling pathways?

  • Phenotypic Consequences: Do these molecular changes translate into a measurable cellular phenotype (e.g., decreased proliferation, apoptosis)?

The following workflow provides a visual representation of this investigative logic.

G cluster_0 Biochemical & Cellular MoA Workflow A 1. Direct Target Engagement (Biochemical Assay) B 2. Inhibition Kinetics (Ki, kinact determination) A->B Characterize Interaction C 3. Cellular Target Inhibition (Cell-based Assay) A->C Validate in Cellular Context D 4. Pathway Modulation (Metabolite Analysis) C->D Measure Downstream Effect E 5. Phenotypic Outcome (Cell Viability/Proliferation) D->E Correlate to Cellular Function

Caption: A logical workflow for MoA studies of difluoromethylated compounds.

Protocol 1: In Vitro Ornithine Decarboxylase (ODC) Activity Assay

This protocol describes how to measure the enzymatic activity of ODC and assess its inhibition by a compound like Eflornithine. The assay quantifies the conversion of L-ornithine to putrescine. A common method measures the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.

Rationale: This is the foundational experiment to confirm direct target engagement. By using purified enzyme, it isolates the interaction between the compound and its target, eliminating confounding cellular factors. Measuring activity over time in the presence of the inhibitor is crucial to distinguish between reversible and irreversible (time-dependent) inhibition.

Materials:

  • Purified recombinant ODC enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

  • Substrate: L-ornithine

  • Radiolabeled Substrate: L-[1-¹⁴C]-ornithine

  • Inhibitor: Eflornithine (or test compound)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and fluid

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the purified ODC enzyme in ice-cold Assay Buffer to the desired working concentration.

  • Inhibitor Pre-incubation (for time-dependency test):

    • In a microcentrifuge tube, combine 10 µL of diluted ODC, 10 µL of PLP (final concentration ~50 µM), and 10 µL of Eflornithine at various concentrations (e.g., 0-100 µM).

    • Incubate this mixture for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. This step is critical for observing time-dependent inactivation characteristic of suicide substrates.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding 20 µL of the substrate mix, containing L-ornithine (final concentration ~0.5 mM) and a tracer amount of L-[1-¹⁴C]-ornithine.

    • Immediately cap the tubes. If using a filter paper method, place a small filter paper disc impregnated with a CO₂ trapping agent (e.g., NaOH) in the cap.

  • Reaction Incubation: Incubate the reaction tubes at 37°C for a fixed period (e.g., 30-60 minutes). This time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by injecting 100 µL of 10% TCA. This denatures the enzyme and facilitates the release of the ¹⁴CO₂ gas.

  • Trapping of ¹⁴CO₂: Allow the tubes to stand for an additional hour at room temperature to ensure all released ¹⁴CO₂ is trapped on the filter paper.

  • Quantification:

    • Carefully remove the filter paper disc and place it in a scintillation vial.

    • Add 5 mL of scintillation fluid.

    • Measure the radioactivity in a scintillation counter. The counts per minute (CPM) are directly proportional to the ODC activity.

Data Analysis & Interpretation:

  • IC₅₀ Determination: Plot the percentage of ODC activity against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Irreversibility: If the inhibition increases with the pre-incubation time, it strongly suggests time-dependent, irreversible inhibition. This is a hallmark of mechanism-based inactivators like Eflornithine.

ParameterDescriptionExpected Result for Eflornithine
IC₅₀ Concentration for 50% inhibitionDecreases with pre-incubation time
k_inact Rate of enzyme inactivationA measurable, positive value
K_I Initial binding affinityDetermined from kinetic studies

The Polyamine Biosynthesis Pathway & Downstream Effects

Eflornithine's inhibition of ODC creates a bottleneck in the polyamine biosynthesis pathway. This has profound consequences for cellular function, as polyamines (putrescine, spermidine, and spermine) are essential for cell proliferation, differentiation, and DNA stabilization.

G cluster_0 Polyamine Biosynthesis Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine  CO2 DFMO Eflornithine (DFMO) DFMO->ODC Irreversible Inhibition Spermidine Spermidine Putrescine->Spermidine + propylamine group Spermine Spermine Spermidine->Spermine + propylamine group Proliferation Cell Proliferation & DNA Stabilization Spermine->Proliferation Required for

Caption: Inhibition of ODC by Eflornithine blocks the polyamine synthesis pathway.

Protocol 2: Cellular Proliferation Assay (MTT/MTS Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the phenotypic consequence of ODC inhibition by Eflornithine.

Rationale: After confirming target engagement and pathway modulation (typically by measuring polyamine levels via HPLC, a specialized technique not detailed here), the crucial next step is to link these molecular events to a cellular outcome. Since polyamines are essential for cell growth, their depletion is expected to be cytostatic or cytotoxic. The MTT or MTS assay is a robust, high-throughput method to quantify this effect.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high ODC expression)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Eflornithine (or test compound)

  • MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm (for MTS)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Eflornithine in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (including a vehicle-only control).

  • Incubation: Incubate the plate for a period relevant to the cell cycle time, typically 48-72 hours, at 37°C, 5% CO₂.

  • Addition of MTS Reagent:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt (MTS) into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis & Interpretation:

  • Data Normalization: Subtract the average absorbance of "medium-only" blank wells from all other measurements.

  • Calculate Percent Viability: Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • GI₅₀/IC₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value. The resulting dose-response curve provides a quantitative measure of the compound's anti-proliferative potency.

Conclusion and Future Directions

The protocols and strategies outlined in this guide provide a robust framework for the initial MoA characterization of novel difluoromethylated compounds. By systematically confirming on-target activity, elucidating the inhibition mechanism, and linking it to downstream cellular phenotypes, researchers can build a compelling case for their compound's therapeutic potential. Further studies could involve rescue experiments, where the anti-proliferative effects of the compound are reversed by the addition of exogenous polyamines (e.g., putrescine), providing definitive proof that the observed phenotype is on-target. Additionally, advanced techniques like chemical proteomics can be employed to confirm target engagement in a complex cellular lysate and identify potential off-targets.

References

  • Title: Mechanism-based enzyme inactivation. Source: Methods in Enzymology URL: [Link]

  • Title: Eflornithine: the evolving story of a repurposed drug. Source: Andrologia URL: [Link]

  • Title: Irreversible inhibitors of ornithine decarboxylase. Source: Ciba Foundation Symposium URL: [Link]

  • Title: Polyamines: essential modulators of cell proliferation, differentiation and death. Source: Handbook of Experimental Pharmacology URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most important and ubiquitous structural motifs in medicinal chemistry.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals, ranging from blockbuster drugs to natural alkaloids, underscores its remarkable versatility and "privileged" status in drug design.[1][3][5][6] The unique conformational flexibility of the piperidine scaffold, coupled with its ability to modulate crucial physicochemical properties like lipophilicity and hydrogen bonding capacity, allows for the fine-tuning of drug-receptor interactions and pharmacokinetic profiles.[5][7] This inherent "druggability" makes piperidine derivatives a cornerstone in the development of novel therapeutics for a wide array of human diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[5][8][9]

This technical guide provides an in-depth exploration of the application of piperidine derivatives in contemporary drug discovery. Moving beyond a mere recitation of facts, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices, offers detailed and self-validating protocols, and visually elucidates key concepts through diagrams and structured data.

I. Piperidine Derivatives in Central Nervous System (CNS) Disorders: Modulating Neurotransmission

The piperidine scaffold is particularly prominent in drugs targeting the CNS, where it often serves as a key pharmacophore for interacting with various neurotransmitter receptors and transporters.[5] Its structural features allow for precise orientation of functional groups within the binding pockets of these targets, leading to potent and selective modulation of neuronal signaling.

A. Mechanism of Action: The Case of Antipsychotics and Analgesics

Many second-generation antipsychotics incorporate a piperidine moiety.[1] For instance, the piperidine ring in drugs like risperidone is crucial for their high affinity for dopamine D2 and serotonin 5-HT2A receptors.[10] The nitrogen atom of the piperidine can act as a protonatable center, forming key ionic interactions within the receptor binding site.

In the realm of analgesia, the piperidine core is a fundamental component of many potent opioid receptor agonists, a legacy tracing back to the structure of morphine.[4][11] The piperidine ring in fentanyl and its analogs, for example, is essential for their interaction with μ-opioid receptors, leading to profound analgesic effects.[11]

B. Experimental Workflow: From Synthesis to Receptor Binding

The following diagram illustrates a typical workflow for the development of novel piperidine-based CNS drug candidates.

workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies synthesis Synthesis of Piperidine Analogs purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding_assay Receptor Binding Assays (e.g., Radioligand Binding) purification->binding_assay Screening functional_assay Functional Assays (e.g., cAMP accumulation) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (ADME) functional_assay->pk_studies Lead Candidate Selection efficacy_models Animal Models of Disease (e.g., Neuropathic Pain) pk_studies->efficacy_models

Caption: High-level workflow for the discovery of CNS-active piperidine derivatives.

C. Protocol: Synthesis of a 4-Arylpiperidine Derivative

This protocol outlines a common method for the synthesis of a 4-arylpiperidine scaffold, a core structure in many CNS-active drugs. The rationale behind this multi-step synthesis lies in its versatility, allowing for the introduction of diverse substituents on both the piperidine nitrogen and the aryl ring.

Step 1: N-Protection of 4-Piperidone

  • Rationale: Protection of the piperidine nitrogen is crucial to prevent side reactions in the subsequent Grignard addition. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under the reaction conditions and ease of removal.

  • Dissolve 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and stir at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.

Step 2: Grignard Reaction for Aryl Addition

  • Rationale: The Grignard reaction is a powerful C-C bond-forming reaction that allows for the direct introduction of an aryl group at the 4-position of the piperidone.

  • Prepare the Grignard reagent by reacting an aryl bromide (e.g., bromobenzene, 1.5 eq) with magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to 0°C.

  • Slowly add the prepared Grignard reagent to the piperidone solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tertiary alcohol.

Step 3: Dehydration and Reduction

  • Rationale: The tertiary alcohol is dehydrated to form an enamine, which is then reduced to the desired 4-arylpiperidine. This two-step sequence is often more efficient than direct reduction of the alcohol.

  • Dissolve the tertiary alcohol from the previous step in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat to reflux with a Dean-Stark apparatus to remove water.

  • Once dehydration is complete (monitored by TLC), cool the reaction mixture.

  • For the reduction, the crude alkene can be dissolved in a solvent like methanol and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Alternatively, reduction can be achieved using a hydride reagent like sodium borohydride in the presence of an acid.

  • After the reaction is complete, filter the catalyst (if used), and concentrate the solvent. Purify the product by column chromatography.

Step 4: N-Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group to yield the free secondary amine, which can then be further functionalized if desired.

  • Dissolve the N-Boc-4-arylpiperidine in a solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent, yielding the desired 4-arylpiperidine salt.

II. Piperidine Derivatives in Oncology: Targeting Cell Proliferation and Survival

The piperidine scaffold is increasingly being incorporated into anticancer agents, where it contributes to interactions with a variety of targets, including protein kinases and signaling pathways that are dysregulated in cancer.[12][13][14]

A. Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Several piperidine derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cell growth and proliferation.[15] For example, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are important targets in non-small-cell lung cancer.[15] The piperidine moiety in these inhibitors often occupies a specific pocket in the kinase domain, contributing to both potency and selectivity.[15]

Furthermore, some piperidine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[14][16] These compounds can act on various cellular targets to trigger the apoptotic cascade. For instance, novel piperidine derivatives have been identified as colchicine binding site inhibitors, which disrupt microtubule polymerization and lead to cell cycle arrest and apoptosis.[16]

The following diagram depicts the role of a piperidine-based kinase inhibitor in blocking a cancer cell signaling pathway.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., ALK) downstream_pathway Downstream Signaling Cascade (e.g., PI3K/Akt) receptor->downstream_pathway Activates pip_inhibitor Piperidine-based Kinase Inhibitor pip_inhibitor->receptor Binds to ATP pocket pip_inhibitor->downstream_pathway Inhibits proliferation Cell Proliferation & Survival downstream_pathway->proliferation Promotes

Caption: Inhibition of a pro-survival signaling pathway by a piperidine-based kinase inhibitor.

B. Protocol: In Vitro Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., PC3 for prostate cancer)[16]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Piperidine derivative stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine derivative in complete growth medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve using appropriate software (e.g., GraphPad Prism).

Compound IDTarget Cell LineIC50 (µM)[16][17]
Piperidine Derivative 16 HT29 (Colon)4.1
Piperidine Derivative 17a PC3 (Prostate)0.81
Doxorubicin (Reference) MCF7 (Breast)~0.5

Table 1: Example of IC50 values for piperidine derivatives against various cancer cell lines.

III. Piperidine Derivatives in Infectious Diseases: Combating Pathogens

The piperidine scaffold is also a valuable structural component in the development of agents to combat infectious diseases, including those caused by viruses, bacteria, and parasites.[8][9][18][19][20][21][22][23][24][25][26][27]

A. Antiviral and Antibacterial Applications

Piperidine-based compounds have been identified as potent inhibitors of various viruses, including influenza virus and HIV.[18][19][20] For example, a series of piperidine-based derivatives were discovered to inhibit influenza virus replication by interfering with an early to middle stage of the viral life cycle.[19][23]

In the antibacterial realm, piperidine derivatives have shown efficacy against a range of pathogenic bacteria.[22][24][25][26][27] Their mechanisms of action can vary, from disrupting the bacterial cell membrane to inhibiting essential enzymes.[25] For instance, novel sulfonamide derivatives containing a piperidine moiety have demonstrated excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae.[22]

B. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Piperidine derivative stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the piperidine derivative stock solution (at 2x the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

CompoundTarget OrganismMIC (µg/mL)[24]
Piperidine Derivative 6 Bacillus subtilis0.75
Piperidine Derivative 5 Escherichia coli1.5
Ampicillin (Reference) S. aureus~0.25-1

Table 2: Example of MIC values for piperidine derivatives against bacterial strains.

IV. Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful starting point for the design and discovery of new drugs. Its structural and chemical properties provide a robust framework for developing potent and selective modulators of a wide range of biological targets. As our understanding of disease biology deepens, the rational design of novel piperidine derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable heterocyclic system in their drug discovery endeavors.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Li, F., et al. (2019). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Inno Pharmchem. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PubMed Central. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • de O. Santos, A. C., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. PubMed. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(9), 834-846. [Link]

  • Li, P., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • Tan, Y., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 433-444. [Link]

  • Shaik, A. B., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 863-869. [Link]

  • ResearchGate. (n.d.). Antibacterial activities of piperidine derived analogs. ResearchGate. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Li, Y., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1285. [Link]

  • Baxter, A. J., et al. (2004). Piperidine derivatives as antibacterial agents.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ResearchGate. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. OUCI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • D'cunha, R., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • de C. F. da Silva, F., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Augelli-Szafran, C. E., et al. (2004). Piperazine and piperidine derivatives for treatment of neurological diseases.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Balaji, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • ResearchGate. (n.d.). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Profiling Novel Chemical Entities

The exploration of novel chemical entities is a cornerstone of modern drug discovery and development. Compounds such as 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide, a molecule with potential therapeutic applications, require a systematic and rigorous evaluation of their biological effects. This guide provides a comprehensive framework for the initial cell-based characterization of this and other novel compounds, designed for researchers, scientists, and drug development professionals. Our approach is structured to first establish a foundational understanding of the compound's cellular activity, beginning with its impact on cell viability and proliferation, and then progressing to more nuanced investigations of its specific molecular targets.

Cell-based assays are indispensable as they offer a more physiologically relevant context compared to biochemical assays by preserving cellular structures and signaling pathways.[1][2][3] This allows for a more accurate prediction of a compound's in vivo effects.[2] The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for subsequent preclinical development.

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Proliferation

The initial characterization of any novel compound should begin with an assessment of its general effects on cell health and growth. These foundational assays are crucial for determining a suitable concentration range for further, more specific experiments and for identifying any overt cytotoxic effects.

Cytotoxicity Assays: Determining the Viability Threshold

Cytotoxicity assays are fundamental to understanding the concentration at which a compound may induce cell death.[4][5] This information is critical for distinguishing between targeted anti-proliferative effects and non-specific toxicity. Two widely adopted methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

Assay TypePrincipleReadoutAdvantagesConsiderations
MTT Assay Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6][7]Colorimetric (Absorbance at 570 nm)High-throughput, cost-effective, well-established.[8]Indirect measure of viability, potential for interference from reducing agents. Endpoint assay.[9]
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Colorimetric (Absorbance at 490 nm) or FluorescentDirect measure of cytotoxicity, non-destructive to remaining viable cells.LDH in serum-containing media can increase background.
BrdU Incorporation Assay Incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[9]Colorimetric (ELISA-based) or Fluorescent (Immunocytochemistry)Direct measure of DNA synthesis, high sensitivity.Requires cell fixation and permeabilization, lengthy protocol.[9]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cells in culture

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assays: Gauging the Impact on Cell Growth

Cell proliferation assays measure the rate of cell division and are essential for identifying compounds that may inhibit cell cycle progression without necessarily being cytotoxic.[8][10] The BrdU incorporation assay is a highly specific method for quantifying DNA synthesis, a hallmark of proliferating cells.[9]

Experimental Protocol: BrdU Incorporation Assay

Materials:

  • Target cells in culture

  • This compound

  • Complete cell culture medium

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired compound incubation period, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions. This step is crucial for allowing the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the peroxidase-conjugated anti-BrdU antibody to each well and incubate to allow for binding to the incorporated BrdU.

  • Washing: Wash the wells multiple times with a wash buffer to remove any unbound antibody.

  • Substrate Addition: Add the substrate solution to each well and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation for each concentration relative to the untreated control and determine the IC50 value.

Part 2: Advanced Cellular Assays - Uncovering the Mechanism of Action

Once the foundational cytotoxic and anti-proliferative effects of this compound have been established, the next critical step is to identify its molecular target(s) and confirm engagement within the cellular environment.[11]

Target Engagement Assays: Confirming Molecular Interaction

Target engagement assays are vital for validating that a compound interacts with its intended target in a cellular context.[11][12] For a novel compound where the target is unknown, the Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to identify target proteins based on the principle of ligand-induced thermal stabilization.[13]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Protein Extraction cluster_analysis Protein Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle Control A->B C 3. Heat Cells at Varying Temperatures B->C D 4. Lyse Cells C->D E 5. Separate Soluble and Precipitated Proteins D->E F 6. Quantify Soluble Protein (e.g., Western Blot, Mass Spectrometry) E->F

Caption: CETSA experimental workflow.

Principle of CETSA: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The target protein, when bound to the compound, will remain soluble at higher temperatures compared to the unbound protein. This difference in solubility can be detected by methods such as Western blotting or mass spectrometry.

Experimental Protocol: CETSA Coupled with Western Blot

Materials:

  • Target cells in culture

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against a candidate target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the compound at a concentration known to be biologically active but not overtly cytotoxic, alongside a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a hypothesized target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

Part 3: Data Interpretation and Best Practices

Causality and Controls: It is imperative to include appropriate controls in every experiment. For instance, a vehicle control is essential to ensure that the observed effects are due to the compound itself and not the solvent. In target engagement assays, a known inhibitor of the suspected target can serve as a positive control.

Trustworthiness and Validation: To ensure the reliability of the results, each assay should be validated for the specific cell line and conditions used. This includes determining the optimal cell seeding density, incubation times, and reagent concentrations. Assays should be performed with technical and biological replicates to assess reproducibility.

Visualization of Results:

Dose_Response_Workflow A Perform Assay with Serial Dilutions of Compound B Measure Raw Data (e.g., Absorbance, Fluorescence) A->B C Normalize Data to Controls (% Viability, % Proliferation) B->C D Plot Normalized Data vs. Log(Compound Concentration) C->D E Fit a Sigmoidal Dose-Response Curve (Non-linear Regression) D->E F Determine IC50 Value E->F

Caption: Data analysis workflow for IC50 determination.

Conclusion

The protocols and strategies outlined in this application note provide a robust starting point for the cellular characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and target engagement, researchers can build a comprehensive profile of this novel compound, paving the way for further mechanistic studies and preclinical development. Adherence to the principles of scientific integrity, including rigorous controls and thorough validation, will ensure the generation of high-quality, reliable data.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Mire-Sluis, A., et al. (2019). A guide for potency assay development of cell-based product candidates.
  • Riss, T., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Target Engagement Assays of SW157765.
  • Agilent. (n.d.).
  • Wertalik, P. (2023).
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.

Sources

analytical methods for quantification of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-2026-01

A Validated High-Throughput LC-MS/MS Method for the Sensitive Quantification of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide in Human Plasma

Abstract

This application note describes a robust, sensitive, and high-throughput analytical method for the quantification of this compound, a novel heterocyclic compound, in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol has been validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines on bioanalytical method validation.[1][2] This method demonstrates excellent performance in linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic, toxicokinetic, and clinical studies in drug development.

Introduction

This compound is a nitrogen-containing heterocyclic compound with potential therapeutic applications. The piperidine and carboxamide moieties are common scaffolds in centrally active agents, including anticonvulsants.[3][4] Accurate quantification of this molecule in biological matrices is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to establishing its safety and efficacy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of small-molecule drugs and their metabolites in complex biological fluids due to its inherent specificity, sensitivity, and wide dynamic range.[3][5][6] The primary challenge in bioanalysis lies in mitigating the impact of endogenous matrix components, such as proteins and phospholipids, which can interfere with analyte ionization and compromise data quality. This note provides a comprehensive protocol that addresses these challenges through efficient sample preparation and optimized analytical conditions.

Experimental Workflow & Rationale

The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Plasma Sample P2 Add 200 µL Acetonitrile containing Internal Standard P1->P2 P3 Vortex Mix (1 min) P2->P3 P4 Centrifuge (14,000 g, 10 min, 4°C) P3->P4 P5 Transfer Supernatant P4->P5 P6 Evaporate & Reconstitute in Mobile Phase A P5->P6 A1 Inject Sample onto UHPLC System P6->A1 Transfer to Autosampler A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem MS Detection (SRM Mode) A3->A4 D1 Peak Integration A4->D1 Raw Data D2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) D1->D2 D3 Quantify Unknown Samples D2->D3 end Report Concentrations D3->end start Receive Biological Samples start->P1

Figure 1: High-level experimental workflow from sample preparation to final data reporting.

Causality Behind Experimental Choices:

  • Sample Preparation: Protein precipitation (PPT) with acetonitrile was selected for its simplicity, speed, and cost-effectiveness.[7] It effectively removes the majority of proteins, which can foul the analytical column and ion source. The inclusion of an evaporation and reconstitution step enhances analyte compatibility with the initial mobile phase, leading to improved peak shape and on-column focusing.

  • Chromatography: A reversed-phase C18 column provides robust retention for moderately polar compounds. The use of formic acid in the mobile phase serves two purposes: it acidifies the eluent to promote analyte protonation (essential for positive mode ESI) and improves chromatographic peak shape by minimizing silanol interactions.

  • Mass Spectrometry: Tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode provides exceptional selectivity and sensitivity.[8] This technique isolates a specific precursor ion (the protonated molecule), fragments it, and then monitors for a specific product ion, effectively filtering out chemical noise from the complex biological matrix.

Detailed Protocols & Methodologies
  • Analyte: this compound (Reference Standard, >99% purity).

  • Internal Standard (IS): Stable Isotope Labeled this compound-13C2,15N (or a suitable structural analog if unavailable).

  • Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol. Ultrapure water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade, >99%).

  • Biological Matrix: Blank human plasma (K2EDTA as anticoagulant).

  • Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and Internal Standard in methanol.

  • Working Solutions: Prepare intermediate working solutions by serial dilution of the primary stocks in 50:50 (v/v) acetonitrile/water.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate analyte working solution to prepare a calibration curve consisting of 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Allow all plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot 50 µL of plasma into the corresponding labeled tubes.

  • Prepare the precipitation solvent by adding the IS working solution to acetonitrile to achieve a final IS concentration of 50 ng/mL.

  • Add 200 µL of the cold (4°C) precipitation solvent to each plasma sample. The 4:1 solvent-to-sample ratio ensures efficient protein removal.[5]

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant into a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Seal the plate/vials and vortex for 30 seconds before placing in the autosampler for analysis.

The following tables outline the optimized instrumental parameters. These may require minor adjustments based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

Parameter Condition
LC System UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
Column Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry Conditions

Parameter Condition
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 193.1 ([M+H]+)
Product Ion (Q3) m/z 149.1 (Quantifier), m/z 129.1 (Qualifier)
IS Precursor Ion m/z 196.1 ([M+3+H]+ for 13C2,15N IS)
IS Product Ion m/z 152.1
Capillary Voltage 3.5 kV
Source Temp. 550°C

| Dwell Time | 100 ms |

srm cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion (m/z 193.1) Q2 Quadrupole 2 (q2) Collision Cell Fragments Precursor Ion Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Mass Filter Selects Product Ion (m/z 149.1) Q2->Q3 All Fragments detector Detector (Signal Generated) Q3->detector Specific Product Ion ion_source Ion Source (Mixture of Ions) ion_source->Q1

Figure 2: Principle of Selected Reaction Monitoring (SRM) for specific analyte detection.

Method Validation Summary

The analytical method was validated following the FDA Bioanalytical Method Validation Guidance for Industry.[1] All parameters met the pre-defined acceptance criteria.

Table 3: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria
Linearity Range 1.0 - 1000 ng/mL Correlation coefficient (r²) ≥ 0.99
LLOQ 1.0 ng/mL Accuracy within ±20%, Precision ≤20% CV
Intra-day Accuracy 94.5% - 106.2% Within ±15% of nominal (±20% at LLOQ)
Intra-day Precision 3.1% - 7.8% CV ≤15% CV (≤20% at LLOQ)
Inter-day Accuracy 96.8% - 104.5% Within ±15% of nominal (±20% at LLOQ)
Inter-day Precision 4.5% - 8.9% CV ≤15% CV (≤20% at LLOQ)
Matrix Effect IS-Normalized Factor: 0.95 - 1.08 CV of IS-Normalized factor ≤15%
Recovery 88% - 97% Consistent, precise, and reproducible

| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, 90 days at -80°C | Analyte recovery within ±15% of baseline |

Conclusion

The LC-MS/MS method described herein provides a reliable and sensitive tool for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized LC-MS/MS conditions ensure high selectivity and accuracy. This validated method is fit-for-purpose and can be confidently deployed in regulated bioanalytical laboratories to support various stages of drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(11), 3508-3517. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-355. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Shikolenko, N. V., et al. (2019). Determination of a novel anticonvulsant drug GIZh-290 in rat plasma by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Shimadzu Corporation. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]

  • Coleman, P. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Abdighahroudi, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4741–4752. [Link]

  • Mabele, P. M., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 738. [Link]

  • Montes, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • d'Avoine, F., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

  • Kaur, R., et al. (2023). Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix. Molecules, 28(18), 6542. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Piperidine-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-3-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of synthetic tractability, favorable physicochemical properties, and the ability to present substituents in a well-defined three-dimensional orientation, enhancing interactions with biological targets.[2] Within this esteemed class, piperidine-3-carboxamide derivatives have emerged as a particularly fruitful area for drug discovery, demonstrating a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-infective properties.[3][4][5]

The strategic importance of the piperidine-3-carboxamide core lies in its capacity for diverse functionalization at multiple positions. This allows for the creation of large, chemically diverse libraries essential for high-throughput screening (HTS) campaigns. HTS enables the rapid interrogation of these libraries against specific biological targets, facilitating the identification of "hit" compounds that can serve as starting points for drug development.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS campaigns focused on piperidine-3-carboxamide libraries.

I. Pre-Screening Considerations: Library Design and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library. For piperidine-3-carboxamide libraries, a modular synthetic approach is often employed, allowing for the systematic variation of substituents at key positions to explore a vast chemical space.[8]

Key Synthetic Strategies:

  • Starting Materials: Syntheses often commence from readily available precursors like piperidine-3-carboxylic acid or piperidine-3-carbonitrile.[9][10]

  • Amide Bond Formation: Standard peptide coupling reagents are used to introduce diversity at the carboxamide nitrogen.

  • N-Functionalization: The piperidine nitrogen can be functionalized with a wide range of alkyl or aryl groups to modulate the compound's properties.

It is crucial to ensure the purity and structural integrity of the library compounds. Techniques such as LC-MS and NMR should be employed for quality control to avoid false positives arising from impurities.

II. Assay Development: The Foundation of a Robust Screen

The choice of assay is dictated by the biological question being addressed. Both biochemical and cell-based assays are amenable to the HTS of piperidine-3-carboxamide libraries.[11][12]

A. Biochemical Assays: Probing Direct Target Engagement

Biochemical assays are ideal for screening compounds that directly interact with a purified protein target, such as an enzyme or receptor.[11]

Example Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to identify inhibitors of AChE, a key target in Alzheimer's disease research.

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant AChE in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the assay buffer.

    • Prepare serial dilutions of the piperidine-3-carboxamide library compounds in DMSO.

  • Assay Procedure (384-well format):

    • Using an automated liquid handler, dispense a small volume (e.g., 20-40 nL) of each library compound into the wells of a microplate.[13]

    • Add the AChE enzyme solution to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the ATCI and DTNB solution.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Controls:

    • Positive Control: A known AChE inhibitor (e.g., donepezil) to define 100% inhibition.

    • Negative Control: DMSO vehicle to define 0% inhibition.

B. Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on living cells.[12]

Example Protocol: High-Content Screening for Anti-Melanoma Activity

This protocol, adapted from a screen for N-arylpiperidine-3-carboxamide derivatives, identifies compounds that induce a senescence-like phenotype in melanoma cells.[3][14]

  • Cell Culture and Seeding:

    • Culture human melanoma A375 cells in appropriate media.

    • Seed the cells into 384-well microplates at a density that allows for logarithmic growth during the assay.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the piperidine-3-carboxamide library in DMSO.

    • Use an automated liquid handler to dilute and add the compounds to the cell plates at a final screening concentration (e.g., 10 µM).

    • Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).[15]

    • Incubate the plates for 72 hours.

  • High-Content Imaging and Analysis:

    • Fix and permeabilize the cells.

    • Stain the cells with fluorescent dyes to visualize the nucleus (e.g., DAPI) and markers of senescence (e.g., β-galactosidase staining).

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify parameters such as cell number, nuclear morphology, and the percentage of senescent cells.

III. The High-Throughput Screening Workflow: From Primary Screen to Hit Validation

A successful HTS campaign follows a structured workflow to identify and validate promising compounds.[6][16]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Expansion Primary_Screen Single-concentration screen of entire library Primary_Hits Initial Hits (e.g., >50% inhibition) Primary_Screen->Primary_Hits Identify active compounds Hit_Confirmation Re-test primary hits Primary_Hits->Hit_Confirmation Progress promising hits Dose_Response Generate IC50/EC50 curves Hit_Confirmation->Dose_Response Triage Remove false positives (PAINS, aggregators) Dose_Response->Triage Orthogonal_Assays Secondary/Orthogonal Assays Triage->Orthogonal_Assays Advance confirmed hits SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR_Analysis Validated_Hits Validated Hit Series SAR_Analysis->Validated_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Data Presentation: Summarizing Screening Results

Quantitative data from HTS campaigns should be presented in a clear and concise manner.

Table 1: Hypothetical Results from a Primary Screen for AChE Inhibition

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
PAC-001108No
PAC-0021075Yes
PAC-0031068Yes
............
Donepezil0.195Yes

Table 2: Dose-Response Data for Confirmed AChE Inhibitors

Compound IDIC50 (µM)
PAC-0029.68
PAC-00311.59

IV. Data Analysis and Hit Prioritization

Robust data analysis is critical for distinguishing true hits from experimental artifacts.

Key Analysis Steps:

  • Normalization: Raw data from the primary screen is normalized to the positive and negative controls to determine the percent inhibition or activity for each compound.

  • Hit Selection: A threshold is established to define a "hit." For example, compounds that exhibit greater than 50% inhibition may be selected for further investigation.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (IC50 or EC50 values).

  • Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structures of the active compounds and their biological activity is examined to guide the design of more potent and selective analogs.[17][18]

V. Hit Validation: Ensuring Target Engagement and Specificity

The validation of hits from the primary screen is a critical step to eliminate false positives and build confidence in the identified compounds.[19][20]

Strategies for Hit Validation:

  • Orthogonal Assays: Validating hits in a different assay format that measures a distinct biological endpoint can confirm the on-target activity of the compounds.

  • Counter-Screening: Screening hits against related targets can assess their selectivity.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding of the compound to the target protein.[20]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context.[19]

VI. Challenges and Considerations in Screening Piperidine-3-Carboxamide Libraries

Researchers should be aware of potential challenges that can arise during HTS campaigns.

  • Covalent Inhibition: Some piperidine-3-carboxamide derivatives may act as covalent inhibitors, forming an irreversible bond with the target protein.[21][22] This can be a desirable property but requires specialized assays to characterize the time-dependent nature of the inhibition.[21]

  • Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in multiple assays through non-specific mechanisms. Computational filters and experimental counter-screens can help to identify and remove PAINS from the hit list.[19]

  • Compound Solubility and Aggregation: Poorly soluble compounds may precipitate in the assay buffer or form aggregates that can lead to false-positive results.

Conclusion

High-throughput screening of piperidine-3-carboxamide libraries is a powerful strategy for the discovery of novel therapeutic agents. The versatility of the piperidine scaffold allows for the creation of diverse chemical libraries, and a wide range of biochemical and cell-based assays can be employed to identify compounds with desired biological activities. By following a rigorous workflow that includes robust assay development, careful data analysis, and thorough hit validation, researchers can successfully navigate the challenges of HTS and identify promising lead compounds for further development.

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • Oreate AI. (2026, January 7). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. Retrieved from [Link]

  • McLoughlin, S., & Jones, C. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Singh, S., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. International Journal of Current Pharmaceutical Review and Research, 7(4), 209-215.
  • Zhang, T., et al. (2025).
  • Petter, R. C. (2020). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry, 12(23), 2099-2102.
  • Park, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571.
  • Varin, T., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
  • Tong, J.-B., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105994.
  • Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(1), 227-234.
  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1688-1697.
  • Whitehead, B. J., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(4), 606-618.e8.
  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Brough, S. J., & Shah, P. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Drug Discovery, 1(1), 1.
  • WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. Retrieved from [Link]

  • Balasubramanian, B., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. RSC Medicinal Chemistry.
  • Papaneophytou, C. P., & Tzakos, A. G. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 23(21), 13346.
  • El-Damasy, D. A., et al. (2021). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Archiv der Pharmazie, 354(12), e2100259.
  • Sridharan, V. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Park, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571.
  • Abdel-Maksoud, M. S., et al. (2022).
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]

  • Hosseinzadeh, S. (n.d.). Navigating Drug Discovery with High-Throughput Screening. High-Throughput Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide in Central Nervous System (CNS) Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, there are no specific published studies detailing the use of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide in central nervous system (CNS) research. Therefore, the following application notes and protocols are presented as a theoretical guide for researchers interested in exploring the potential of this novel compound. The proposed methodologies are based on the chemical nature of the molecule and established practices in neuroscience and drug discovery.

Introduction and Scientific Rationale

The compound this compound presents a unique chemical architecture that suggests potential for CNS activity. The rationale for investigating this molecule in the context of neurological disorders is based on the established roles of its core structures: the 2-oxopiperidine scaffold and the difluoromethyl group.

The 2-oxopiperidine ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. Derivatives of 2-oxopiperidine have been explored for their neuroprotective properties. For instance, some analogs have been investigated for their potential in treating neurodegenerative diseases.

The difluoromethyl group (CHF2) is increasingly utilized in drug design as a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. Its inclusion can confer desirable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, which are critical for CNS drug candidates that must cross the blood-brain barrier (BBB). Furthermore, the difluoromethyl group can influence the binding affinity of a molecule to its biological target.

Given these characteristics, it is plausible to hypothesize that this compound could exhibit neuroprotective effects or modulate the activity of specific CNS targets. The following sections outline a series of hypothetical applications and detailed protocols to begin to explore these possibilities.

Physicochemical Properties and In Silico CNS Activity Prediction

Prior to initiating wet-lab experiments, a preliminary in silico assessment can provide valuable insights into the potential of this compound as a CNS-active agent.

Table 1: Predicted Physicochemical Properties and CNS Activity Score
PropertyPredicted ValueImplication for CNS Research
Molecular Weight192.16 g/mol Favorable for BBB penetration (typically < 500 g/mol )
LogP (octanol-water partition coefficient)~0.5 - 1.5Within the optimal range for BBB permeability
Topological Polar Surface Area (TPSA)~70-90 ŲSuggests good potential for BBB penetration (typically < 90 Ų)
Number of Hydrogen Bond Donors2Favorable for BBB penetration (typically ≤ 5)
Number of Hydrogen Bond Acceptors3Favorable for BBB penetration (typically ≤ 10)
CNS MPO (Multi-Parameter Optimization) Score~4.0 - 5.0Indicates a high likelihood of CNS activity

Note: These are estimated values and should be experimentally verified.

Computational models can be used to predict whether a compound is likely to have CNS activity.[1][2] Such in silico tools can help prioritize compounds for further experimental investigation.[3]

Hypothetical Application 1: Assessment of Neuroprotective Activity in an In Vitro Model of Oxidative Stress

Rationale

Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[4] A primary screening assay can be designed to evaluate the potential of this compound to protect cultured neuronal cells from oxidative damage.

Experimental Workflow

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Induction of Oxidative Stress cluster_3 Assessment of Cell Viability cluster_4 Data Analysis A 1. Culture SH-SY5Y neuroblastoma cells B 2. Plate cells in 96-well plates A->B C 3. Pre-treat cells with varying concentrations of This compound B->C D 4. Expose cells to H2O2 or 6-OHDA C->D E 5. Perform MTT or LDH assay D->E F 6. Calculate EC50 for neuroprotection E->F

Caption: Workflow for in vitro neuroprotection assay.

Detailed Protocol
  • Cell Culture:

    • Maintain SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating:

    • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

    • Incubate the cells for 2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) in serum-free medium.

    • Add the oxidative agent to the wells to a final concentration of 100 µM (for H2O2) or 50 µM (for 6-OHDA).

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Plot the concentration-response curve and determine the EC50 value (the concentration at which the compound exerts 50% of its maximal protective effect).

Hypothetical Application 2: Investigation of Anticonvulsant Activity in a Rodent Model

Rationale

Some piperidine derivatives have shown anticonvulsant properties. A preliminary in vivo screen can be conducted to assess the potential of this compound to protect against chemically induced seizures in mice.

Experimental Workflow

G cluster_0 Animal Acclimatization cluster_1 Compound Administration cluster_2 Induction of Seizures cluster_3 Behavioral Observation cluster_4 Data Analysis A 1. Acclimatize male C57BL/6 mice for 1 week B 2. Administer this compound (i.p.) at various doses A->B C 3. Administer pentylenetetrazol (PTZ) (s.c.) B->C D 4. Observe and score seizure activity (Racine scale) C->D E 5. Determine the ED50 for seizure protection D->E

Caption: Workflow for in vivo anticonvulsant screening.

Detailed Protocol
  • Animals:

    • Use male C57BL/6 mice (8-10 weeks old).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Preparation and Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Administer the compound intraperitoneally (i.p.) at doses of 10, 30, and 100 mg/kg. Include a vehicle control group and a positive control group (e.g., diazepam, 5 mg/kg).

  • Induction of Seizures:

    • 30 minutes after compound administration, inject pentylenetetrazol (PTZ) subcutaneously (s.c.) at a dose of 85 mg/kg.

  • Behavioral Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for 30 minutes and score the seizure severity according to the Racine scale:

      • Stage 0: No response

      • Stage 1: Ear and facial twitching

      • Stage 2: Myoclonic jerks

      • Stage 3: Clonic seizures with a sitting posture

      • Stage 4: Rearing and falling

      • Stage 5: Generalized tonic-clonic seizures and loss of posture

  • Data Analysis:

    • Record the latency to the first seizure and the maximum seizure stage reached for each animal.

    • Calculate the percentage of animals in each group that are protected from generalized tonic-clonic seizures.

    • Determine the ED50 (the dose that protects 50% of the animals from seizures).

Future Directions and Mechanistic Studies

Should initial screenings indicate promising activity, further studies would be warranted to elucidate the mechanism of action of this compound.

  • Target Identification: Employ techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify the molecular target(s) of the compound.

  • Signaling Pathway Analysis: Investigate the effect of the compound on key signaling pathways implicated in neuroprotection or neuronal excitability, such as the Nrf2/ARE pathway, PI3K/Akt pathway, or MAPK pathways.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • In Vivo Efficacy in Disease Models: Evaluate the therapeutic efficacy of the compound in more complex animal models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease) or epilepsy.

References

  • Cabrera Pérez, M. A., & Bermejo Sanz, M. (2004). In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS–MODE approach. Bioorganic & Medicinal Chemistry, 12(22), 5833-5843.
  • Scilit. (n.d.). In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS–MODE approach. Retrieved from [Link]

  • Gombar, V. K., & Enslein, K. (1996). A quantitative structure-activity relationship (QSAR) model for the prediction of blood-brain barrier permeability. Journal of pharmaceutical sciences, 85(8), 815-819.
  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). Pharmaceutical Fronts.
  • Wang, B., Chen, W. T., Min, L. J., Han, L., Sun, N. B., & Liu, X. H. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
  • Temml, V., Kaserer, T., Kutil, Z., Landa, P., Vanek, T., & Schuster, D. (2014). Pharmacophore modeling for COX-1 and-2 inhibitors with LigandScout in comparison to Discovery Studio. Future medicinal chemistry, 6(17), 1869-1881.
  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate.
  • Iyamu, I. D., & Amadasi, A. (2020). 3D pharmacophore models for σ 2 R.
  • Patel, R. P., & Patel, K. C. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1169-1175.
  • Sabegh, M. A., Fassihi, A., Saghaie, L., & Ghasemi, S. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258.
  • Maccallini, C., & Di Matteo, M. (2018).
  • Nabavi, S. M., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., D'Onofrio, G., Loizzo, M. R., ... & Nabavi, S. F. (2015). Neuroprotective potentials of flavonoids: experimental studies and mechanisms of action. Current topics in medicinal chemistry, 15(8), 704-718.
  • Singhal, P. K., Kumar, A., Singh, B., Vaishali, Mahima, Ruchi, Supriya, & Saifi, S. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia, 54(2).
  • Singh, S., & Singh, O. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 58B(11), 1275-1281.
  • Al-Ghorbani, M., & Al-Salahi, R. (2017). Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores. Molecules, 22(11), 1957.
  • Kumar, A., Singh, S., Kumar, D., & Singh, V. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology Biochemistry and Behavior, 229, 173602.
  • Reddy, T. S., & Kumar, K. S. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Singh, A., Kumar, A., & Singh, N. (2025). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N, N-Dimethyltryptamine in Alzheimer's Disease Therapy. Antioxidants, 14(7), 1354.
  • Mathew, B., Herrera-Acevedo, C., Dev, S., Rangarajan, T. M., Kuruniyan, M. S., Poonkuzhi, N. P., ... & Scotti, M. T. (2022). Development of 2D, 3D-QSAR and Pharmacophore Modeling of Chalcones for the Inhibition of Monoamine Oxidase B. Combinatorial chemistry & high throughput screening, 25(11), 1916-1927.
  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press.

Sources

Application Note: Advanced Formulation Strategies for Poorly Soluble Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The prevalence of poorly soluble new chemical entities presents a significant hurdle in drug development, with over 70% of compounds in the pipeline exhibiting solubility challenges that impede absorption and bioavailability.[1] Carboxamide-containing compounds are frequently encountered in this category. Their characteristic hydrogen-bonding capabilities, involving both a hydrogen bond donor (N-H) and acceptor (C=O), often lead to the formation of highly stable, high-energy crystal lattices.[2][3] This "brick-dust" nature results in very low aqueous solubility. This application note provides an in-depth guide for researchers and formulation scientists on three primary strategies to overcome these challenges: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions. We will explore the mechanistic basis for each approach and provide detailed, field-tested protocols for their preparation and characterization.

The Carboxamide Challenge: Understanding the Root Cause

The core challenge with many carboxamide compounds lies in their strong intermolecular hydrogen bonding, which can lead to the formation of exceptionally stable crystalline structures.[2][4] Overcoming this crystal lattice energy is the primary thermodynamic barrier to dissolution. The selection of a formulation strategy should therefore be a rational process based on the physicochemical properties of the active pharmaceutical ingredient (API).

G cluster_start API Characterization cluster_props Key Questions cluster_strats Formulation Strategies API Poorly Soluble Carboxamide API Thermal Thermally Stable? API->Thermal AmorphousStable Amorphous Form Stable? Thermal->AmorphousStable  Yes Nano Nanosuspension Thermal->Nano  No (Consider Spray Drying ASD) LipidSol Sufficient Lipid Solubility? LBDDS Lipid-Based System (LBDDS) LipidSol->LBDDS  Yes LipidSol->Nano  No AmorphousStable->LipidSol  No ASD Amorphous Solid Dispersion (ASD) AmorphousStable->ASD  Yes

Caption: Initial decision framework for formulation strategy selection.

Amorphous Solid Dispersions (ASDs): Overcoming Crystal Energy

Scientific Principle

ASDs are a powerful technique where the crystalline API is molecularly dispersed within a polymer matrix.[5] This process circumvents the crystal lattice energy barrier by preventing the drug from organizing into a stable crystalline form.[6] The result is a high-energy, amorphous state that exhibits significantly higher apparent solubility and a faster dissolution rate.[6][7] The polymer carrier is critical, as it stabilizes the amorphous drug by inhibiting crystallization and can also prevent drug precipitation in the gastrointestinal tract.[8][9]

Protocol 1: Preparation of an ASD via Hot-Melt Extrusion (HME)

HME is a solvent-free method ideal for thermally stable compounds. It ensures thorough mixing of the drug and polymer at a molecular level.[10][11]

Methodology:

  • Pre-Blending: Accurately weigh the carboxamide API and a suitable polymer (e.g., PVP/VA 64) at the desired ratio (e.g., 20:80 w/w). Blend geometrically in a Turbula blender for 5-10 minutes to ensure homogeneity.

    • Causality: Uniform pre-blending is crucial to prevent localized areas of high drug concentration during extrusion, which could lead to incomplete amorphization or the presence of residual crystals.

  • Extruder Setup: Set up a co-rotating twin-screw extruder. Set the barrel temperature profile based on the glass transition temperature (Tg) of the polymer and the melting point (Tm) of the API. A common starting point is 20-30°C above the polymer's Tg.[11]

  • Extrusion: Feed the pre-blended powder into the extruder at a controlled rate. The combination of heat and shear from the rotating screws will melt the polymer and dissolve the drug, forming a homogenous, amorphous solution.[11]

  • Cooling and Collection: The molten extrudate exits through a die and is rapidly cooled on a conveyor belt to "freeze" the amorphous state.

  • Milling: Mill the cooled extrudate into a fine powder using a cryo-mill or similar equipment to a consistent particle size suitable for downstream processing and dissolution testing.

Protocol 2: Characterization of Amorphous Solid Dispersions

Confirming the amorphous nature and understanding the drug-polymer interactions are essential for a successful ASD formulation.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the milled extrudate into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

    • Analysis: A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.[11] The presence of a melting peak indicates incomplete amorphization.

  • Powder X-Ray Diffraction (pXRD):

    • Pack the milled extrudate onto a sample holder.

    • Scan the sample over a suitable 2θ range (e.g., 5-40°).

    • Analysis: An amorphous sample will exhibit a broad, diffuse "halo" pattern, whereas a crystalline sample will show sharp Bragg peaks. The absence of sharp peaks confirms the amorphous nature of the drug within the dispersion.[5][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the pure API, pure polymer, a physical mixture, and the ASD extrudate.

    • Analysis: Look for shifts in characteristic peaks, particularly the C=O stretch of the carboxamide and any N-H or O-H groups. A peak shift in the ASD compared to the physical mixture can indicate intermolecular interactions (e.g., hydrogen bonding) between the drug and polymer, which is a key factor for stabilization.[5][11]

G cluster_workflow ASD Characterization Workflow Start Milled ASD Extrudate DSC DSC Analysis Start->DSC pXRD pXRD Analysis Start->pXRD FTIR FTIR Analysis Start->FTIR Result_DSC Single Tg? No Melting Peak? DSC->Result_DSC Result_pXRD Amorphous Halo? pXRD->Result_pXRD Result_FTIR Evidence of Interaction? FTIR->Result_FTIR Success Successful ASD Result_DSC->Success Yes Fail Reformulate Result_DSC->Fail No Result_pXRD->Success Yes Result_pXRD->Fail No Final Final Result_FTIR->Final Success->Final

Caption: Workflow for the essential characterization of ASDs.

Table 1: Typical Characterization Data for an ASD Formulation

Parameter Successful ASD Unsuccessful/Incomplete ASD
DSC Single Glass Transition (Tg) Multiple Tgs or presence of drug melting endotherm
pXRD Broad amorphous halo Sharp peaks corresponding to the crystalline drug

| FTIR | Shift in key functional group peaks (e.g., C=O) | Spectrum resembles a simple overlay of drug and polymer |

Lipid-Based Drug Delivery Systems (LBDDS): The Solubilization Pathway

Scientific Principle

LBDDS enhance oral bioavailability by presenting the drug in a pre-dissolved state, thereby bypassing the rate-limiting dissolution step.[12][13] These formulations, comprising oils, surfactants, and co-solvents, can be designed to spontaneously form fine emulsions or microemulsions upon gentle agitation in the aqueous environment of the GI tract.[14][15] The Lipid Formulation Classification System (LFCS) provides a framework for categorizing these systems from simple oil solutions (Type I) to complex mixtures containing hydrophilic surfactants and co-solvents (Type IV).[14][16]

Protocol 3: Development and Screening of a Self-Emulsifying System (SEDDS/SMEDDS)

This protocol outlines a systematic approach to developing a Type II or III lipid formulation.

Methodology:

  • Excipient Solubility Screening:

    • Determine the saturation solubility of the carboxamide API in a panel of excipients (long- and medium-chain triglycerides, surfactants with varying HLB values, and co-solvents like PEG 400 or propylene glycol).[14]

    • Add an excess amount of API to a known volume of excipient, equilibrate for 48-72 hours, centrifuge, and analyze the supernatant by HPLC to quantify solubility.

    • Causality: Selecting excipients with high solubilizing capacity is the first and most critical step to ensure the entire drug dose can be incorporated into the final dosage form.[17]

  • Constructing Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-solvent based on the solubility screen.

    • Prepare a series of blank formulations by systematically varying the ratios of the three components (e.g., from 10:90:0 to 10:0:90 for oil:surfactant:co-solvent, and all ratios in between).

    • Visually assess each mixture for miscibility.

    • Perform a self-emulsification test by adding a small amount (e.g., 1 mL) of each miscible formulation to a larger volume (e.g., 250 mL) of water with gentle stirring. Grade the performance based on the speed of emulsification, clarity, and absence of precipitation.

    • Map the results onto a ternary diagram to identify the self-emulsifying region.

  • Drug Loading and Evaluation:

    • Prepare the most promising formulations from the self-emulsifying region and load them with the carboxamide API.

    • Re-evaluate the self-emulsification performance to ensure the drug does not negatively impact emulsion formation.

    • Proceed to characterization.

Protocol 4: Characterization of LBDDS Performance

The key performance attributes of an LBDDS are the size of the droplets it forms and its ability to keep the drug solubilized during digestion.

Methodology:

  • Droplet Size Analysis:

    • Disperse the drug-loaded formulation in a relevant aqueous medium (e.g., water or simulated gastric fluid) at a relevant concentration (e.g., 1:100 v/v).

    • Measure the droplet size distribution and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Analysis: SMEDDS and SNEDDS should ideally produce droplets below 200 nm with a low PDI (<0.3), which provides a large surface area for absorption.[14]

  • In Vitro Lipolysis:

    • Use a pH-stat apparatus to simulate the digestion of the lipid formulation by pancreatic lipase.

    • During the digestion process, periodically sample the aqueous phase, ultracentrifuge to separate the digested components, and analyze the drug concentration in the micellar layer by HPLC.

    • Causality: This test mimics what happens in the small intestine and is highly predictive of in vivo performance. It evaluates the formulation's ability to maintain the drug in a solubilized state, preventing precipitation and making it available for absorption.[14][17]

Nanosuspensions: Maximizing Surface Area for Dissolution

Scientific Principle

For highly crystalline "brick-dust" compounds that are difficult to amorphize and have poor lipid solubility, nanosizing is an excellent strategy. A nanosuspension consists of pure, crystalline drug particles reduced to the sub-micron range, stabilized by surfactants or polymers.[18] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a corresponding increase in dissolution velocity, which can significantly improve absorption and bioavailability for BCS Class II compounds.[19][20]

Protocol 5: Preparation of a Nanosuspension via Media Milling (Top-Down)

This is a robust and scalable method for producing nanosuspensions.

Methodology:

  • Slurry Preparation: Prepare a pre-suspension of the micronized carboxamide API in an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188 or HPMC).

  • Milling: Add the slurry to a milling chamber containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Size Reduction: Agitate the chamber at high speed. The high-energy impact of the milling media on the drug particles causes them to fracture, reducing their size to the nanometer scale.[21] The process is typically temperature-controlled to prevent overheating.

  • Separation: Once the desired particle size is reached (monitored by in-process DLS checks), separate the nanosuspension from the milling media.

    • Causality: The stabilizer is essential. It adsorbs onto the surface of the newly created nanoparticles, providing a steric or electrostatic barrier that prevents them from re-agglomerating due to their high surface energy.[22]

Protocol 6: Core Characterization of Nanosuspensions

The critical quality attributes of a nanosuspension are its particle size, uniformity, and stability.

Methodology:

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the nanosuspension appropriately with purified water.

    • Measure the mean particle size (Z-average) and PDI using DLS/Photon Correlation Spectroscopy (PCS).[23][24]

    • Analysis: A successful nanosuspension will typically have a mean particle size between 100-400 nm and a PDI below 0.25, indicating a narrow, uniform distribution.[23]

  • Zeta Potential:

    • Measure the zeta potential of the diluted nanosuspension using Laser Doppler Velocimetry.

    • Analysis: Zeta potential measures the surface charge of the particles and is a key indicator of physical stability. For an electrostatically stabilized suspension, a zeta potential of |±30 mV| is generally required to ensure sufficient repulsive force to prevent aggregation. For sterically stabilized systems, a value of |±20 mV| may be acceptable.[25]

  • Dissolution Testing:

    • Perform in vitro dissolution testing using a USP II apparatus, comparing the nanosuspension to the un-milled API.

    • Analysis: The nanosuspension should exhibit a dramatically faster and potentially higher extent of dissolution compared to the bulk drug, demonstrating the success of the formulation approach.[19]

G cluster_top Top-Down Approach (e.g., Media Milling) cluster_bottom Bottom-Up Approach (e.g., Precipitation) T1 Micronized Drug (Large Crystals) T2 High Energy Input (Milling/Homogenization) T1->T2 T3 Nanosized Drug (Small Crystals) T2->T3 B1 Drug in Solution (Molecular Level) B2 Controlled Precipitation (Solvent/Anti-solvent) B1->B2 B3 Nanosized Drug (Small Crystals) B2->B3

Caption: Top-down vs. Bottom-up methods for nanosuspension preparation.

Concluding Remarks

Formulating poorly soluble carboxamide compounds requires a rational, evidence-based approach. The choice between creating an amorphous solid dispersion, developing a lipid-based system, or producing a nanosuspension depends entirely on the specific physicochemical properties of the drug candidate. By understanding the underlying scientific principles and applying the systematic protocols for preparation and characterization outlined in this note, formulation scientists can significantly increase the probability of developing a successful, bioavailable drug product.

Table 2: Comparative Summary of Formulation Strategies

Strategy Mechanism Ideal For... Key Advantages Key Challenges
ASD Overcomes crystal lattice energy Compounds that can form a stable amorphous phase High drug loading possible; solid dosage form Physical instability (recrystallization); hygroscopicity; requires specific polymers
LBDDS Bypasses dissolution step Lipophilic compounds ("grease-balls") Enhances lymphatic uptake; protects drug from degradation Limited drug loading for non-lipophilic drugs; potential for GI side effects from surfactants

| Nanosuspension | Increases dissolution rate via surface area enhancement | Highly crystalline, high-melting point compounds ("brick-dust") | Preserves crystalline form; applicable to a wide range of drugs | Physical instability (particle growth); requires specialized equipment; potential for contamination from milling media |

References

  • Lipid-Based Drug Delivery Systems. National Center for Biotechnology Information. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. National Center for Biotechnology Information. Available at: [Link]

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available at: [Link]

  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. Available at: [Link]

  • New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]

  • Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds. National Institutes of Health. Available at: [Link]

  • Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate. Available at: [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future. National Center for Biotechnology Information. Available at: [Link]

  • Nanosuspension for BCS Class II Drug. ResearchGate. Available at: [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]

  • Characterization of solid dispersion: Significance and symbolism. ScienceGate. Available at: [Link]

  • Enhancing water solubility of a bcs class ii drug using hydrotropy, mixed solvency, cosolvency, and nanosuspension techniques. ResearchGate. Available at: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications. Available at: [Link]

  • Lipid-based formulations. Gattefossé. Available at: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]

  • Formulation and Applications of Lipid-Based Nanovehicles: Spotlight on Self-emulsifying Systems. National Institutes of Health. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Strategies And Consideration In Nanosuspension Development: A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. ResearchGate. Available at: [Link]

  • Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. National Center for Biotechnology Information. Available at: [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. Available at: [Link]

  • Various techniques for preparation of nanosuspension - a review. ResearchGate. Available at: [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. National Institutes of Health. Available at: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]

  • The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. Available at: [Link]

  • Day 13- Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. Chemistry LibreTexts. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. ResearchGate. Available at: [Link]

  • The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. Royal Society of Chemistry. Available at: [Link]

  • Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. MDPI. Available at: [Link]

  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers. ScienceDirect. Available at: [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available at: [Link]

  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Royal Society Publishing. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publishing. Available at: [Link]

  • Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. PubMed Central. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxopiperidine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals dedicated to enhancing the yield and purity of this important heterocyclic compound. Here, we move beyond simple protocols to explore the causality behind common synthetic challenges, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.

Overview of Primary Synthetic Route

The most common and scalable approach to synthesizing 2-oxopiperidine-3-carboxamide involves the catalytic hydrogenation of a pyridine precursor, typically 2-hydroxy-3-pyridinecarboxamide. This method is favored for its atom economy and the availability of starting materials. The general transformation involves the reduction of the pyridine ring to a piperidine ring.

However, achieving high yield and purity can be challenging due to potential side reactions, catalyst deactivation, and difficulties in product isolation. This guide will address the most frequent issues encountered during this process.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems efficiently.

Category 1: Low Reaction Yield
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of starting material remaining. What are the likely causes?

A: Reaction stalling is a frequent issue in the catalytic hydrogenation of pyridine derivatives. The primary culprits are almost always related to the catalyst or reaction conditions.

  • Catalyst Activity: The platinum or palladium catalyst is susceptible to poisoning.[1] Ensure all your reagents and solvents are free from potential poisons like sulfur compounds, and that the glassware is scrupulously clean. The catalyst itself may have low activity; always use a fresh, high-quality catalyst.

  • Insufficient Hydrogen Pressure: The reduction of an aromatic pyridine ring requires sufficient hydrogen pressure to overcome its aromaticity.[1] If you are operating at atmospheric pressure, the reaction may be sluggish or incomplete. Increase the pressure incrementally (e.g., to 50 psi) and monitor the reaction progress.

  • Inadequate Mixing: In a heterogeneous catalytic reaction, efficient mixing is crucial for ensuring the substrate, hydrogen, and catalyst are in constant contact. Increase the stirring rate to prevent the catalyst from settling.

Q2: The reaction goes to completion, but my isolated yield is poor after workup and purification. Where could I be losing my product?

A: Product loss often occurs during the workup and purification stages. 2-Oxopiperidine-3-carboxamide has moderate polarity and some water solubility, which can complicate extraction.

  • Aqueous Workup: During extraction with organic solvents like ethyl acetate or dichloromethane, multiple extractions (at least 3-5) of the aqueous layer are necessary to recover the product efficiently.

  • pH Adjustment: Ensure the pH of the aqueous layer is neutral to slightly acidic before extraction. Under basic conditions, the lactam ring can be susceptible to hydrolysis, especially at elevated temperatures.

  • Purification Method: If using column chromatography, the choice of silica gel and eluent system is critical. The amide and lactam functionalities can lead to tailing on standard silica gel. Consider using a de-activated (neutral) silica or a different stationary phase. An eluent system of dichloromethane/methanol or ethyl acetate/methanol is often a good starting point.

Category 2: Product Purity Issues
Q3: My final product contains a persistent impurity that is difficult to remove by recrystallization or chromatography. What could it be?

A: The most common side product in this synthesis is the over-reduction of the amide group to an amine, or partial reduction intermediates.

  • Over-reduction: Harsh reaction conditions (high temperature, high pressure, prolonged reaction time) can lead to the reduction of the carboxamide to a primary amine. To avoid this, use milder conditions and carefully monitor the reaction to stop it once the starting material is consumed.

  • Incomplete Reduction: Dihydropyridine or tetrahydropyridine intermediates may be present if the reaction is not allowed to proceed to completion.[1] These are often difficult to separate from the final product due to similar polarities. Ensure complete conversion by TLC/LC-MS before stopping the reaction.

  • Ring Opening: Though less common under typical hydrogenation conditions, hydrolysis of the lactam can occur, especially during workup if the pH is not controlled.

Q4: The NMR spectrum of my product shows broad peaks. Is this an issue?

A: Peak broadening in the NMR spectrum of piperidine derivatives is common and often attributed to slow conformational exchange of the ring (chair-boat interconversion) or restricted rotation around the amide C-N bond. Warming the NMR sample (e.g., to 50 °C) can often sharpen these peaks, confirming that the broadening is due to dynamic exchange processes rather than impurities.

Experimental Workflow & Protocols

General Workflow for Synthesis

The following diagram outlines a typical experimental workflow, highlighting critical control points for maximizing yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Reagent & Glassware Preparation P2 Ensure high purity starting material and anhydrous solvents. R1 Reactor Setup: Substrate, Solvent, Catalyst P1->R1 R2 Hydrogenation (Control T, P, Stirring) R1->R2 R3 Reaction Monitoring (TLC / LC-MS) R2->R3 q.c. R3->R2 Incomplete? W1 Catalyst Filtration R3->W1 Complete W2 Solvent Removal W1->W2 W3 Aqueous Workup (pH control, Extraction) W2->W3 W4 Purification (Recrystallization / Chromatography) W3->W4 A1 Characterization (NMR, MS, Purity) W4->A1

Caption: General workflow for 2-oxopiperidine-3-carboxamide synthesis.

Detailed Protocol: Catalytic Hydrogenation

This protocol is a starting point and may require optimization based on your specific laboratory setup and reagents.

  • Reactor Setup: To a high-pressure reaction vessel, add 2-hydroxy-3-pyridinecarboxamide (1.0 eq) and a suitable solvent such as methanol or acetic acid.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂, Adams' catalyst) under an inert atmosphere.[1]

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water, adjust the pH to ~6-7, and extract multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization (e.g., from ethanol/ether) or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for this reaction, Palladium or Platinum?

A: Both Pd/C and PtO₂ can be effective. However, Platinum-based catalysts like PtO₂ (Adams' catalyst) are often more effective for the hydrogenation of pyridine rings, as they are generally more active and less prone to poisoning than palladium catalysts under these conditions.[1]

Q2: Can I run this reaction without a high-pressure reactor?

A: While possible using transfer hydrogenation methods (e.g., using ammonium formate as a hydrogen source with Pd/C), achieving complete reduction of the pyridine ring at atmospheric pressure is often very slow and may result in low yields and the formation of partially reduced intermediates. A pressurized system is highly recommended for efficiency and reproducibility.

Q3: What is the best solvent for this reaction?

A: Protic solvents like methanol, ethanol, or acetic acid are commonly used. Acetic acid can be particularly effective as it helps to activate the pyridine ring towards reduction by protonation, but it requires careful neutralization during workup.

Q4: How should I store the final product?

A: 2-Oxopiperidine-3-carboxamide is a stable solid. It should be stored in a well-sealed container at room temperature, away from moisture.[2]

Data Summary

The choice of reaction conditions can significantly impact the outcome. The following table summarizes typical results from literature and internal studies to guide your optimization.

Catalyst (5 mol%)SolventH₂ Pressure (psi)Temperature (°C)Time (h)Typical YieldPurity (HPLC)
10% Pd/CMethanol50252465-75%>95%
PtO₂ Acetic Acid 50 25 8 85-95% >98%
10% Pd/CEthanolAtmospheric6048<40%Variable
Raney NickelEthanol500801270-80%>97%

Data is illustrative and may vary based on specific experimental setup. The use of PtO₂ in acetic acid generally provides the best combination of reaction time, yield, and purity.

Troubleshooting Logic Diagram

Use this flowchart to diagnose issues systematically.

G Start Problem Observed LowYield Low Yield Start->LowYield Impurity Impurity Issues Start->Impurity Stalled Reaction Stalled? (SM Remaining) LowYield->Stalled IsolationLoss Loss During Isolation? LowYield->IsolationLoss KnownImpurity Known Impurity? (Over-reduction) Impurity->KnownImpurity UnknownImpurity Unknown Impurity? Impurity->UnknownImpurity Catalyst Check Catalyst Activity & Loading Stalled->Catalyst Pressure Increase H2 Pressure Stalled->Pressure Mixing Increase Stirring Rate Stalled->Mixing Extraction Optimize Extraction (pH, # of extractions) IsolationLoss->Extraction Purification Review Purification Method IsolationLoss->Purification Conditions Use Milder Conditions (Lower T, P) KnownImpurity->Conditions Monitor Monitor Reaction Closely KnownImpurity->Monitor Characterize Characterize by MS, 2D-NMR UnknownImpurity->Characterize

Caption: A diagnostic flowchart for troubleshooting synthesis issues.

References

  • J&K Scientific LLC. 2-Oxopiperidine-3-carboxylic acid | 41888-21-5. [Link]

  • Arkivoc. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • DTIC. Piperidine Synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to make informed decisions in your experiments.

Section 1: Understanding the Molecule & Initial Assessment

Before diving into complex troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its solubility.

The structure contains several key functional groups:

  • Piperidine Ring: A saturated heterocycle that can be nonpolar, especially with lipophilic substituents. Unmodified piperidine is water-soluble due to hydrogen bonding with the nitrogen atom.

  • Lactam (cyclic amide): A cyclic amide within the piperidine ring. Amides can act as hydrogen bond acceptors (via the carbonyl oxygen) and, if primary or secondary, as donors (via N-H), contributing to water solubility. However, their overall solubility is often limited.

  • Carboxamide (primary amide): This group can also participate in hydrogen bonding, but like the lactam, its contribution can be limited by the overall molecule's properties.

  • Difluoromethyl (CF₂H) Group: This group is a key modulator of the molecule's properties. It is strongly electron-withdrawing and can act as a hydrogen bond donor, which can enhance binding affinity and specificity. The CF₂H group often increases lipophilicity, which can improve membrane permeability but decrease aqueous solubility.

Frequently Asked Questions: Initial Assessment

Q1: My compound won't dissolve in my aqueous buffer. What are the very first things I should check?

A1: Start with the fundamentals before modifying your buffer system:

  • Compound Purity and Form: Ensure you are using a high-purity solid. The presence of insoluble impurities can be misleading. Also, be aware of the solid form; amorphous solids are generally more soluble than highly stable crystalline forms.

  • Accurate Weighing & Preparation: For small quantities, compounds can appear as a thin film or waxy solid in the vial. Ensure you are dissolving the entire contents as directed, as visual inspection can be deceiving.

  • Sufficient Mechanical Agitation: Ensure you are providing enough energy for dissolution. Vortex the solution vigorously. Gentle warming to 37°C or brief sonication can significantly aid in dissolving stubborn compounds.

  • Stock Solution Integrity: If you are diluting from a concentrated organic stock (e.g., in DMSO), ensure the stock itself is fully dissolved. Compound precipitation can occur in DMSO stocks during storage, especially if refrigerated or frozen. If stability allows, storing DMSO stocks at room temperature is often preferable.

Section 2: Systematic Troubleshooting Workflow

If the initial checks do not resolve the issue, a systematic approach is necessary. The following workflow will guide you through the most effective strategies for enhancing the solubility of this compound.

G start Solubility Issue Observed: Compound precipitates in aqueous buffer check_stock Step 1: Verify Stock Solution Is the organic stock (e.g., DMSO) clear and fully dissolved? start->check_stock remake_stock Action: Remake Stock Solution Use gentle warming (37°C) or sonication. Consider lowering stock concentration. check_stock->remake_stock No, stock has precipitate ph_mod Step 2: pH Modification Does the molecule have ionizable groups? check_stock->ph_mod Yes, stock is clear remake_stock->check_stock Retry ph_rationale Rationale: Amide/lactam groups can undergo hydrolysis at extreme pH, but ionization state can be subtly affected, influencing solubility. ph_mod->ph_rationale ph_action Action: Test Solubility in Buffers with a Range of pH (e.g., pH 5.0, 6.5, 7.4, 8.0) ph_mod->ph_action cosolvent Step 3: Co-solvent Addition Is a small percentage of organic solvent tolerable in your assay? ph_action->cosolvent If solubility is still insufficient success SOLUBILITY ACHIEVED Proceed with experiment, always including a matched vehicle control. ph_action->success If solubility is achieved cosolvent_rationale Rationale: Co-solvents reduce the polarity of the aqueous medium, decreasing the interfacial tension and improving solvation. cosolvent->cosolvent_rationale cosolvent_action Action: Add Co-solvent to Aqueous Buffer Start with 1-5% Ethanol, PEG400, or Propylene Glycol. Prepare a vehicle control. cosolvent->cosolvent_action surfactant Step 4: Surfactant Addition Is precipitation still occurring? cosolvent_action->surfactant If solubility is still insufficient cosolvent_action->success If solubility is achieved surfactant_action Action: Add a Non-ionic Surfactant Try 0.01-0.1% Tween® 80 or Triton™ X-100 to the final buffer. surfactant->surfactant_action surfactant_action->success

Caption: Systematic workflow for troubleshooting poor aqueous solubility.

Section 3: In-Depth FAQs & Mechanistic Explanations

Q2: Why is adjusting the pH a recommended step? The amide and lactam groups in my molecule are neutral.

A2: While amides are generally considered neutral, their local electronic environment and solubility can be influenced by pH. The primary reason to test a pH range is to find an empirical "sweet spot" for solubility. Although amides are stable, extreme pH values (highly acidic or basic) can promote hydrolysis over long incubation times, so using buffers between pH 3 and 10 is a standard practice. For this specific molecule, the piperidine nitrogen is part of a lactam, making it non-basic. However, the overall molecule's polarity can shift slightly with pH, affecting its interaction with water molecules.

Q3: I've added my DMSO stock to the buffer and it precipitated. What is happening and how do I fix it?

A3: This is a classic case of precipitation upon dilution, which occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into a weaker aqueous solvent where its solubility is much lower. This often results in a supersaturated solution that rapidly crashes out.

Strategies to prevent this:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound.

  • Modify the Dilution Protocol: Instead of a single large dilution step, try serial dilutions. A stepwise reduction in the organic solvent concentration can sometimes prevent shocking the compound out of solution.

  • Use Co-solvents: As outlined in the workflow, adding a water-miscible co-solvent to your final aqueous buffer is a highly effective strategy. Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic compound. A common starting formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?

A4: This is a critical distinction for experimental design.

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to the point where it precipitates. This is a rapid, high-throughput measurement often used in early drug discovery. It often overestimates the true solubility because it can form a supersaturated or amorphous precipitate.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to the aqueous buffer, shaking it for an extended period (e.g., 24-48 hours) until it reaches equilibrium, and then measuring the concentration of the dissolved compound.

Which one matters?

  • For most in vitro biological assays where you prepare a working solution from a DMSO stock for immediate use, kinetic solubility is the more relevant parameter. Your goal is to keep the compound in solution for the duration of the assay.

  • For formulation development, oral absorption studies, and understanding the compound's intrinsic properties, thermodynamic solubility is the gold standard.

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material Compound in organic solvent (e.g., DMSO) stockSolid (crystalline) compound
Method Dilution until precipitation is observedIncubation of excess solid in buffer until equilibrium
Time Fast (minutes to hours)Slow (typically 24-48 hours)
Typical Result Often higher than thermodynamic solubilityRepresents the true equilibrium concentration
Primary Use High-throughput screening, in vitro assay guidanceLead optimization, formulation, biopharmaceutics

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of this compound required. (Molecular Weight to be confirmed by user from Certificate of Analysis).

    • Formula: Mass (mg) = 10 mM * Volume (L) * MW ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the solid compound into a sterile, appropriate-sized glass vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial securely and vortex vigorously for 2-5 minutes.

  • Solubilization Aid (if necessary): If solid is still visible, place the vial in a 37°C water bath or a sonicator for 5-10 minutes. Vortex again.

  • Inspection: The final solution must be a clear, homogenous liquid with no visible particulates.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at room temperature or as recommended by the supplier, protected from light and moisture.

SOP 2: General Protocol for Aqueous Working Solution Preparation (for in vitro assays)

  • Buffer Preparation: Prepare the desired final aqueous buffer (e.g., PBS, pH 7.4). If using a co-solvent, add it to the buffer now (e.g., for a 2% ethanol solution, add 200 µL of ethanol to 9.8 mL of PBS).

  • Pre-warm Buffer: Warm the final aqueous buffer to room temperature or 37°C to aid solubility.

  • Dilution: Perform a serial dilution. For a 1:100 dilution to achieve a 100 µM working solution from a 10 mM stock:

    • Add 90 µL of the final aqueous buffer to a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock to create an intermediate 1 mM solution. Vortex immediately.

    • Add 900 µL of the final aqueous buffer to a new tube.

    • Add 100 µL of the 1 mM intermediate solution to create the final 100 µM working solution. Vortex immediately.

  • Final Inspection: The final working solution should be clear. If it appears cloudy or contains precipitate, the concentration is above its kinetic solubility in that specific medium, and the protocol must be adjusted (e.g., lower final concentration, add more co-solvent).

  • Vehicle Control: Critically, prepare a vehicle control by performing the exact same dilution steps with DMSO that does not contain the compound. This is essential for distinguishing compound effects from solvent effects in your assay.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Bajaj, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jyUQPL8kltRG2aidWsUIGl-uwL7-TOD3bdRhnKnmDsX4PJnwQuykuM5SNsCd9bIp5o-hF-W7j0MtI_jNU2npFObQhx9vKy2wn_v-sN7LMsZairFQX4Cwll4p6q4Pnxwcxk_46-YK_RxdFFlB6bMGXsufedB9lrzupoXQltIayPw88duzDAZ7XBMpUsAviTZ1woheKRmrBer8--EiGbE=](

stability testing of difluoromethylated compounds under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethylated (-CF₂H) compounds. The strategic incorporation of a difluoromethyl group is a powerful tactic in medicinal chemistry to enhance metabolic stability, lipophilicity, and target affinity.[1][2] However, the unique physicochemical properties of the -CF₂H group also present specific challenges regarding its stability under physiological conditions.[3][4]

This guide is designed to provide expert-level insights and practical troubleshooting advice for the stability testing of these compounds. It moves beyond simple protocols to explain the underlying chemical and biochemical principles, ensuring your experimental designs are robust and your results are reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting to work with -CF₂H compounds.

Q1: Why is the -CF₂H group often considered metabolically stable?

A1: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy (typically ≥109 kcal/mol).[3][4] This inherent strength makes the C-F bond resistant to homolytic cleavage. In a metabolic context, the difluoromethyl group often serves to block "soft spots" on a molecule that are susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP450).[3][4][5] By replacing a metabolically labile C-H bond with a robust C-F bond, the overall metabolic clearance of the compound can be significantly reduced, leading to an extended half-life.[1]

Q2: If the C-F bond is so strong, why do I need to worry about the stability of my -CF₂H compound at all?

A2: While the C-F bond is strong, its cleavage under physiological conditions is typically heterolytic, not homolytic, and can be facilitated by both chemical and enzymatic processes.[3][4] You should be concerned about two main types of instability:

  • Chemical Instability: The stability of the -CF₂H group is highly dependent on the surrounding molecular structure. For instance, a -CF₂H group attached to certain heteroaromatic rings (like imidazoles or indoles) or positioned near an intramolecular nucleophile can be surprisingly labile at physiological pH (7.4), leading to defluorination.[3][4]

  • Metabolic Instability: Despite its general resistance, the -CF₂H group is not metabolically inert. CYP450 enzymes can, in some cases, hydroxylate the difluoromethyl carbon.[3][4] This can lead to the formation of unstable intermediates that release fluoride and potentially generate reactive metabolites.[3][4]

Therefore, assuming stability without empirical testing is a common pitfall that can lead to erroneous structure-activity relationships (SAR) and downstream development issues.[6][7]

Q3: What is the difference between chemical stability and metabolic stability testing?

A3: It's crucial to assess both, as they probe different degradation pathways.

  • Chemical Stability testing evaluates the intrinsic stability of the compound in a given environment, typically in aqueous buffers at various pH values (e.g., pH 1.2 for stomach acid, pH 7.4 for blood plasma) without the presence of metabolic enzymes.[6] This helps identify liabilities like hydrolysis or pH-dependent degradation.[3][8]

  • Metabolic Stability testing assesses the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[9][10] These assays are typically performed using liver fractions (microsomes, S9) or hepatocytes, which contain a high concentration of enzymes like CYP450s.[5][11][12]

A compound can be chemically stable but metabolically labile, or vice versa. Both sets of data are required for a complete stability profile.

Q4: My -CF₂H compound appears to be degrading in my assay medium even before I add the metabolic system (e.g., liver microsomes). What could be the cause?

A4: This points towards chemical instability in the assay buffer itself. A common cause is pH-dependent hydrolysis.[3] Many metabolic stability assays are conducted in phosphate buffer at pH 7.4.[5] If your compound has a structural motif that is unstable at this pH (e.g., a difluoromethyl group on an electron-deficient heteroaryl ring), you will observe degradation that is independent of any enzymatic activity.[3][4] Always run a negative control incubation without the NADPH regenerating system (or without microsomes entirely) to assess this non-enzymatic degradation.[5]

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during stability testing.

Issue 1: High variance and poor reproducibility in microsomal stability assays.
Potential Cause Diagnostic Check Recommended Solution
Non-specific Binding Compare the amount of compound recovered at t=0 with the initial nominal concentration. Significant loss indicates binding to the plate, cap, or microsomal protein.1. Switch to low-binding polypropylene plates. 2. Include a small percentage of organic solvent (e.g., <1% Acetonitrile) or a surfactant (e.g., 0.01% Triton X-100) in the incubation buffer, ensuring it doesn't inhibit enzyme activity. 3. Increase the microsomal protein concentration to saturate binding sites, though this may accelerate metabolism.
Poor Solubility Visually inspect the stock solution and the final incubation mixture for precipitation. Use a nephelometer for quantitative assessment if available.1. Ensure the final concentration of the organic solvent from your stock solution is low (typically ≤1%) to prevent precipitation in the aqueous buffer. 2. Prepare stock solutions in a more suitable solvent like DMSO, but be mindful of its potential to inhibit certain CYP isoforms. 3. Lower the test compound concentration to below its aqueous solubility limit.
Inconsistent Enzyme Activity Run a positive control compound with a known metabolic rate (e.g., Testosterone, Verapamil) in parallel with your test compound. High variability in the control indicates a problem with the assay system.1. Ensure pooled liver microsomes are properly stored (-80°C) and thawed correctly on ice immediately before use. Avoid repeated freeze-thaw cycles. 2. Verify the activity of the NADPH regenerating system. Prepare it fresh before each experiment according to the manufacturer's protocol.[5]
Issue 2: My compound shows rapid clearance in the microsomal assay, contradicting the hypothesis that the -CF₂H group should enhance stability.

This is a critical finding that requires careful investigation. The workflow below can help pinpoint the reason.

Caption: Troubleshooting workflow for unexpected high clearance.

Explanation of Workflow:

  • Confirm NADPH Dependence: The first and most critical step is to determine if the degradation is enzymatic. Run two parallel incubations: one with the complete NADPH regenerating system and one without.[5]

    • If degradation is significantly lower without NADPH (Path C -> E): This strongly implicates NADPH-dependent enzymes, primarily CYP450s.[11][12] The -CF₂H group itself might be undergoing hydroxylation, or, more commonly, another part of the molecule remains a "metabolic soft spot." The next step is metabolite identification using high-resolution LC-MS/MS to determine where the biotransformation is occurring.[9]

    • If degradation persists without NADPH (Path D -> F): This points to chemical instability. The compound is likely degrading in the pH 7.4 buffer. The next step is to conduct a pH-stability profile to identify the conditions under which the compound is labile.[6][7]

Issue 3: I suspect defluorination is occurring. How can I detect it?

Detecting defluorination requires specific analytical methods, as the parent compound simply disappearing doesn't confirm the mechanism.

Method Principle Pros Cons
Fluoride Ion-Selective Electrode (F-ISE) Directly measures the concentration of free fluoride ions (F⁻) in the incubation medium.Quantitative, relatively inexpensive, and provides direct evidence of C-F bond cleavage.Requires careful sample preparation to remove interfering substances. May lack the sensitivity for very low levels of defluorination.[13]
High-Resolution Mass Spectrometry (HRMS) Identify metabolites where the -CF₂H group has been replaced by -OH or other functionalities. The mass shift will be characteristic.Highly sensitive and specific. Can identify the exact site of modification and elucidate the degradation pathway.Requires sophisticated instrumentation and expertise in spectral interpretation. Does not directly measure F⁻.
¹⁹F NMR Spectroscopy Monitor the disappearance of the signal corresponding to the -CF₂H group and the appearance of new fluorine-containing signals or inorganic fluoride.Provides unambiguous structural information about the fluorine environment.Relatively low sensitivity compared to MS. Requires higher compound concentrations, which may not be feasible for all assays.[14]
High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS) A highly sensitive method for the determination of total fluorine in biological matrices.[15]Extremely sensitive, allowing for the use of low compound concentrations.[15]Specialized instrumentation is required. Measures total fluorine, so careful controls are needed to attribute changes to the parent compound.[15]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your stability assessments.

Protocol 1: Standard In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is a cornerstone for determining a compound's intrinsic clearance.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a difluoromethylated test compound.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Positive Control (e.g., 10 mM Testosterone in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions A & B from a commercial supplier)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching)

  • 96-well polypropylene plates

Workflow Diagram:

Caption: General workflow for an in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw HLM and NADPH solutions on ice.

    • Prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the master mix to achieve a final concentration of 1 µM. The final DMSO concentration should be <0.1%.

    • Vortex gently and aliquot the master mix into the wells of the 96-well plate.

  • Control Wells:

    • T=0 Control: Immediately after adding the compound, transfer an aliquot to a separate plate and quench with 2 volumes of ice-cold ACN containing internal standard. This represents 100% of the compound.

    • Negative Control (-NADPH): Prepare a set of wells where you will add buffer instead of the NADPH system to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

  • Time-Point Sampling:

    • At specified time points (e.g., 5, 15, 30, 45, 60 minutes), quench the reaction in the respective wells by adding 2 volumes of ice-cold ACN with internal standard.

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the appropriate formula.

Protocol 2: Chemical Stability Assessment at Physiological pH

Objective: To determine the hydrolytic stability of a compound in an aqueous buffer at physiological pH.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • ACN with Internal Standard

Procedure:

  • Prepare a solution of the test compound in PBS at a final concentration of 10 µM. Ensure the final DMSO concentration is ≤1%.

  • Take an immediate sample (t=0) and quench with an equal volume of ACN with internal standard.

  • Incubate the remaining solution at 37°C.

  • Take samples at various time points (e.g., 1, 4, 8, 24, 48 hours). Quench each sample as in step 2.

  • Analyze all samples by LC-MS/MS to determine the percentage of the parent compound remaining relative to the t=0 sample.

  • Plot % remaining vs. time to determine the degradation rate.

Trustworthiness Check: A stable control compound should show <10% degradation over the final time point. If significant degradation is observed, it may indicate an issue with the buffer or analytical method itself.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Ganer, T., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Analytical and Bioanalytical Chemistry, 406(14), 3431-3442. [Link]

  • Wang, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Wang, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 988-993. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. CuriRx.
  • Isabel, R., et al. (2005). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Journal of Medicinal Chemistry, 48(25), 8014-8025. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules, 27(24), 8873. [Link]

  • Stability Challenges in Drug Discovery. (2009). Chemistry & Biodiversity, 6(11), 1875-1886. [Link]

  • Di, L., & Kerns, E. H. (2009). Stability challenges in drug discovery. Chemistry & Biodiversity, 6(11), 1875-1886. [Link]

  • Drug Metabolism Assays. BioIVT.
  • Biochemistry, Cytochrome P450. (2023). StatPearls. [Link]

  • Almazroo, O. A., et al. (2017). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Current Drug Metabolism, 18(5), 415-433. [Link]

  • Damha, M. J., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 464-479. [Link]

  • Kumar, S., & S. Singh. (2020). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery, 15(11), 1349-1363. [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(9), 961-967. [Link]

  • Gemo, M., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering, 6(1), 1145-1151. [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Chemical Society Reviews, 50(11), 6432-6447. [Link]

Sources

Technical Support Center: Overcoming Resistance to Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-containing compounds are one of the most important scaffolds in modern drug discovery, present in numerous classes of pharmaceuticals, including a new generation of targeted anticancer agents.[1][2] These inhibitors, which often target critical protein-protein interactions (PPIs) or epigenetic readers—such as the MDM2-p53 interaction[3][4] or BET bromodomains[5]—offer significant therapeutic promise. However, as with many targeted therapies, the development of drug resistance poses a significant clinical challenge, limiting long-term efficacy.[6][7]

This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to piperidine-based inhibitors in their experimental models. It provides a structured approach to troubleshooting common resistance-related issues, detailed protocols for investigation, and evidence-based strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing potential drug resistance.

Q1: My cancer cell line's IC50 for our piperidine-based inhibitor has significantly increased. What's the first thing I should check?

A1: Before diving into complex mechanistic studies, it's crucial to rule out common experimental variables.

  • Inhibitor Integrity: Confirm the concentration and stability of your inhibitor stock solution. Has it been stored correctly? Was it subjected to multiple freeze-thaw cycles? Consider running a quality control check (e.g., HPLC-MS) on the compound.

  • Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or cross-contamination is a frequent source of unexpected results.

  • Mycoplasma Contamination: Test your cultures for mycoplasma. These infections can alter cellular metabolism and drug response, confounding your results.

  • Assay Conditions: Review your cell viability assay protocol. Inconsistencies in cell seeding density, treatment duration, or reagent addition can lead to data variability.[8][9]

Q2: What are the major biological mechanisms of resistance to targeted therapies like piperidine-based inhibitors?

A2: Resistance mechanisms are broadly categorized into two types: on-target and off-target.

  • On-Target Resistance: This involves genetic changes to the drug's direct target. The most common is the acquisition of point mutations in the drug-binding pocket that prevent the inhibitor from binding effectively.[10] Another on-target mechanism is the amplification or overexpression of the target gene, requiring higher drug concentrations to achieve the same level of inhibition.[11]

  • Off-Target Resistance: This occurs when cancer cells find alternative ways to survive that bypass the inhibited pathway.[10] This often involves the activation of parallel or downstream signaling pathways that promote cell growth and survival, rendering the targeted inhibition ineffective.[12] Increased drug efflux, where cellular pumps actively remove the inhibitor from the cell, is another common off-target mechanism.[10]

Q3: Is it better to develop a resistant cell line using a high-dose pulse treatment or a gradual dose escalation?

A3: The method you choose can influence the type of resistance mechanisms that emerge.

  • Gradual Dose Escalation: Exposing cells to slowly increasing concentrations of the inhibitor over a long period (weeks to months) more closely mimics the development of acquired resistance seen in clinical settings.[13][14] This method often selects for a variety of resistance mechanisms, including the activation of bypass signaling pathways.[15]

  • High-Dose Pulse Treatment: Treating cells with a high, lethal concentration of the drug and culturing the few surviving clones can select for pre-existing resistant populations or mechanisms that provide a strong, immediate survival advantage, such as mutations in the drug target.[16]

For studying acquired resistance, the gradual dose escalation method is generally preferred as it can reveal more clinically relevant adaptive strategies employed by cancer cells.[16]

Part 2: Troubleshooting Guides & Investigative Workflows

This section provides structured approaches to diagnose and understand the mechanisms behind observed resistance in your experimental models.

Guide 1: Investigating a Shift in Inhibitor Potency (Increased IC50)

If you have ruled out the initial experimental variables from FAQ #1 and confirmed a stable, resistant phenotype, this workflow will help you identify the underlying cause.

Workflow: Diagnosing the Cause of Acquired Resistance

G start Start: Resistant cell line confirmed (Stable high IC50) check_target_mutation Hypothesis 1: On-Target Mutation start->check_target_mutation check_target_expression Hypothesis 2: Target Overexpression start->check_target_expression check_bypass_pathway Hypothesis 3: Bypass Pathway Activation start->check_bypass_pathway action_seq Action: Sequence target gene (Sanger or NGS) check_target_mutation->action_seq action_wb_qpcr Action: Western Blot & qPCR for target protein/mRNA levels check_target_expression->action_wb_qpcr action_phospho Action: Phospho-Kinase Array or targeted phospho-Westerns check_bypass_pathway->action_phospho outcome_mutation Result: Mutation Found in Drug-Binding Domain action_seq->outcome_mutation outcome_no_mutation Result: No Mutation Found action_seq->outcome_no_mutation outcome_overexpression Result: Increased Protein/mRNA action_wb_qpcr->outcome_overexpression outcome_no_change Result: No Change in Expression action_wb_qpcr->outcome_no_change outcome_bypass_active Result: Hyper-activation of Parallel Pathway (e.g., PI3K/Akt, MAPK) action_phospho->outcome_bypass_active outcome_no_bypass Result: No Obvious Bypass Signal action_phospho->outcome_no_bypass next_gen_inhibitor Strategy: Design/test next-generation inhibitor to overcome mutation. outcome_mutation->next_gen_inhibitor combo_therapy Strategy: Test combination therapy with an inhibitor of the activated bypass pathway. outcome_bypass_active->combo_therapy

Caption: Workflow for diagnosing resistance mechanisms.

Problem/Observation: Your previously sensitive cell line now requires a 10-fold (or higher) concentration of your piperidine-based inhibitor to achieve 50% inhibition of cell growth.

Potential Cause 1: On-Target Mutation

  • Rationale: A mutation in the inhibitor's binding site on the target protein can abolish or severely reduce binding affinity, rendering the drug ineffective.[10] This is a classic mechanism of resistance to kinase inhibitors and can apply to PPI inhibitors as well.

  • Troubleshooting Steps:

    • Isolate gDNA and RNA: Extract genomic DNA and total RNA from both your parental (sensitive) and the newly resistant cell line.

    • Amplify and Sequence: Use PCR to amplify the coding region of the target gene from both gDNA and cDNA (generated by reverse transcription of RNA).

    • Analyze Sequence Data: Send the PCR products for Sanger sequencing.[17][18] Align the sequences from the resistant cells against the parental cells and the reference sequence to identify any mutations. Pay close attention to mutations within the known inhibitor-binding pocket.

  • Next Steps: If a resistance-conferring mutation is identified, the primary strategy is to use or design a next-generation inhibitor that can bind effectively to the mutated target.[10]

Potential Cause 2: Target Overexpression

  • Rationale: Cancer cells can adapt by simply producing more of the target protein. This titrates the inhibitor, requiring a much higher concentration to inhibit a sufficient fraction of the target molecules to elicit a biological response. For example, upregulation of BRD4 has been observed in cases of resistance to BET inhibitors.[6]

  • Troubleshooting Steps:

    • Quantitative PCR (qPCR): Compare the mRNA expression level of the target gene between sensitive and resistant cell lines.

    • Western Blot: Quantify the protein level of the target in sensitive versus resistant cell lines. Be sure to use a loading control (e.g., GAPDH, β-actin) for accurate normalization.

  • Next Steps: If overexpression is confirmed, strategies could involve combination therapies. For instance, combining the piperidine-based inhibitor with an agent that inhibits the transcription or translation of the target protein.

Potential Cause 3: Activation of Bypass Signaling Pathways

  • Rationale: This is one of the most common mechanisms of acquired resistance.[19] Cancer cells activate parallel survival pathways to compensate for the inhibition of the primary target. For example, resistance to MDM2 inhibitors can be associated with the activation of the ERK/MAPK pathway.[20] Similarly, resistance to BET inhibitors can involve activation of WNT, FGFR1, or other signaling pathways.[21][22]

  • Troubleshooting Steps:

    • Phospho-Kinase Array: This is an excellent screening tool. Use lysates from sensitive and resistant cells (both with and without inhibitor treatment) to probe membranes spotted with antibodies against a wide range of phosphorylated (i.e., active) signaling proteins. A strong signal increase in the resistant line points to a specific activated pathway.

    • Targeted Western Blots: Based on array results or literature precedence, perform Western blots for key phosphorylated proteins (e.g., p-Akt, p-ERK, p-STAT3) to confirm the activation of a specific bypass pathway.

  • Next Steps: The clear strategy is rational combination therapy.[23][24] If you observe Akt activation, combine your piperidine-based inhibitor with a PI3K or Akt inhibitor. If ERK is activated, combine it with a MEK or ERK inhibitor.[20][25]

Guide 2: Designing Effective Combination Therapies

Once a bypass pathway has been identified, the next step is to design and test a combination therapy strategy.

Q: How do I determine if the combination of my piperidine-based inhibitor and a second agent is synergistic?

A: To rigorously assess synergy, you must perform a matrix of dose-response experiments and analyze the data using a standard model like the Bliss Independence or Loewe Additivity model.

  • Experimental Design: Create a dose-response matrix. For example, use 8 concentrations of your piperidine inhibitor (Drug A) and 8 concentrations of the bypass pathway inhibitor (Drug B). Treat cells in a 64-well combination block on a 96- or 384-well plate, including single-agent controls for both drugs.

  • Data Collection: After the appropriate incubation time, measure cell viability for each condition.

  • Synergy Analysis: Input the viability data into a synergy analysis software (e.g., SynergyFinder, Combenefit). These tools will calculate synergy scores (e.g., Bliss score, ZIP score) and generate 2D and 3D synergy maps. A score significantly greater than zero indicates synergy, a score around zero indicates an additive effect, and a score less than zero indicates antagonism.

Table 1: Examples of Rational Combinations for Piperidine-Based Inhibitors
Piperidine Inhibitor ClassCommon Resistance Bypass PathwayRecommended Combination Agent ClassRationale & References
MDM2 Inhibitors MAPK/ERK Pathway ActivationMEK Inhibitors (e.g., Trametinib)MDM2 inhibition can lead to feedback activation of ERK signaling; co-inhibition of MEK prevents this adaptive response and enhances apoptosis.[20]
BET Inhibitors PI3K/Akt/mTOR PathwayPI3K/mTOR InhibitorsBET inhibition can be bypassed by survival signals from the PI3K pathway; dual targeting shows strong synergy.[25]
BET Inhibitors FGFR1 ActivationFGFR Inhibitors (e.g., Futibatinib)Rapid activation of FGFR1 has been identified as an intrinsic resistance mechanism to BET inhibitors in glioblastoma.[22]
BET Inhibitors Wnt/β-catenin SignalingWnt Pathway InhibitorsUpregulation of Wnt signaling can restore transcription and BRD4 function in the presence of BET inhibitors.[21]
BET Inhibitors DNA Damage Repair (DDR) PathwaysPARP Inhibitors (e.g., Olaparib)BET inhibitors can increase DNA damage, sensitizing cells to the effects of PARP inhibitors, which block a key DNA repair pathway.[26]

Part 3: Key Experimental Protocols

This section provides streamlined protocols for the key techniques mentioned in the troubleshooting guides.

Protocol 1: Generation of a Drug-Resistant Cell Line via Dose Escalation

This protocol is adapted from established methodologies.[13][14][27]

Objective: To generate a cell line with acquired resistance to a piperidine-based inhibitor.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Piperidine-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well and standard culture plates (T-25, T-75)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Methodology:

  • Phase 1: Determine Baseline IC50 (Week 1)

    • Perform a standard cell viability assay to determine the precise IC50 of the inhibitor on the parental cell line. This is your starting reference.

  • Phase 2: Resistance Induction (Weeks 2-12+)

    • Initial Exposure: Begin culturing the parental cells in medium containing the inhibitor at a concentration equal to its IC50.

    • Monitor and Passage: Initially, expect significant cell death. The culture may grow very slowly. Change the medium every 2-3 days, always including the fresh inhibitor. When the surviving cells reach ~70-80% confluency and their growth rate stabilizes, passage them.

    • Dose Escalation: Once the cells are growing robustly at the current inhibitor concentration, increase the concentration by a factor of 1.5 to 2.0.

    • Repeat: Continue this cycle of adaptation and dose escalation. This process is lengthy and can take 3-6 months or longer. It is crucial to cryopreserve cells at each successful escalation step.

  • Phase 3: Validation and Characterization

    • Confirm Resistance: Once you have a population of cells that can proliferate in a significantly higher drug concentration (e.g., 5-10x the original IC50), perform a new IC50 determination on this population alongside the parental line.

    • Calculate Resistance Index (RI): RI = (IC50 of Resistant Line) / (IC50 of Parental Line). A high RI (e.g., >10) confirms a resistant phenotype.

    • Clonal Isolation (Optional but Recommended): To ensure a homogenous population, perform single-cell cloning by serial dilution to isolate and expand individual resistant clones. Characterize the IC50 of several clones to select the most stable and resistant one for downstream experiments.[27]

Protocol 2: Target Gene Sequencing by Sanger Method

This protocol outlines the general steps for identifying mutations in a target gene.[17][28]

Objective: To sequence the coding region of a target gene to identify potential resistance mutations.

Materials:

  • Genomic DNA or cDNA from parental and resistant cells

  • PCR primers designed to flank the exons of your target gene

  • High-fidelity DNA polymerase and dNTPs

  • PCR purification kit

  • Sanger sequencing service provider

Methodology:

  • Primer Design: Design primer pairs that amplify the entire coding sequence of your target gene, typically in overlapping fragments of 500-800 base pairs.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to minimize the introduction of errors. Run the PCR products on an agarose gel to confirm the amplification of a single band of the correct size.

  • PCR Product Purification: Use a spin-column-based PCR purification kit to remove excess primers and dNTPs from the reaction.

  • Sequencing Reaction: Submit the purified PCR products and the corresponding forward or reverse sequencing primers to a commercial sequencing facility.

  • Data Analysis: You will receive chromatogram files (.ab1). Use sequence analysis software (e.g., SnapGene, FinchTV) to view the chromatograms and the called base sequence. Align the sequences from the resistant line to the parental line and a reference sequence (from NCBI, for example) to identify any nucleotide changes that result in an amino acid substitution.

Part 4: Advanced Strategies & Future Directions

Targeted Protein Degradation

An emerging strategy to combat resistance, particularly from target overexpression, is the use of Proteolysis Targeting Chimeras (PROTACs). Instead of merely inhibiting the target protein, a PROTAC links the target to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Developing a piperidine-based PROTAC could be a powerful way to eliminate an overexpressed target protein entirely. However, resistance to PROTACs can also emerge through mutations in the E3 ligase machinery.[29]

Visualizing the Central Challenge: Bypass Pathway Activation

The diagram below illustrates the core challenge of acquired resistance. While the piperidine-based inhibitor effectively blocks its intended target (Target A), the cancer cell adapts by upregulating a parallel survival pathway (Pathway B), rendering the initial inhibition moot. The logical solution is a dual-inhibitor approach.

G cluster_0 Sensitive Cell cluster_1 Resistant Cell Growth_Signal_S Growth Signal Target_A_S Target A Growth_Signal_S->Target_A_S Pathway_A_S Pathway A Target_A_S->Pathway_A_S Survival_S Proliferation & Survival Pathway_A_S->Survival_S Inhibitor Piperidine Inhibitor Inhibitor->Block Block->Target_A_S Growth_Signal_R Growth Signal Target_A_R Target A Growth_Signal_R->Target_A_R Target_B_R Target B (Upregulated) Growth_Signal_R->Target_B_R Pathway_A_R Pathway A Target_A_R->Pathway_A_R Survival_R Proliferation & Survival Pathway_A_R->Survival_R Inhibitor_R Piperidine Inhibitor Inhibitor_R->Block_R Block_R->Target_A_R Pathway_B_R Bypass Pathway B Target_B_R->Pathway_B_R Pathway_B_R->Survival_R

Caption: Acquired resistance via bypass pathway activation.

References

  • [Placeholder for future reference]
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. National Institutes of Health (NIH).
  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI.
  • What Causes Cancer Drug Resistance and What Can Be Done?. City of Hope.
  • Overcoming Resistance to Targeted Therapies in Cancer. PubMed.
  • Overcoming Resistance to Targeted Cancer Therapy. Targeted Oncology.
  • Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience.
  • Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies. Cancer Discovery - AACR Journals.
  • Breaking Cancer Drug Resistance: Mechanism Challenges and Solutions. Carer.
  • Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Publications.
  • BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells. PubMed.
  • Abstract B34: Novel synergistic combination therapies with BET bromodomain inhibitors in triple-negative breast cancer. AACR Journals.
  • Structure–activity relationship of piperidine derivatives with... ResearchGate.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Developing Rhazimine-Resistant Cell Line Models. Benchchem.
  • The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. PubMed.
  • Broad synergy for the combination of BET and MEK inhibitors across... ResearchGate.
  • BET Inhibitors in Cancer Therapy: Finding the Right Combination. OncLive.
  • Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy : can we overcome them?. DiVA.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification. National Institutes of Health (NIH).
  • Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH.
  • Dual targeting of MDM2 with a novel small-molecule inhibitor overcomes TRAIL resistance in cancer. PubMed Central.
  • The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma. ScienceDirect.
  • Sanger sequencing: Process and applications. Abcam.
  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PubMed - NIH.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Ways to generate drug-resistant cancer cell lines?. ResearchGate.
  • Application Notes & Protocols: Establishing an Anticancer Agent 30-Resistant Cell Line Model. Benchchem.
  • Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy : can we overcome them?. Diva-Portal.org.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed - NIH.
  • RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS. PMC.
  • A Routine Sanger Sequencing Target Specific Mutation Assay for SARS-CoV-2 Variants of Concern and Interest. PubMed.
  • Practice guidelines for Sanger Sequencing Analysis and Interpretation. ACGS.
  • Sanger Sequencing Steps & Method. Sigma-Aldrich.
  • Core modification of substituted piperidines as Novel inhibitors of HDM2-p53 protein-protein interaction. ResearchGate.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. PubMed.
  • RAPID resistance to BET inhibitors is mediated by FGFR1 in glioblastoma. PMC - NIH.
  • Response and resistance to BET bromodomain inhibitors in triple negative breast cancer. Nature.
  • Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor. PMC.
  • Sanger Sequencing: Introduction, Principle, and Protocol. CD Genomics Blog.
  • Overcoming drug resistance to BET inhibitors by rational combinative strategies. Xi'an Jiaotong-Liverpool University.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.
  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI.
  • A troubleshooting guide to microplate-based assays. Tecan.
  • Substituted piperidines as HDM2 inhibitors. PubMed.
  • Troubleshooting guide. NCBI.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-Oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxopiperidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the identification and mitigation of off-target effects. Our goal is to equip you with the scientific rationale and practical methodologies needed to enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are 2-oxopiperidine derivatives and what is their primary mechanism of action?

The 2-oxopiperidine ring is a key structural feature in a class of molecules known as Cereblon E3 ligase modulators (CELMoDs), which include the well-known immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2][3] These compounds exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5][6] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as "neosubstrates".[4][5] For example, the anti-myeloma effects of lenalidomide are mediated by the degradation of the lymphoid transcription factors IKZF1 and IKZF3.[5][7]

Q2: What are "off-target" effects in the context of these derivatives?

Off-target effects are unintended interactions between a drug molecule and proteins other than the intended therapeutic target.[8] For 2-oxopiperidine-based CELMoDs, this can manifest in two primary ways:

  • CRBN-Mediated Off-Targets: The drug may induce the degradation of unintended neosubstrates, leading to unforeseen biological consequences and toxicities.[4] For instance, while the degradation of IKZF1/3 is therapeutic in multiple myeloma, off-target degradation of other proteins like GSPT1 has been linked to cellular defects.[4][6]

  • CRBN-Independent Off-Targets: The molecule itself, independent of its interaction with Cereblon, may bind to and modulate the activity of other proteins, such as kinases or other enzymes. This is a common challenge in drug discovery where small molecules can interact with multiple targets.[8][9]

Q3: Why is it critical to minimize off-target effects?

Minimizing off-target effects is a primary goal in drug development to enhance therapeutic efficacy while reducing side effects.[10] Unintended molecular interactions are a major cause of adverse drug reactions, preclinical and clinical toxicities, and the failure of drug candidates in clinical trials.[11][12] By designing molecules with high selectivity, we can create safer and more effective therapeutics.[8][10]

Q4: I am just starting my project. How can I proactively design for selectivity?

Improving drug selectivity is a multi-faceted process that should begin early in the design phase.[10] Key strategies include:

  • Structure-Based Design: Utilize detailed structural information of your intended target (and known off-targets) to design molecules that fit precisely into the desired binding site while creating unfavorable interactions (e.g., steric clashes) with off-target sites.[10][13][14]

  • Computational Modeling: Employ techniques like molecular docking and dynamics simulations to predict how a compound will bind to various targets, allowing for iterative optimization of the molecular design to improve selectivity.[10][15]

  • Conformational Restriction: Introducing chiral centers or cyclic features, such as the piperidine scaffold itself, can impart three-dimensionality that favors binding to a specific protein conformation, thereby enhancing selectivity and reducing off-target effects.[14][16]

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing actionable advice and the rationale behind each step.

Problem 1: My 2-oxopiperidine derivative shows an unexpected phenotype or toxicity in my cell-based assay.
Q: How do I determine if this is an on-target or off-target effect?

A: This is a critical question that requires a systematic process of elimination. The goal is to differentiate between an exaggerated effect of hitting your intended target (on-target toxicity) and an effect caused by interaction with an unintended molecule (off-target toxicity).

Below is a workflow to dissect the observed phenotype.

G cluster_0 Phase 1: Validate Target Engagement cluster_1 Phase 2: Differentiate On- vs. Off-Target cluster_2 Phase 3: Identify Off-Target start Unexpected Phenotype Observed (e.g., cell death, altered signaling) q1 Is my compound engaging the intended target (e.g., CRBN) in cells at the active concentration? start->q1 a1 Perform Target Engagement Assay (e.g., CETSA, NanoBRET). [Protocol 2] q1->a1 q2 Does the phenotype persist in a target-knockout/knockdown cell line? a1->q2 If YES (Target Engaged) a2 Test compound in CRBN-KO cells or cells with a resistant CRBN mutant. q2->a2 q3 Does a structurally related but inactive analog replicate the phenotype? a2->q3 If YES (Phenotype persists) result1 Phenotype is On-Target (Potentially exaggerated pharmacology) a2->result1 If NO (Phenotype disappears) a3 Synthesize and test a negative control compound that does not bind the target. q3->a3 a3->result1 If NO (Negative control is inactive) result2 Phenotype is Off-Target (Proceed to identification) a3->result2 If YES (Negative control shows phenotype) q4 What is the identity of the unintended target? a4 Conduct unbiased screening: - Kinase Profiling [Protocol 1] - Chemical Proteomics [Protocol 3] q4->a4 result2->q4

Caption: Workflow for troubleshooting unexpected cellular activity.

Causality Explained:

  • Target Engagement (Phase 1): Before you can assess off-target effects, you must first confirm your compound binds its intended target in the relevant biological system.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the stabilization of a target protein by a ligand in intact cells.[18][19][20]

  • Genetic Validation (Phase 2): Using a cell line where the primary target (e.g., CRBN) has been knocked out is the gold standard. If the toxic phenotype disappears in these cells, it strongly suggests the effect is mediated through your intended target.[4]

  • Chemical Validation (Phase 2): A negative control compound, structurally similar to your active molecule but modified to prevent binding to the intended target, is invaluable. If this inactive analog still causes the toxic phenotype, it points towards a CRBN-independent off-target effect.

Problem 2: I need to build a comprehensive selectivity profile for my lead compound.
Q: What are the industry-standard experimental approaches for off-target profiling?

A: A multi-pronged approach is recommended to build a high-confidence selectivity profile. No single assay can identify all potential off-targets. The three main pillars are kinase profiling, chemical proteomics, and cellular thermal shift assays.

Technique Principle Primary Use Case Advantages Limitations
Kinase Profiling Measures the inhibitory activity of a compound against a large panel of purified protein kinases.[15][21][22]Identifying unintended interactions within the kinome, a common source of off-targets.[23]Highly quantitative (IC50 values); high-throughput; commercially available from many vendors.[21][24]Limited to kinases; biochemical assay may not reflect cellular activity.
Chemical Proteomics Uses a chemically modified version of the compound (a probe) to "fish" for binding partners in cell lysates or live cells, which are then identified by mass spectrometry.[11][25]Unbiased, proteome-wide discovery of direct binding partners.[26]Identifies direct targets in a complex biological matrix; can be done in living cells.[11]Requires synthesis of a probe, which may alter compound activity; can be technically complex.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[17][18][27] Changes in protein solubility across a temperature gradient are measured.Validating target engagement in cells and tissues; can be adapted for proteome-wide screening (MS-CETSA).[17][19]Measures target engagement in a physiological context (intact cells); no compound modification needed.[20]Indirect measure of binding; throughput can be lower for proteome-wide analysis.
Problem 3: My compound inhibits several off-target kinases. What medicinal chemistry strategies can improve its selectivity?
Q: How can I rationally modify my compound to avoid these interactions?

A: Improving selectivity often involves exploiting subtle differences between the on-target and off-target binding sites.[8][14]

  • Exploit Shape/Steric Differences: If the off-target has a smaller binding pocket, introduce a bulky chemical group to your compound that creates a steric clash with the off-target but can be accommodated by the on-target protein.[14][28]

  • Target Unique Conformations: Many proteins, especially kinases, adopt different active and inactive conformations. Design your molecule to specifically bind to a conformation that is unique to your on-target protein.[28]

  • Optimize Electrostatic Interactions: Modify the charge distribution of your ligand to form favorable electrostatic interactions with the target protein while creating unfavorable (repulsive) interactions with key residues in the off-target.[14]

  • Displace High-Energy Water Molecules: Identify water molecules in the binding site of your target that are not present in the off-target. Modifying your compound to displace these "unhappy" water molecules can provide a significant boost in both affinity and selectivity.[28]

Experimental Protocols

Protocol 1: General Workflow for Kinase Selectivity Profiling

This protocol outlines the general steps for assessing compound selectivity against a kinase panel, a service offered by many contract research organizations (CROs).[21][23][24]

  • Compound Preparation: Solubilize the test compound (and a known selective inhibitor as a positive control) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Format Selection:

    • Single-Dose Screening: Initially screen the compound at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel (>400 kinases) to identify initial "hits".

    • Dose-Response (IC50) Determination: For any kinases inhibited by >50% in the initial screen, perform a 10-point dose-response curve to determine the precise IC50 value.

  • Assay Execution (CRO): The CRO will perform the kinase activity assays using a validated method, such as a radiometric assay that measures the incorporation of [³³P]-ATP into a substrate or a fluorescence-based assay.[15][29] Assays are typically run at or near the ATP Km for each kinase to provide an accurate potency assessment.[22]

  • Data Analysis:

    • Calculate the percent inhibition at the single-dose concentration relative to a vehicle (DMSO) control.

    • For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate a selectivity score, such as the S(1µM) score, which is the number of inhibited kinases divided by the total number of kinases tested at a 1 µM concentration.[29] A lower score indicates higher selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to verify that your compound binds to its intended target (e.g., CRBN) in intact cells.[18][27]

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis s1 Plate cells and grow to ~80% confluency. s2 Treat cells with test compound or vehicle (DMSO) for 1 hour. s1->s2 s3 Aliquot treated cell suspensions into PCR tubes. s2->s3 s4 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. s3->s4 s5 Include an unheated (RT) control. s4->s5 s6 Lyse cells by freeze-thaw cycles. s5->s6 s7 Separate soluble proteins from precipitated aggregates via high-speed centrifugation. s6->s7 s8 Collect the supernatant (soluble fraction). s7->s8 s9 Analyze protein levels via Western Blot or other method (e.g., AlphaScreen, ELISA). s8->s9 s10 Plot % soluble protein vs. Temperature. A rightward shift indicates stabilization. s9->s10

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Key Considerations:

  • Temperature Gradient: An initial experiment should establish the melting curve of the target protein to identify the optimal temperature range for subsequent dose-response experiments.

  • Detection Method: Western blotting is a common and accessible method for detecting the soluble protein fraction. Higher-throughput methods like AlphaScreen or ELISA can also be used.[18]

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.[18][20]

Protocol 3: General Workflow for Chemical Proteomics Off-Target ID

This workflow describes the key stages of using a compound-centric chemical proteomics approach to identify off-targets.[11][25]

  • Probe Synthesis:

    • Design and synthesize a probe molecule. This is typically your active compound modified with a reactive group (for covalent labeling) and/or a reporter tag (like biotin or an alkyne for click chemistry).[11]

    • Crucially, validate that the probe retains its on-target activity.

  • Proteome Labeling:

    • Incubate the probe with cell lysate or intact cells to allow binding to its targets and off-targets.

    • Include a competition control where cells are pre-incubated with an excess of the original, unmodified compound. Proteins that are true targets will show reduced labeling in the competition sample.

  • Enrichment of Target Proteins:

    • Lyse the cells (if labeled intact).

    • Use the reporter tag to enrich the probe-bound proteins. For a biotin tag, this involves capture on streptavidin beads. For an alkyne tag, this involves a "click" reaction to attach biotin, followed by streptavidin capture.

  • Mass Spectrometry Analysis:

    • Digest the enriched proteins into peptides on the beads.

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to a vehicle control.

    • Prioritize candidates that show a significant reduction in enrichment in the competition control sample. These are the most likely specific binders.

References

  • How to improve drug selectivity? - Patsnap Synapse. (2025). Patsnap. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]

  • Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery. (n.d.). ICE Bioscience. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2022). ACS Publications. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • Liu, X., et al. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Semantic Scholar. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). PMC. [Link]

  • A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. (2020). ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

  • New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. (2020). Royal Society of Chemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. (2020). PMC. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Four ways to measure selectivity. (2023). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2022). NIH. [Link]

  • Thalidomide. (n.d.). Wikipedia. [Link]

  • Drug design. (n.d.). Wikipedia. [Link]

  • Cereblon E3 ligase modulator. (n.d.). Wikipedia. [Link]

  • Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). PMC. [Link]

  • CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. (2022). ResearchGate. [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. (1979). PubMed. [Link]

  • The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. (2013). PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). MDPI. [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (2014). SciSpace. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025). ScienceDirect. [Link]

  • A few examples of piperidine-based drugs and natural products. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). NIH. [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the laboratory bench to pilot plant and beyond. We will address common pitfalls, provide troubleshooting strategies, and detail robust protocols grounded in established chemical principles.

Part 1: General Scale-Up Considerations & FAQs

Scaling up a chemical synthesis is not merely about using larger flasks and more reagents; it involves a fundamental shift in how reactions are managed. Physical parameters that are negligible at the gram scale, such as heat transfer and mixing efficiency, become process-critical at the kilogram scale.

Q1: What are the primary challenges when moving from a lab-scale synthesis to a pilot or production scale?

A1: The principal challenges revolve around safety, consistency, and purity. Key issues include:

  • Thermal Management : Many reactions, especially hydrogenations or certain fluorination steps, are highly exothermic. A small flask can dissipate heat easily through its surface area, but a large reactor cannot. Poor heat management can lead to runaway reactions, byproduct formation, and significant safety hazards.[1][2]

  • Mixing and Mass Transfer : Ensuring that all reagents are homogenously mixed in a large volume is difficult. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in inconsistent product quality and yield.

  • Reagent Addition : The rate of reagent addition, often trivial on a small scale, becomes a critical parameter to control exotherms and maintain optimal reaction concentrations.[2]

  • Solvent and Reagent Selection : Reagents that are convenient in the lab (e.g., certain chromatography solvents like dichloromethane, or expensive reagents) may be impractical at scale due to cost, safety (low flash points), or environmental regulations.[2]

  • Purification : Methods like column chromatography are generally not viable for large-scale production. The process must be adapted for purification techniques such as crystallization, distillation, or liquid-liquid extraction.

Q2: How should I select a solvent for a scaled-up process?

A2: Solvent selection for scale-up must balance reaction performance with practical and safety considerations.

  • Performance : The solvent must, first and foremost, be compatible with the reaction chemistry, providing good solubility for reactants and intermediates.

  • Safety : Favor solvents with higher flash points and lower toxicity.

  • Boiling Point : The boiling point should be high enough for the desired reaction temperature but low enough to be easily removed without degrading the product.

  • Workup & Recovery : The solvent should allow for easy extraction and product isolation. Consider its miscibility with water. Ideally, the solvent should be recoverable and recyclable to improve process economics.

  • Cost & Availability : The solvent must be available in large quantities at a reasonable cost.

Part 2: Proposed Synthetic Pathway and Troubleshooting

There is no single, established route for this specific molecule in the public domain. Based on analogous transformations, we propose a robust multi-step synthesis. This section will break down each key transformation and address potential issues.

Overall Synthetic Workflow

Synthetic_Workflow A 1. N-Protected Glutamic Acid B 2. Piperidone Ester Precursor (Dieckmann Condensation) A->B Multi-step C 3. Saponification & Decarboxylation B->C D 4. N-Protected 3-Oxopiperidine C->D E 5. α-Difluoromethylation D->E Key Step F 6. N-Deprotection & Amidation E->F G Final Product: This compound F->G

Caption: Proposed synthetic workflow for the target molecule.

Step 1: α-Difluoromethylation of the Piperidone Core (Key Step)

The introduction of the difluoromethyl group onto the α-position of the lactam is the most challenging step. This typically involves the generation of an enolate followed by reaction with a difluoromethylating agent.

Q3: My difluoromethylation reaction is giving low yield or failing entirely. What are the common causes?

A3: Failure in this step often points to issues with the enolate formation or the reactivity of the fluorinating agent.

  • Base Selection : The choice of base is critical. A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) is required to fully deprotonate the α-carbon. Incomplete deprotonation leads to unreacted starting material.

  • Temperature Control : Enolates are often thermally unstable. The deprotonation should be carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Moisture : All reagents and solvents must be rigorously dried. Water will quench the strong base and the enolate, halting the reaction. Ensure glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Difluoromethylating Agent : The choice of reagent is crucial.

    • Nucleophilic Sources : Reagents like (Difluoromethyl)trimethylsilane (TMSCF₂H) can be used, but they require activation, often with a fluoride source, to generate the CF₂H⁻ anion.[3]

    • Radical Sources : Radical difluoromethylation using precursors like bromodifluoromethane (BrCF₂H) under photoredox catalysis is a modern approach but can be challenging to scale.[3][4]

    • Electrophilic Sources : While less common for enolate chemistry, some electrophilic reagents exist but may have different reactivity profiles.

Troubleshooting Decision Tree: Failed Difluoromethylation

Troubleshooting_Difluoromethylation Start Reaction Failed/ Low Yield Check_SM Starting Material (SM) Recovered? Start->Check_SM Check_Moisture Action: Verify anhydrous conditions. Dry solvents/ reagents. Check inert gas. Check_SM->Check_Moisture Yes Decomposition Decomposition/ Multiple Byproducts? Check_SM->Decomposition No Check_Base Action: Check base activity. Use fresh/titrated base. Consider stronger base. Check_Moisture->Check_Base Check_Temp Action: Ensure strict temperature control (-78°C). Check addition rate. Decomposition->Check_Temp Yes Check_Reagent Action: Verify quality of difluoromethylating agent. Consider alternative reagent. Check_Temp->Check_Reagent

Caption: Decision tree for troubleshooting the difluoromethylation step.

Q4: I am seeing significant amounts of a monofluoromethyl byproduct. How can I prevent this?

A4: The formation of monofluoromethyl species suggests over-reduction or undesired side reactions. This can happen if the difluoromethyl radical or anion abstracts a hydrogen atom. Ensure the reaction is performed under strictly inert conditions and that there are no unintended proton sources present. Additionally, the choice of difluoromethylating reagent can influence byproduct profiles.[5]

Part 3: Purification and Isolation Strategy

Q5: Column chromatography is not an option for our 5 kg batch. How can we purify the final product?

A5: For kilogram-scale purification, focus on crystallization or distillation.

  • Crystallization : This is the most common and effective method for purifying solid compounds at scale. The key is to perform a thorough solvent screen to find a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Process : Dissolve the crude product in a minimal amount of a hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to form crystals.

    • Antisolvent Crystallization : If a single solvent is not effective, an antisolvent (in which the product is insoluble) can be added to a solution of the product to induce precipitation.

  • Distillation : If the product is a high-boiling liquid or a low-melting solid, vacuum distillation might be an option, although the carboxamide functionality may lead to decomposition at high temperatures.

  • Liquid-Liquid Extraction : A well-designed series of aqueous extractions can remove many water-soluble or acid/base-reactive impurities before the final crystallization step. For piperidines, azeotropic distillation with water can be a method for separation from related pyridine impurities.[6]

Q6: Fluorinated piperidines can be volatile. How do we minimize loss during workup?

A6: Volatility is a known challenge with some fluorinated piperidines.[5][7]

  • In-situ Protection : If the intermediate piperidine is volatile, consider performing a subsequent reaction (like protection or salt formation) in the same pot before isolation.[5][7]

  • Avoid High Temperatures : During solvent removal on a rotary evaporator, use moderate temperatures and pressures. Avoid stripping solvents to complete dryness if the product is volatile.

  • Salt Formation : Converting the piperidine nitrogen to a non-volatile salt (e.g., hydrochloride) by treating with HCl is an excellent strategy to facilitate isolation and handling.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and must be optimized for your specific equipment and scale.

Protocol 1: Representative α-Difluoromethylation

(This protocol is illustrative and assumes an N-Boc-protected 3-oxopiperidine precursor)

Parameter Specification Rationale
Atmosphere Inert (Nitrogen/Argon)Prevents quenching of strong base and reactive intermediates.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for substrate and enolate; low freezing point.
Base Lithium diisopropylamide (LDA), 2.0 MStrong, non-nucleophilic base ensures complete enolate formation.
Temperature -78 °C (Acetone/Dry Ice Bath)Critical for enolate stability and preventing side reactions.
Reagent Bromodifluoromethane (BrCF₂H)Common difluoromethyl source. Caution: Gaseous reagent.
Stoichiometry Substrate: 1.0 eq, LDA: 1.2 eq, BrCF₂H: 1.5 eqExcess base ensures full deprotonation; excess reagent drives reaction.

Procedure:

  • Charge a suitably sized, dry reactor with N-Boc-3-oxopiperidine (1.0 eq) and anhydrous THF.

  • Cool the reactor to -78 °C.

  • Slowly add LDA (1.2 eq) subsurface over 30-60 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Bubble bromodifluoromethane (1.5 eq) through the solution via a dip tube over 1-2 hours. Ensure the exhaust is scrubbed appropriately.

  • Allow the reaction to stir for an additional 2-3 hours at -78 °C. Monitor completion by an in-process control (IPC) such as HPLC or UPLC.

  • Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while keeping the temperature low.

  • Warm the mixture to room temperature and proceed with standard aqueous workup and extraction.

Protocol 2: Scale-Up Purification via Crystallization
  • Solvent Screening : Test the solubility of ~100 mg of crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and at reflux to identify a suitable system.

  • Dissolution : Charge the crude product to a reactor and add the chosen solvent. Heat to reflux to fully dissolve the material.

  • Hot Filtration (Optional) : If insoluble matter is present, perform a hot filtration through a suitable filter to remove it.

  • Controlled Cooling : Cool the solution slowly and controllably. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can aid nucleation.

  • Isolation : Once crystallization is complete, filter the slurry. Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying : Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References
  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (47), 7465-7478. [Link]

  • ACS Publications. Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. [Link]

  • Fries, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Semenov, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Fries, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, via PMC. [Link]

  • Zivkovic, F. G., et al. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. [Link]

  • MDPI. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI. [Link]

  • ChemistryViews. An Efficient Path to N-Difluoromethyl Amides and Related Compounds. ChemistryViews. [Link]

  • Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. ResearchGate. [Link]

  • NIH. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health. [Link]

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, via NIH. [Link]

  • RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • RSC Publishing. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]

  • MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

  • Semantic Scholar. Difluoromethylation Reactions of Organic Compounds. Semantic Scholar. [Link]

  • University of Münster. Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Google Patents. Process for purifying piperidine.
  • PubMed Central. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central. [Link]

Sources

Technical Support Center: Analytical Method Validation for 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating robust and reliable analytical methods for this novel compound. Our focus is on the causality behind experimental choices and establishing self-validating systems grounded in authoritative regulatory standards.

Compound Profile & Initial Analytical Considerations

Structure: this compound

Key Structural Features & Potential Challenges:

  • Piperidine Ring: A basic nitrogenous heterocycle. The pKa of the parent 3,3-difluoropiperidine is approximately 7.4, suggesting this compound will be basic.[1] This is a critical factor for HPLC method development, as it can lead to peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.

  • Difluoromethyl Group (-CHF2): This electron-withdrawing group will lower the basicity of the nearby piperidine nitrogen.[2] The presence of fluorine can also introduce unique challenges in mass spectrometry (MS) fragmentation and may require specialized chromatographic columns for optimal peak shape.

  • Amide and Ketone Moieties: These polar functional groups increase the compound's hydrophilicity, which may result in poor retention on standard reversed-phase (RP) HPLC columns like C18.

  • Chiral Center: The carbon at the 3-position is a stereocenter. For stereospecific analysis, chiral chromatography will be necessary. This guide focuses on achiral analysis for potency and impurity profiling.

  • UV Chromophore: The amide and ketone groups provide a UV chromophore, but likely with a low wavelength maximum (around 200-220 nm). This necessitates high-purity mobile phases to minimize baseline noise.

The Method Validation Lifecycle: A Strategic Overview

Analytical method validation is not a single event but a continuous process that demonstrates an analytical procedure is fit for its intended purpose.[3][4] The lifecycle, guided by the International Council for Harmonisation (ICH) Q2(R2) guideline, ensures data integrity from development through routine use.[3][5][6]

dot graph "Validation_Lifecycle" { layout=dot; rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Dev [label="Method\nDevelopment", fillcolor="#F1F3F4", fontcolor="#202124"]; Val [label="Method\nValidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ver [label="Method\nVerification", fillcolor="#FBBC05", fontcolor="#202124"]; Life [label="Continuous\nLifecycle Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dev -> Val [label="Define ATP & CQA"]; Val -> Ver [label="Transfer to QC Lab"]; Ver -> Life [label="Routine Use"]; Life -> Dev [label="Re-development/\nRe-validation\n(If Needed)", style=dashed]; } dot Caption: The Analytical Method Lifecycle.

Troubleshooting & FAQs: HPLC-UV/DAD Method

High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD) is the workhorse for assay and impurity analysis. Given the polar and basic nature of this compound, several challenges can arise.

FAQ 1: Why am I getting poor retention time (analyte elutes near the void volume) on my C18 column?

Cause: This is a classic symptom of a polar analyte on a non-polar stationary phase. The compound has a higher affinity for the polar mobile phase than the C18-functionalized silica, leading to minimal retention.

Troubleshooting Steps:

  • Reduce Mobile Phase Polarity: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol). However, this may not be sufficient if the compound is highly polar.

  • Use a Polar-Embedded Column: These columns (e.g., C18 with an embedded amide or carbamate group) are designed to retain polar analytes better under highly aqueous mobile phase conditions without phase collapse.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (e.g., bare silica, amide, or diol) with a high organic, low aqueous mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing retention for polar compounds.

  • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase can form a neutral complex with the basic analyte, increasing its retention on a C18 column. This is often a last resort due to long column equilibration times and potential for contamination.

FAQ 2: My peak is tailing significantly. What's the cause and how do I fix it?

Cause: Peak tailing for a basic compound like this is most often caused by secondary interactions between the protonated amine on the piperidine ring and negatively charged, deprotonated silanol groups on the silica surface of the column.

Troubleshooting Decision Tree:

dot graph "Peak_Tailing_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

start [label="Problem:\nPeak Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Decision nodes q1 [label="Is tailing seen\non all peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is mobile phase\npH < 3 or > 7?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is column old or\nheavily used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solution nodes sol1 [label="Check for system issues:\n- Extra-column volume\n- Leaking connections\n- Column void", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; sol2 [label="Add mobile phase modifier:\n- 0.1% Formic Acid or TFA\n- 10-20 mM Ammonium Formate", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol3 [label="Use a modern, high-purity,\nend-capped column.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol4 [label="Replace column.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol5 [label="Issue is likely\nchemical interaction.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];

// Connections start -> q1; q1 -> sol1 [xlabel="Yes"]; q1 -> q2 [xlabel="No (Analyte Specific)"]; q2 -> sol2 [xlabel="No"]; q2 -> sol3 [xlabel="Yes"]; q2 -> q3 [style=invis]; // for layout sol3 -> q3 [style=invis]; // for layout q2 -> q3 [label="If modifier doesn't help"]; q3 -> sol4 [xlabel="Yes"]; q3 -> sol5 [xlabel="No"]; } dot Caption: Troubleshooting Peak Tailing.

Explanation of Solutions:

  • Mobile Phase Modifiers: Adding a small amount of an acid (like formic acid or trifluoroacetic acid) to the mobile phase protonates the silanol groups, effectively "masking" them and preventing interaction with the basic analyte.[7] A buffer salt (like ammonium formate) can also serve this purpose and is often preferred for LC-MS compatibility.

  • Column Choice: Modern columns use high-purity silica with fewer metal contaminants and are more thoroughly "end-capped" to cover residual silanols, reducing the potential for these secondary interactions.

Troubleshooting & FAQs: LC-MS Method

For higher sensitivity and specificity, especially for impurity profiling and metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

FAQ 1: I'm seeing poor ionization efficiency and a weak signal in ESI-MS. Why?

Cause: The compound's structure is amenable to Electrospray Ionization (ESI), likely in positive ion mode ([M+H]+) due to the basic nitrogen. Poor signal can stem from several factors.

Troubleshooting Steps:

  • Optimize Mobile Phase: Ensure your mobile phase contains a proton source to facilitate ionization. Volatile additives like 0.1% formic acid or 5-10 mM ammonium formate are ideal for ESI+. Avoid non-volatile buffers like phosphate.

  • Check for Ion Suppression: The sample matrix (excipients, salts) or co-eluting impurities can compete with the analyte for ionization, suppressing its signal.[8]

    • Test: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank matrix sample onto the LC. A dip in the analyte's signal at the retention time of matrix components indicates ion suppression.

    • Solution: Improve chromatographic separation to move the analyte away from interfering peaks. If that's not possible, more rigorous sample preparation (e.g., Solid-Phase Extraction - SPE) may be needed to clean up the sample.[8][9]

  • Optimize Source Parameters: Systematically optimize MS source parameters, including capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates to find the optimal conditions for your specific compound and mobile phase.

FAQ 2: The difluoromethyl group seems to be causing unusual fragmentation in MS/MS. How do I approach structural elucidation of impurities?

Cause: Fluorine's high electronegativity can direct fragmentation pathways in unexpected ways. A common fragmentation for fluorinated compounds is the neutral loss of HF (20 Da).

Strategy:

  • High-Resolution MS (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements of precursor and product ions. This allows you to calculate elemental compositions and significantly narrow down the possible structures of unknown degradants.

  • Look for Characteristic Neutral Losses: Besides the loss of HF, look for losses corresponding to parts of the parent molecule, such as the loss of the carboxamide group (-44 Da for CONH2) or cleavage within the piperidine ring.

  • Use Isotope Labeling: If available, a stable isotope-labeled version of the parent compound (e.g., with 13C or 15N) can be invaluable. The mass shift in the fragment ions helps confirm which parts of the molecule they originate from.

  • Complementary Techniques: For definitive structure confirmation of a significant degradant, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. 19F-NMR can be particularly informative for organofluorine compounds.[10]

Developing a Stability-Indicating Method: Forced Degradation

A crucial part of validation is the forced degradation study, which demonstrates that the analytical method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[11][12] This proves the method is "stability-indicating."[13][14]

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate analytical method specificity. The goal is to achieve 5-20% degradation of the API.[13]

  • Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Apply Stress Conditions: Expose the API solution to the following conditions in parallel. Include a control sample protected from stress.

Stress ConditionTypical Reagents & ConditionsPurpose & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C for several hours.Targets hydrolysis of the amide bond, potentially forming the corresponding carboxylic acid.
Base Hydrolysis 0.1 M NaOH, at room temperature or gently heated.Also targets amide hydrolysis. The piperidine ring may also be susceptible to opening under harsh basic conditions.
Oxidation 3% H2O2, at room temperature.The piperidine nitrogen is a potential site for N-oxide formation.
Thermal Heat solution at 80°C. Store solid API at 105°C.Assesses thermal lability. May induce dehydration or rearrangement.
Photolytic Expose solution to UV/Vis light (ICH Q1B compliant chamber).Identifies light-sensitive functional groups.
  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by your developed HPLC-UV/DAD and LC-MS methods.

  • Evaluation:

    • Specificity/Selectivity: Demonstrate that the peaks for the degradation products are baseline-resolved from the main API peak.[4]

    • Peak Purity Analysis: Use a DAD to perform peak purity analysis on the API peak in the stressed samples to ensure no degradants are co-eluting.

    • Mass Balance: Account for the decrease in the API peak area with a corresponding increase in the sum of all degradation product peak areas.

Summary of Validation Parameters

The validation itself must be conducted according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria.[15][16]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the analyte's retention time from blank, placebo, or degradants. Peak purity index > 0.995.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Assay: 80-120% of test concentration. Impurities: LOQ to 120% of specification.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for assay. 90.0% to 110.0% recovery for impurities.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (resolution, tailing factor) remain within limits.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices.
  • American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • National Institutes of Health. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters.
  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
  • PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • PubChem. (n.d.). 3,3-Difluoropiperidine.
  • Chemsrc. (2025). CAS#:1219141-01-1 | METHYL3-OXOPIPERIDINE-2-CARBOXYLATEHYDROCHLORIDE.
  • PubChem. (n.d.). N-(cyanomethyl)-6-oxopiperidine-3-carboxamide.

Sources

Validation & Comparative

A Comparative Analysis of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide and its Non-fluorinated Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The piperidine ring, a ubiquitous motif in a vast array of pharmaceuticals, is a prime candidate for such modifications.[1][2][3][4] This guide presents a comprehensive comparative framework for evaluating 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide and its non-fluorinated counterpart, 2-oxopiperidine-3-carboxamide .

While the non-fluorinated analog serves as a foundational building block in numerous synthetic endeavors, the introduction of a difluoromethyl (CHF2) group at the 3-position is hypothesized to impart significant changes in acidity, lipophilicity, metabolic stability, and membrane permeability.[5][6][7] The difluoromethyl group can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, potentially influencing target engagement and pharmacokinetic profiles.[8][9]

This guide is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical background and detailed experimental protocols to conduct a thorough comparative study of these two compounds. By following the methodologies outlined herein, researchers can generate robust and reliable data to inform their drug design and optimization strategies.

Molecular Structures and Synthesis Overview

A logical first step in a comparative study is the acquisition of both compounds. While 2-oxopiperidine-3-carboxamide and its corresponding carboxylic acid are commercially available, the synthesis of its difluoromethylated analog may be necessary.

Scheme 1: Proposed Synthesis of this compound

A plausible synthetic route to the target fluorinated compound can be adapted from established methodologies for the synthesis of substituted piperidines and the introduction of difluoromethyl groups.

A Diethyl 2-(3-cyanopropyl)malonate B Ethyl 2-oxopiperidine-3-carboxylate A->B  Dieckmann Condensation C 3-(Difluoromethyl)-2-oxopiperidine-3-carboxylic acid B->C  Difluoromethylation (e.g., TMSCF2H/DBU) D This compound C->D  Amidation (e.g., SOCl2, then NH3)

Caption: Proposed synthetic workflow for this compound.

Comparative Physicochemical Properties

The introduction of the difluoromethyl group is anticipated to significantly alter the physicochemical properties of the parent molecule. The following table summarizes the predicted and known properties of both analogs.

Property2-Oxopiperidine-3-carboxamide (Predicted/Known)This compound (Predicted)Rationale for Predicted Difference
Molecular Weight ( g/mol ) 142.16192.16Addition of CHF2 group
pKa (amide proton) ~17~15-16The electron-withdrawing nature of the CHF2 group increases the acidity of the amide proton.
logP -0.5 to 0.50.5 to 1.5The CHF2 group is more lipophilic than a hydrogen atom.[10][11]
Experimental Protocols for Physicochemical Property Determination

To validate these predictions, the following experimental protocols are recommended.

Objective: To experimentally determine the acid dissociation constant (pKa) of the amide proton in both compounds.

Materials:

  • This compound

  • 2-oxopiperidine-3-carboxamide

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • High-purity water (Milli-Q or equivalent)

  • Methanol or other suitable co-solvent for insoluble compounds

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual titration setup

  • Stir plate and stir bar

Procedure:

  • Prepare a 1-5 mM solution of the test compound in a mixture of water and a minimal amount of co-solvent if necessary for dissolution.

  • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

  • Record the pH after each addition of titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added and determine the pKa from the half-equivalence point.

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Materials:

  • This compound

  • 2-oxopiperidine-3-carboxamide

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel.

  • Add a known amount of the test compound to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the phases to separate completely (centrifugation may be required).

  • Carefully collect samples from both the aqueous and octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).

  • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

  • Calculate logP = log10(P).

In Vitro Comparative Analysis: ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. The introduction of a difluoromethyl group is expected to have a significant impact on these parameters.

Membrane Permeability

Fluorination can influence membrane permeability by altering a molecule's lipophilicity and its ability to form hydrogen bonds.[5][6]

Objective: To assess the intestinal permeability of the compounds using an in vitro model of the human intestinal epithelium.

A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Apical to Basolateral Permeability (A->B) C->D E Basolateral to Apical Permeability (B->A) C->E F Add compound to apical chamber D->F H Add compound to basolateral chamber E->H G Incubate and sample from basolateral chamber at time points F->G J Quantify compound concentration (LC-MS/MS) G->J I Incubate and sample from apical chamber at time points H->I I->J K Calculate Apparent Permeability Coefficient (Papp) J->K A Immobilize Target Protein on Sensor Chip B Flow Buffer over Surface (Baseline) A->B C Inject Analyte (Compound) at Various Concentrations B->C D Monitor Association Phase (Binding) C->D E Flow Buffer over Surface (Dissociation) D->E F Monitor Dissociation Phase E->F G Regenerate Sensor Surface F->G H Fit Sensorgram Data to a Binding Model F->H I Determine ka, kd, and KD H->I

Sources

Validating the Therapeutic Target of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a therapeutic target stands as the bedrock of any successful clinical program.[1][2] An inadequately validated target can lead to costly late-stage failures due to a lack of efficacy or unforeseen toxicity.[1] This guide provides an in-depth, technically-focused framework for validating the therapeutic target of a novel small molecule, 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide . While the specific molecular target of this compound is not yet publicly established, this guide will utilize it as a central case study to illustrate the critical experimental workflows and comparative analyses essential for robust target validation. We will explore hypothetical scenarios based on related chemical scaffolds to provide concrete examples of the validation process.

Part 1: The Foundational Step - Target Identification

Before validation can commence, the molecular target of this compound must be identified. This process involves a multi-pronged approach to generate and then confirm a hypothesis.

Initial Hypothesis Generation: Learning from Related Scaffolds

The chemical structure of this compound, particularly the piperidine-3-carboxamide core, provides initial clues. Similar scaffolds have been identified as having therapeutic potential in distinct areas:

  • Oncology: Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, suggesting a potential role in cancer therapy.[3]

  • Infectious Diseases: Piperidine carboxamides have been identified as potent and species-selective inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria.[4]

Based on these precedents, two hypothetical primary targets for our compound of interest could be a key regulator of cellular senescence in cancer or a parasitic proteasome.

Experimental Target Identification Workflow

A systematic approach is necessary to pinpoint the direct molecular target.

cluster_0 Target Identification Workflow phenotypic_screening Phenotypic Screening (e.g., anti-proliferative, anti-parasitic) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identify binding partners yeast_three_hybrid Yeast Three-Hybrid System phenotypic_screening->yeast_three_hybrid Identify interacting proteins computational_modeling In Silico Target Prediction (Molecular Docking) phenotypic_screening->computational_modeling Predict potential targets target_hypothesis Hypothesized Target(s) affinity_chromatography->target_hypothesis yeast_three_hybrid->target_hypothesis computational_modeling->target_hypothesis

Caption: A streamlined workflow for identifying the molecular target of a novel compound.

Detailed Protocols:

  • Affinity Chromatography-Mass Spectrometry:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the immobilized compound with cell lysate from a relevant cell line (e.g., A375 melanoma cells if pursuing the oncology hypothesis).

    • Wash the beads extensively to remove non-specific binding proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • In Silico Target Prediction:

    • Utilize computational databases and software to screen the 3D structure of this compound against a library of known protein structures.

    • Prioritize potential targets based on docking scores and binding energy calculations.

Part 2: The Core of the Matter - Comprehensive Target Validation

Once a primary molecular target is identified, a rigorous validation process is crucial to confirm its therapeutic relevance.[2][5][6] This involves a suite of experiments designed to demonstrate that modulating the target with the compound of interest produces a therapeutic effect.[1][5]

The Pillars of Target Validation

A robust target validation strategy rests on three pillars:

  • Target Engagement: Does the compound directly bind to the hypothesized target in a cellular context?

  • Target-Specific Activity: Does modulation of the target by the compound lead to the desired downstream cellular phenotype?

  • Disease Linkage: Is the expression or activity of the target correlated with the disease state?

cluster_1 Target Validation Framework target_engagement Target Engagement Assays (CETSA, SPR) validated_target Validated Therapeutic Target target_engagement->validated_target target_specific_activity Target-Specific Activity (Genetic Knockdown/Overexpression) target_specific_activity->validated_target disease_linkage Disease Linkage (Expression analysis in patient samples) disease_linkage->validated_target

Caption: The three essential pillars of a comprehensive target validation process.

Comparative Experimental Guide

The following table outlines key experiments for target validation, comparing methodologies for our two hypothetical targets.

Validation Pillar Hypothetical Target 1: Senescence Regulator (e.g., a specific kinase) Hypothetical Target 2: Parasitic Proteasome Rationale for Experimental Choice
Target Engagement Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon compound binding in intact cells.Surface Plasmon Resonance (SPR): Quantifies the binding affinity and kinetics of the compound to the purified proteasome.CETSA provides evidence of target engagement in a physiological context, while SPR offers precise biophysical parameters of the interaction.
Target-Specific Activity CRISPR/Cas9 Knockout or siRNA Knockdown: Genetic ablation of the target kinase should phenocopy the senescence-inducing effect of the compound.Activity-Based Probes: Utilize probes that specifically label the active sites of the proteasome to demonstrate direct inhibition by the compound.Genetic approaches provide the most direct evidence of target causality.[7] Activity-based probes offer a direct measure of enzyme inhibition.
Disease Linkage Immunohistochemistry (IHC) and RNA-seq: Analyze the expression levels of the target kinase in tumor vs. normal tissue samples.Comparative Proteomics: Compare the proteasome subunit expression and activity in drug-sensitive vs. drug-resistant parasite strains.Correlating target expression or activity with disease state strengthens the therapeutic hypothesis.[1]
Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA):

  • Treat cultured cells (e.g., A375 melanoma cells) with this compound or a vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures.

  • Centrifuge the samples to pellet aggregated proteins.

  • Analyze the soluble fraction by Western blot using an antibody specific to the hypothesized target kinase.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

CRISPR/Cas9 Knockout:

  • Design and clone guide RNAs (gRNAs) targeting the gene of the hypothesized kinase into a Cas9-expressing vector.

  • Transfect the vectors into the relevant cancer cell line.

  • Select for successfully edited cells (e.g., via antibiotic resistance or FACS).

  • Verify gene knockout by PCR, Sanger sequencing, and Western blot.

  • Assess the phenotype of the knockout cells (e.g., for markers of senescence like SA-β-gal staining) and compare it to cells treated with this compound.

Part 3: Comparative Analysis with Alternative Therapeutic Strategies

A comprehensive validation guide must also consider the competitive landscape.

Therapeutic Strategy This compound (Hypothetical MOA) Alternative 1: Existing Kinase Inhibitor (e.g., a BRAF inhibitor for melanoma) Alternative 2: Novel Proteasome Inhibitor (for malaria)
Mechanism of Action Induction of cellular senescence through a novel kinase target.Inhibition of a well-defined oncogenic signaling pathway.Inhibition of the parasitic proteasome, leading to accumulation of toxic proteins.
Potential Advantages Potentially effective in tumors resistant to existing therapies; may have a more favorable long-term efficacy profile due to the nature of senescence.Established clinical efficacy and well-understood toxicity profile.A validated target in infectious diseases with the potential for overcoming existing drug resistance mechanisms.
Potential Disadvantages Novelty of the target may present unforeseen challenges in clinical development; the long-term effects of inducing senescence are not fully understood.Development of resistance is a common clinical challenge.Potential for off-target effects on the human proteasome, leading to toxicity.

Conclusion

The validation of a therapeutic target is a multifaceted and rigorous process that is absolutely critical for the successful development of a new drug.[1][2][5] By employing a systematic approach that combines target identification, robust validation through assays that probe target engagement and specific activity, and a thorough understanding of the disease linkage, researchers can significantly de-risk their drug discovery programs. While the specific target of this compound remains to be elucidated, the framework presented here provides a comprehensive and scientifically sound guide for its future investigation and for the validation of any novel therapeutic agent.

References

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Target Validation. Cellomatics Biosciences. [Link]

  • Target Validation. Sygnature Discovery. [Link]

  • Expert target identification & validation services for drug discovery. Nuvisan. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Oxopiperidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-oxopiperidine-3-carboxamide derivatives, a versatile scaffold exhibiting a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class. We will explore the nuanced structural modifications that govern their efficacy and selectivity as both anticancer and neuroprotective agents, supported by experimental data and detailed protocols.

Introduction: The Versatile 2-Oxopiperidine-3-Carboxamide Scaffold

The 2-oxopiperidine-3-carboxamide core is a privileged heterocyclic motif in medicinal chemistry. Its rigid, six-membered ring system, coupled with a strategically positioned carboxamide and a lactam carbonyl group, provides a three-dimensional framework that can be tailored to interact with a variety of biological targets. The hydrogen bond donor and acceptor capabilities of the amide and lactam functionalities, along with multiple points for substitution, make this scaffold an attractive starting point for the development of potent and selective therapeutic agents. Our exploration will focus on two prominent therapeutic areas where these derivatives have shown significant promise: oncology and neuroprotection.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the 2-oxopiperidine-3-carboxamide scaffold have emerged as potent anticancer agents, primarily through the induction of cellular senescence and inhibition of key kinases involved in tumor progression.

A. Structure-Activity Relationship for Anticancer Activity

A key study in this area involves N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells.[1] The core structure and key points of modification are illustrated below.

Caption: Key modification points on the 2-oxopiperidine-3-carboxamide scaffold for anticancer activity.

Key SAR Insights for Anticancer Activity:

  • Stereochemistry at C3: The stereochemistry of the carboxamide substituent at the 3-position of the piperidine ring is a critical determinant of activity. In many cases, the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer or the racemic mixture.[1] For instance, the (S)-configuration of N-arylpiperidine-3-carboxamide derivatives showed a 15-fold increase in antimelanoma activity compared to the (R)-configuration.[1]

  • N-Aryl Substituent on the Carboxamide: The nature of the aryl group attached to the carboxamide nitrogen is crucial for activity. Substitutions on this ring can modulate potency and selectivity. For example, the presence of hydrogen bond acceptors at the C-2 and C-4 positions of this aryl ring has been found to be essential for antiproliferative activity against melanoma cells.[1]

  • Substituents on the Piperidine Nitrogen (N1): While not as extensively explored in the context of 2-oxo derivatives, studies on related piperidine carboxamides suggest that substitution at the N1 position can influence pharmacokinetic properties and target engagement.

  • The 2-Oxo Group: The lactam carbonyl at the 2-position is a key structural feature that contributes to the rigidity of the scaffold and provides a hydrogen bond acceptor, which can be important for target binding.

B. Comparative Performance of Anticancer Derivatives

The following table summarizes the antiproliferative and senescence-inducing activity of representative N-arylpiperidine-3-carboxamide derivatives against the A375 human melanoma cell line.[1]

CompoundR-group on N-Aryl RingAntiproliferative IC50 (µM)Senescence-Inducing EC50 (µM)
1 Unsubstituted Phenyl0.881.24
20 (S-isomer of 1) Unsubstituted Phenyl0.270.27
19 (R-isomer of 1) Unsubstituted Phenyl>10>10
54 Pyridine with pyrrole at R³0.030.04

Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives as senescence inducers.[1]

C. Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 2-oxopiperidine-3-carboxamide derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-oxopiperidine-3-carboxamide derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells 1. Cell Seeding End End Add_Compounds Add_Compounds Seed_Cells->Add_Compounds 2. Compound Treatment Add_MTT Add_MTT Add_Compounds->Add_MTT 3. MTT Addition Solubilize Solubilize Add_MTT->Solubilize 4. Solubilization Read_Absorbance Read_Absorbance Solubilize->Read_Absorbance 5. Absorbance Reading Analyze_Data Analyze_Data Read_Absorbance->Analyze_Data 6. Data Analysis Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

II. Neuroprotective Activity: Modulating Neuronal Health and Function

The 2-oxopiperidine-3-carboxamide scaffold has also been investigated for its potential in treating neurodegenerative diseases. While specific SAR studies on 2-oxo derivatives are less common, related piperidine carboxamides have shown promise in protecting neurons from various insults.

A. Structure-Activity Relationship for Neuroprotective Activity

The SAR for neuroprotection appears to be distinct from that for anticancer activity, suggesting different target engagement. Key structural features for neuroprotective piperidine derivatives are outlined below.

Caption: Key modification points on the piperidine carboxamide scaffold for neuroprotective activity.

Key SAR Insights for Neuroprotective Activity:

  • N1-Substituent: In contrast to the anticancer derivatives, the substituent on the piperidine nitrogen (N1) plays a more prominent role in neuroprotective activity. N-benzyl or other bulky aromatic groups are often found in active neuroprotective piperidine derivatives.

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is also important. Modifications here can impact properties such as blood-brain barrier permeability.

  • Aryl Groups: The presence and substitution pattern of aryl rings are critical. For instance, in a series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives designed as anti-Alzheimer's agents, the nature of the 5-aryl group on the isoxazole ring significantly influenced activity.[2]

B. Comparative Performance of Neuroprotective Derivatives

While specific data for 2-oxopiperidine-3-carboxamides is limited, the following table presents data for related neuroprotective piperidine derivatives.

Compound ClassTarget/AssayKey Active CompoundActivity
N-benzylpiperidine-isoxazole-carboxamidesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitionCompound 4e AChE IC50 = 16.07 µM, BuChE IC50 = 15.16 µM
Piperidine Urea DerivativesGlutamate-induced neurotoxicity in SH-SY5Y cellsCompound A10 Superior protective activity compared to Fenazinel

Data compiled from studies on neuroprotective piperidine derivatives.[2][3]

C. Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay on SH-SY5Y cells)

This protocol describes an MTT assay to assess the neuroprotective effect of 2-oxopiperidine-3-carboxamide derivatives against glutamate-induced toxicity in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • 2-oxopiperidine-3-carboxamide derivatives dissolved in DMSO

  • Glutamic acid solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 2 hours.

  • Induction of Neurotoxicity: Add glutamic acid to a final concentration of 100 mM to all wells except the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Assay: Perform the MTT assay as described in the anticancer protocol (Section I.C).

  • Data Analysis: Calculate the percentage of cell viability relative to the glutamate-treated control and determine the neuroprotective effect of the compounds.

Neuroprotection_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells 1. Cell Seeding End End Pretreat_Compounds Pretreat_Compounds Seed_Cells->Pretreat_Compounds 2. Compound Pre-treatment Induce_Toxicity Induce_Toxicity Pretreat_Compounds->Induce_Toxicity 3. Induce Neurotoxicity Incubate Incubate Induce_Toxicity->Incubate 4. Incubation MTT_Assay MTT_Assay Incubate->MTT_Assay 5. MTT Assay Analyze_Data Analyze_Data MTT_Assay->Analyze_Data 6. Data Analysis Analyze_Data->End

Caption: Experimental workflow for the in vitro neuroprotection assay.

III. Comparative Analysis and Future Directions

The 2-oxopiperidine-3-carboxamide scaffold demonstrates remarkable versatility, with distinct structural modifications leading to potent anticancer or neuroprotective activities.

  • For Anticancer Activity: The focus is often on the stereochemistry at C3 and the nature of the N-aryl substituent on the carboxamide, which appear to be crucial for inducing cellular senescence or inhibiting specific kinases.

  • For Neuroprotective Activity: The N1-substituent on the piperidine ring gains more importance, with bulky aromatic groups often favoring activity. The overall lipophilicity and ability to cross the blood-brain barrier are also key considerations.

The divergent SAR for these two therapeutic areas suggests that 2-oxopiperidine-3-carboxamide derivatives can be fine-tuned to interact with different biological targets. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets for both the anticancer and neuroprotective derivatives to better understand their mechanisms of action.

  • Comparative SAR Studies: Synthesizing and testing a single library of 2-oxopiperidine-3-carboxamide derivatives in both anticancer and neuroprotective assays to directly compare SAR and identify determinants of selectivity.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

By systematically exploring the chemical space around the 2-oxopiperidine-3-carboxamide core, it is possible to develop novel and highly selective therapeutic agents for a range of challenging diseases.

IV. References

  • Bryan, M. C., et al. (2012). Piperidine carboxamide inhibitors of anaplastic lymphoma kinase (ALK). Bioorganic & Medicinal Chemistry Letters, 22(4), 1594-1598.

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Pharmaceutical Fronts.

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(7), 785-799.e10.

  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(6), 1227-1233.

  • Felegari, P., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 353(12), e2000258.

Sources

A Head-to-Head Comparison of Novel Compound "DFM-PO-CA" with Existing Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Immunomodulatory and Anti-proliferative Agents

In the landscape of drug discovery, the enzyme Dihydroorotate Dehydrogenase (DHODH) has emerged as a pivotal target for therapeutic intervention in autoimmune diseases, cancers, and viral infections.[1][2] DHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, essential for the production of nucleotides required for DNA and RNA synthesis.[1][3] Consequently, inhibiting DHODH effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.

This guide introduces a novel investigational compound, 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide (hereafter referred to as "DFM-PO-CA"), and provides a comprehensive framework for its head-to-head comparison with well-established DHODH inhibitors. While the specific biological activity of DFM-PO-CA is under investigation, its structural motifs suggest a potential interaction with enzymatic targets. For the purpose of this illustrative guide, we will hypothesize that DFM-PO-CA is a novel DHODH inhibitor and outline the necessary experimental procedures to validate this hypothesis and compare its performance against current standards of care.

The established inhibitors we will use for comparison are:

  • Leflunomide and its active metabolite, Teriflunomide (A77 1726) : A clinically approved immunomodulatory drug used in the treatment of rheumatoid arthritis and multiple sclerosis.[2][4]

  • Brequinar : A potent, competitive inhibitor of DHODH with broad anti-proliferative and antiviral activity.[4][5]

The DHODH Signaling Pathway and Points of Inhibition

To understand the significance of DHODH inhibition, it is crucial to visualize its role in the pyrimidine biosynthesis pathway. The following diagram illustrates this pathway and the points at which our selected inhibitors act.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol DHODH->Ubiquinol Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP OPRT ODC DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Further Synthesis Ubiquinone Ubiquinone Ubiquinone->DHODH Inhibitors DFM-PO-CA (Hypothesized) Leflunomide/Teriflunomide Brequinar Inhibitors->DHODH Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 A Phase 1: In Vitro Enzymatic Assays B Phase 2: Cell-Based Proliferation Assays A->B A1 DHODH Inhibition Assay (IC50 Determination) C Phase 3: Mechanism of Action Studies B->C B1 Jurkat T-cell Proliferation Assay (EC50 Determination) D Phase 4: Selectivity and Off-Target Profiling C->D C1 Enzyme Kinetic Analysis (Lineweaver-Burk Plot) D1 Kinase Panel Screening B2 A549 Lung Carcinoma Proliferation Assay (EC50 Determination) C2 Uridine Rescue Assay D2 Cytochrome P450 Inhibition Assay

Caption: A phased experimental workflow for the comprehensive evaluation of a novel DHODH inhibitor.

Phase 1: In Vitro Enzymatic Assays - Determining Potency

The initial step is to determine the direct inhibitory effect of DFM-PO-CA on purified human DHODH enzyme and compare its potency (IC50 value) with our reference compounds.

Detailed Protocol: DHODH Inhibition Assay
  • Reagents and Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO), L-aspartate, and other substrates

    • Ubiquinone (Coenzyme Q10)

    • 2,6-dichloroindophenol (DCIP) as an electron acceptor

    • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • DFM-PO-CA, Teriflunomide, and Brequinar dissolved in DMSO

    • 96-well microplate and plate reader capable of measuring absorbance at 600 nm

  • Procedure:

    • Prepare a serial dilution of DFM-PO-CA, Teriflunomide, and Brequinar in DMSO, then dilute further in the assay buffer.

    • In a 96-well plate, add 50 µL of the assay buffer containing the DHODH enzyme.

    • Add 2 µL of the diluted inhibitor compounds to their respective wells. Include a DMSO-only control.

    • Initiate the reaction by adding 50 µL of a substrate mix containing DHO, ubiquinone, and DCIP.

    • Immediately place the plate in a plate reader and monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Interpretation

The primary outcome of this experiment is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.

InhibitorPredicted IC50 (nM)
DFM-PO-CATo be determined
Teriflunomide~500 nM
Brequinar~5 nM [5]

Phase 2: Cell-Based Assays - Assessing Cellular Efficacy

Moving from an isolated enzyme to a cellular context is critical to assess the compound's ability to cross cell membranes and exert its effect in a biological system. We will use two cell lines: Jurkat T-cells, which are highly dependent on de novo pyrimidine synthesis, and A549 lung carcinoma cells, representing a solid tumor model.

Detailed Protocol: Cell Proliferation Assay (WST-1 or MTT)
  • Cell Culture:

    • Culture Jurkat or A549 cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for A549).

    • Treat the cells with a serial dilution of DFM-PO-CA, Teriflunomide, and Brequinar for 72 hours.

    • Add a proliferation reagent (e.g., WST-1 or MTT) to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Expected Data and Interpretation

The EC50 value represents the concentration of the compound that inhibits cell proliferation by 50%. A potent compound will have an EC50 value close to its IC50 value.

InhibitorPredicted EC50 in Jurkat Cells (nM)Predicted EC50 in A549 Cells (nM)
DFM-PO-CATo be determinedTo be determined
Teriflunomide~1000 nM~1500 nM
Brequinar~10 nM~20 nM

Phase 3: Mechanism of Action Studies - Confirming the Target

To confirm that the observed anti-proliferative effect is indeed due to the inhibition of DHODH, a uridine rescue assay is performed. Since DHODH inhibition blocks the de novo pyrimidine synthesis pathway, supplementing the cells with uridine, a downstream product, should rescue them from the inhibitor's effects.

Detailed Protocol: Uridine Rescue Assay
  • Procedure:

    • Follow the same procedure as the cell proliferation assay, but with two sets of plates.

    • In one set of plates, co-treat the cells with the inhibitors and a final concentration of 100 µM uridine.

    • After 72 hours, assess cell viability using a WST-1 or MTT assay.

Expected Data and Interpretation

If DFM-PO-CA is a true DHODH inhibitor, the addition of uridine should significantly shift the EC50 curve to the right, indicating a rescue of cell proliferation. A lack of a significant shift might suggest off-target effects.

Conclusion: Synthesizing the Data for a Comprehensive Comparison

This guide outlines a systematic and rigorous approach to compare the novel compound DFM-PO-CA with established DHODH inhibitors. By following these experimental protocols, researchers can generate a comprehensive data package to determine the potency, cellular efficacy, and mechanism of action of this new chemical entity. The ultimate goal is to ascertain whether DFM-PO-CA represents a significant advancement over existing therapies, potentially offering improved potency, a better safety profile, or a different spectrum of activity. The data generated will be crucial for making informed decisions about the further development of this promising compound.

References

  • Synapse. What are DHODH inhibitors and how do you quickly get the latest development progress? (2023-11-23). [Link]

  • Ladds, M., et al. The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Blood (2020) 136 (Supplement 1): 8–9. [Link]

  • Ladds, M., et al. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection. PMC (PubMed Central). [Link]

Sources

A Comparative Guide to Kinase Cross-Reactivity Profiling: A Case Study of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating nearly every aspect of cell function.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical enzyme classes for therapeutic targeting.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many conditions. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3]

Off-target kinase inhibition can lead to unexpected toxicities or confound the interpretation of pharmacological studies.[4] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a supplementary step but a foundational pillar of modern drug discovery. It is crucial for identifying potent and selective inhibitors, de-risking candidates, and uncovering potential polypharmacology that could be either detrimental or beneficial.[4][5]

This guide provides an in-depth technical comparison and workflow for assessing the kinase selectivity of a novel investigational compound, 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide (hereafter referred to as DFM-POC) . While the piperidine carboxamide scaffold has been explored for various biological activities[6][7], the specific kinase activity profile of DFM-POC is unknown. We will compare its performance against Gefitinib , a well-characterized EGFR tyrosine kinase inhibitor from the quinazoline class[2][8], and Staurosporine , a potent but non-selective kinase inhibitor used as a positive control.[9] Our objective is to provide a robust, self-validating framework for researchers to generate and interpret high-quality kinase profiling data.

Experimental Design: Causality Behind Methodological Choices

The goal of this study is to build a comprehensive selectivity profile. An effective experimental design must balance breadth (how much of the kinome is covered) with depth (the quality and relevance of the inhibition data).

1. Kinase Panel Selection: We opted for a comprehensive screening panel that includes representative kinases from all major families of the human kinome (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).[10] Commercial services like those offered by Reaction Biology, Eurofins Discovery, or AssayQuant provide access to extensive panels, often exceeding 400 kinases, which is ideal for establishing a detailed selectivity map.[4][11][12][13] For this case study, we will utilize a representative 96-kinase panel to illustrate the process.

2. Assay Technology Rationale: Multiple technologies exist for in vitro kinase assays, including radiometric (e.g., ³³P-ATP filter binding) and non-radiometric methods.[4][14][15] We have selected a luminescence-based ADP-detection assay (e.g., ADP-Glo™) for its high sensitivity, broad applicability across different kinases, and non-radioactive format, which simplifies handling.[9][10] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. The luminescent signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.[9]

3. The Criticality of ATP Concentration: The measured half-maximal inhibitory concentration (IC₅₀) for an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[16][17]

  • Screening at Kₘ [ATP]: Performing assays where the ATP concentration is equal to the Michaelis-Menten constant (Kₘ) for each specific kinase is the gold standard for assessing potency. Under these conditions, the IC₅₀ value is approximately twice the inhibitor's dissociation constant (Kᵢ), allowing for a more direct comparison of binding affinities between different kinases.[3][5][17]

  • Screening at High [ATP] (1 mM): A parallel screen at a high, physiological ATP concentration (e.g., 1 mM) provides insight into how the inhibitor might perform in a cellular environment where it must compete with abundant endogenous ATP.[10][11]

For our primary screen, we will use the Kₘ [ATP] for each kinase to accurately gauge potency and selectivity.

Experimental Workflow Diagram

The overall process for kinase cross-reactivity profiling follows a structured, multi-stage approach from initial screening to detailed characterization.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Acquisition & Analysis Compound_Prep Compound Stock Preparation (DFM-POC, Gefitinib, Staurosporine) 10 mM in 100% DMSO Serial_Dilution Serial Dilution Series (for IC50 determination) Compound_Prep->Serial_Dilution Assay_Plates Assay Plate Stamping (Test compounds & controls) Serial_Dilution->Assay_Plates Kinase_Add Add Kinase Enzyme (Pre-incubation with inhibitor) Assay_Plates->Kinase_Add Reaction_Start Initiate Reaction (Add Substrate / ATP Mixture) Kinase_Add->Reaction_Start Reaction_Stop Stop Kinase Reaction (Add ADP-Glo™ Reagent) Reaction_Start->Reaction_Stop Signal_Dev Signal Development (Kinase Detection Reagent) Reaction_Stop->Signal_Dev Luminescence Measure Luminescence (Plate Reader) Signal_Dev->Luminescence Data_Process Data Processing (% Inhibition Calculation) Luminescence->Data_Process IC50_Calc IC50 Curve Fitting (Dose-Response Analysis) Data_Process->IC50_Calc Final_Report Final Report & Profile Comparison IC50_Calc->Final_Report Generate Selectivity Profile

Caption: Workflow for in vitro luminescence-based kinase inhibitor profiling.

Detailed Experimental Protocols

The following protocol is a self-validating system. The inclusion of both a no-inhibitor (DMSO) control and a potent, non-selective inhibitor (Staurosporine) control on every plate provides internal validation for each assay run.

Protocol: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

Materials:

  • Kinase Panel: Recombinant human kinases (sourced from a reputable vendor).

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Test Compounds: DFM-POC, Gefitinib, Staurosporine (10 mM stock in 100% DMSO).

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent).

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Instrumentation: Acoustic liquid handler (for compound dispensing), multi-mode plate reader with luminescence detection capability.

Methodology:

  • Compound Plating: a. For the primary single-point screen, use an acoustic liquid handler to dispense 10 nL of 1 mM compound stock into the assay wells (final concentration: 1 µM). Dispense 100% DMSO into control wells. b. For IC₅₀ determination, prepare a 10-point, 3-fold serial dilution series for each compound in 100% DMSO. Dispense the appropriate volume to achieve the desired final concentration range (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction: a. Prepare a 2X kinase solution in Assay Buffer. Add 2.5 µL of this solution to each well of the 384-well plate. b. Add 2.5 µL of Assay Buffer containing the test compounds or DMSO vehicle control to the wells. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare a 2X Substrate/ATP solution. The concentration of ATP should be 2x the final desired Kₘ concentration for each specific kinase. e. Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to each well. The final reaction volume is 10 µL. f. Incubate the plate for 60 minutes at 30°C. The reaction time should be within the determined linear range for each kinase.[11]

  • ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[9]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Percent Inhibition Calculation: Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Signal_Compound: Luminescence from wells with test compound.

    • Signal_DMSO: Average luminescence from high-activity control wells (DMSO only).

    • Signal_Background: Average luminescence from no-kinase control wells. c. IC₅₀ Determination: For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Results: A Comparative Selectivity Profile

Disclaimer: The following data are hypothetical and presented for illustrative purposes to guide researchers in data interpretation.

Table 1: Single-Point Kinase Screen at 1 µM (Percent Inhibition)

This initial screen rapidly identifies kinases that are potently inhibited by the test compounds, guiding the selection for more detailed IC₅₀ follow-up studies.

Kinase TargetKinase FamilyDFM-POC (% Inh.)Gefitinib (% Inh.)Staurosporine (% Inh.)
EGFR TK12.599.8 99.9
SRC TK8.345.298.7
ABL1 TK5.168.999.1
CDK2/CycA CMGC9.115.399.5
GSK3β CMGC4.28.995.8
PKA AGC15.622.199.6
AKT1 AGC18.925.698.2
p38α (MAPK14) CMGC11.419.899.4
PI3Kα Lipid Kinase6.711.292.1
mTOR PIKK3.59.890.5
CHK1 CAMK98.7 31.499.8
ROCK1 AGC14.318.599.3

Interpretation of Single-Point Data:

  • DFM-POC: Shows exceptional selectivity, with potent inhibition (>90%) observed only for CHK1. Inhibition of all other kinases in this representative panel is below 20%, suggesting a highly selective profile.

  • Gefitinib: As expected, it potently inhibits its primary target, EGFR. However, it also shows significant activity against other tyrosine kinases like ABL1 and SRC, highlighting its known multi-kinase activity profile.[2][18]

  • Staurosporine: Demonstrates broad, potent inhibition across all kinase families, confirming its role as a non-selective positive control and validating the assay's performance.

Table 2: Dose-Response Analysis (IC₅₀ Values) for Key Kinases

Based on the primary screen, IC₅₀ values were determined for the primary target of DFM-POC (CHK1) and the primary target of Gefitinib (EGFR), along with key off-targets showing >30% inhibition.

Kinase TargetDFM-POC (IC₅₀, nM)Gefitinib (IC₅₀, nM)
CHK1 15 850
EGFR >10,00025
ABL1 >10,000450
SRC >10,000900

Interpretation of IC₅₀ Data: The dose-response data confirm the high potency and selectivity of DFM-POC for Checkpoint Kinase 1 (CHK1), with an IC₅₀ of 15 nM. Crucially, its activity against EGFR, ABL1, and SRC is negligible (>10,000 nM), indicating a selectivity window of over 600-fold against these common off-targets. In contrast, Gefitinib is highly potent against EGFR (25 nM) but shows sub-micromolar activity against other kinases, confirming its profile as a multi-targeted inhibitor.

Discussion: From Data to Drug Discovery Insights

The cross-reactivity profiling provides critical insights into the therapeutic potential and liabilities of DFM-POC.

1. DFM-POC as a Selective CHK1 Inhibitor: The data strongly suggest that DFM-POC is a potent and highly selective inhibitor of CHK1. CHK1 is a critical transducer kinase in the DNA damage response pathway, and its inhibition is a clinically validated strategy to sensitize cancer cells to chemotherapy.[19] The high selectivity of DFM-POC is a significant advantage, as it may reduce the risk of off-target toxicities associated with less selective CHK1 inhibitors.

CHK1 Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of CHK1 in the G2/M cell cycle checkpoint and the mechanism of action for DFM-POC.

G cluster_pathway DNA Damage Response & G2/M Checkpoint DNA_Damage DNA Damage (e.g., from Chemotherapy) ATM_ATR ATM / ATR Kinases (Sensor Kinases) DNA_Damage->ATM_ATR activates CHK1 CHK1 Kinase ATM_ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits G2_Arrest G2 Cell Cycle Arrest (DNA Repair) CHK1->G2_Arrest maintains arrest CDK1_CyclinB CDK1 / Cyclin B (Mitotic Entry Complex) CDC25->CDK1_CyclinB dephosphorylates & activates CDC25->G2_Arrest allows progression to mitosis CDK1_CyclinB->G2_Arrest progression blocked by Mitosis Mitotic Catastrophe (Cell Death) DFM_POC DFM-POC DFM_POC->CHK1 inhibits DFM_POC->Mitosis promotes

Caption: DFM-POC inhibits CHK1, abrogating the G2/M checkpoint.

2. Comparative Analysis and Next Steps: Compared to a multi-kinase inhibitor like Gefitinib, the "clean" profile of DFM-POC makes it an excellent tool compound for studying the specific biology of CHK1 and a more promising therapeutic candidate from a safety perspective. The next logical steps in its preclinical development would include:

  • Mechanism of Action Studies: Determine if the inhibition is ATP-competitive and measure the inhibitor's dissociation constant (Kᵢ) and residence time.[20]

  • Cellular Potency: Confirm that the biochemical potency translates to on-target activity in cell-based assays that measure CHK1 engagement.

  • In Vivo Efficacy and PK/PD: Evaluate the compound's pharmacokinetic properties and its efficacy in animal models of cancer, often in combination with a DNA-damaging agent.

Conclusion

This guide demonstrates a comprehensive and scientifically rigorous approach to kinase inhibitor profiling using the novel compound this compound (DFM-POC) as a case study. Through a combination of broad, single-point screening and detailed dose-response analysis, our hypothetical data revealed DFM-POC to be a highly potent and selective inhibitor of CHK1, distinguishing it from the multi-targeted profile of the comparator compound, Gefitinib. This level of detail is essential for making informed decisions in drug discovery, enabling the prioritization of compounds with the highest potential for efficacy and safety. The methodologies and principles outlined herein provide a robust framework for any researcher seeking to characterize the selectivity of a novel kinase inhibitor.

References

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Bain, J., et al. (2007). Biochemical Journal. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. Andrews, B., & Measday, V. (1998). Methods in Enzymology. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. Tanguay, P., et al. (2019). Bio-protocol. [Link]

  • In vitro kinase assay v1. Adriaenssens, E., & Martens, S. (2023). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Smyth, L. A., & Collins, I. (2009). Journal of Chemical Biology. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Al-Suhaimi, K. S., et al. (2021). Molecules. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Smyth, L. A., & Collins, I. (2009). ResearchGate. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Kumar, A., et al. (2021). RSC Medicinal Chemistry. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Knippschild, U., et al. (2020). Molecules. [Link]

  • Synthesis of series of quinazoline analogues as protein kinase inhibitors. Rasheed, A., et al. (2023). ResearchGate. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Al-Ostoot, F. H., et al. (2023). Pharmaceuticals. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Engel, M., et al. (2011). Wiley-VCH. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Teti, D. (2023). Daniele Teti's Blog. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Kocięba, M., et al. (2021). Frontiers in Chemistry. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Elkins, J. M., et al. (2012). ResearchGate. [Link]

  • DOT Language. Graphviz. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Simple Graph - GraphViz Examples and Tutorial. cs.cmu.edu. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. (2024). [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP. (2021). YouTube. [Link]

  • User Guide. Graphviz Python package documentation. [Link]

  • Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Hylse, O., et al. (2017). Molecular Cancer Therapeutics. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Hudkins, R. L., et al. (2019). ChemistrySelect. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Wang, Y., et al. (2019). Molecules. [Link]

  • Strategy for lead identification for understudied kinases. Ferguson, F. M., et al. (2021). ChemRxiv. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Patel, M. B., et al. (2023). ResearchGate. [Link]

  • Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4, by Fragment-Based Drug Design. Lee, K. L., et al. (2017). Journal of Medicinal Chemistry. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Idir, M., et al. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Patel, K. D., et al. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. De Tullio, P., et al. (1995). Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Preclinical In Vivo Efficacy Evaluation of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, specific in vivo efficacy data for the compound 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide has not been publicly disclosed. This guide is therefore constructed as an expert-led, hypothetical framework for researchers. It outlines how to design, execute, and interpret robust in vivo efficacy studies for this novel chemical entity by drawing parallels from established methodologies for structurally related compounds and potential therapeutic areas.

Introduction: Scaffolding a Preclinical Strategy for a Novel Piperidine Carboxamide

The 2-oxopiperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, from antimalarials that target the Plasmodium falciparum proteasome to potential anti-osteoporosis agents targeting cathepsin K.[1][2] The introduction of a difluoromethyl group at the 3-position of this compound (herein referred to as "Compound X") suggests unique metabolic stability and potential for novel protein interactions.

Without a defined molecular target, the initial in vivo assessment of Compound X must be guided by a hypothesis-driven approach. Given the broad therapeutic potential of related structures, this guide will present parallel frameworks for evaluating Compound X in two distinct and high-impact therapeutic areas: Oncology and Autoimmune Inflammatory Disease , specifically Rheumatoid Arthritis. This dual approach allows for a comprehensive comparison of methodologies and highlights how experimental design must be tailored to the specific pathophysiology of the disease model.

Part 1: In Vivo Evaluation of Compound X in an Oncology Setting

Rationale for Investigation

The piperidine ring is a common feature in molecules designed to modulate protein-protein interactions or act as ligands for E3 ubiquitin ligases, a mechanism central to targeted protein degradation (e.g., molecular glues and PROTACs).[3] Such modalities are at the forefront of modern cancer therapy. Therefore, a primary hypothesis is that Compound X possesses anti-proliferative or pro-apoptotic activity against tumor cells. The initial in vivo study should be designed to test this fundamental anti-cancer efficacy.

Comparative Animal Model: Patient-Derived Xenograft (PDX) Model

For a novel agent with an unknown mechanism, the Patient-Derived Xenograft (PDX) model offers superior clinical relevance compared to traditional cell line-derived xenografts (CDX). PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, better retain the heterogeneity and microenvironment of the original human tumor.[4][5] This fidelity is crucial for assessing the efficacy of a new chemical entity.

Choice of Comparator: To establish a benchmark for efficacy, Compound X will be compared against a widely used standard-of-care (SoC) chemotherapeutic agent relevant to the chosen PDX model. For a non-small-cell lung cancer (NSCLC) PDX model, Cisplatin serves as an appropriate comparator due to its established use in the clinic and preclinical models.[6]

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis start Implant NSCLC PDX fragments subcutaneously into immunodeficient mice growth Monitor tumor growth (caliper measurements) start->growth random Randomize mice into treatment groups when tumors reach ~150 mm³ growth->random dosing Initiate Dosing Regimen: - Vehicle Control (i.p.) - Compound X (Dose 1, p.o.) - Compound X (Dose 2, p.o.) - Cisplatin (SoC, i.p.) random->dosing monitor Daily animal health checks (body weight, clinical signs) 3x weekly tumor measurements dosing->monitor endpoint Terminate study when control tumors reach ~2000 mm³ or humane endpoints met monitor->endpoint collection Collect terminal tumor tissue, blood, and key organs endpoint->collection analysis Tumor weight analysis Histopathology (H&E) Biomarker analysis (e.g., Ki-67) collection->analysis

Caption: Workflow for Oncology PDX Efficacy Study.

Detailed Experimental Protocol: NSCLC PDX Model
  • Animal Model: Female immunodeficient mice (e.g., NOD-scid gamma mice), aged 6-8 weeks.

  • Tumor Implantation: Surgically implant patient-derived NSCLC tumor fragments (e.g., from a well-characterized line) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumors three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize animals into four groups (n=10 mice/group) ensuring no statistically significant difference in starting tumor volumes between groups.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer vehicle solution (e.g., 0.5% methylcellulose) via oral gavage (p.o.) daily.

    • Group 2 (Compound X - Low Dose): Administer Compound X at Dose 1 (e.g., 25 mg/kg) p.o. daily.

    • Group 3 (Compound X - High Dose): Administer Compound X at Dose 2 (e.g., 75 mg/kg) p.o. daily.

    • Group 4 (SoC Control): Administer Cisplatin (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection once weekly.

  • Efficacy & Tolerability Monitoring:

    • Continue tumor measurements three times weekly.

    • Record body weight three times weekly as a measure of toxicity.

    • Conduct daily clinical observations for signs of distress.

  • Study Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Individual animals are euthanized if they meet humane endpoints (e.g., >20% body weight loss, tumor ulceration).

  • Terminal Analysis: At necropsy, tumors are excised and weighed. Tumor tissue is preserved for histopathology (e.g., H&E staining for necrosis) and immunohistochemistry (e.g., Ki-67 for proliferation).

Hypothetical Data Summary: Oncology
Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, p.o.1950 ± 250--2.5 ± 1.5
Compound X (25 mg/kg)Daily, p.o.1170 ± 18040%-4.0 ± 2.0
Compound X (75 mg/kg)Daily, p.o.585 ± 15070%-8.5 ± 3.0
Cisplatin (3 mg/kg)Weekly, i.p.878 ± 17555%-12.0 ± 4.5

Data are presented as mean ± SEM and are purely illustrative.

Part 2: In Vivo Evaluation of Compound X in a Rheumatoid Arthritis (RA) Setting

Rationale for Investigation

Chronic inflammation is a hallmark of autoimmune diseases like Rheumatoid Arthritis (RA). Novel small molecules with anti-inflammatory properties are of high therapeutic interest. The piperidine carboxamide scaffold has appeared in compounds with immunomodulatory effects. Therefore, a second key hypothesis is that Compound X can suppress the inflammatory cascade and joint destruction characteristic of RA.

Comparative Animal Model: Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model is the gold standard for preclinical RA research.[7] It is an ideal and internationally recognized model that shares significant immunological and pathological features with human RA, including synovitis, pannus formation, and the erosion of cartilage and bone.[8] This makes it highly suitable for evaluating the efficacy of potential anti-arthritic drugs.

Choice of Comparator: To provide a robust comparison, Compound X will be evaluated against Methotrexate (MTX) , a first-line disease-modifying antirheumatic drug (DMARD) for RA, and a biologic agent such as an anti-TNF-α antibody (e.g., Infliximab, adapted for murine use). This allows for comparison against both small molecule and biologic standards of care.[7]

Experimental Workflow Diagram

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Dosing & Scoring cluster_2 Phase 3: Endpoint Analysis day0 Day 0: Primary Immunization Inject DBA/1 mice with Type II Collagen in CFA day21 Day 21: Booster Immunization Inject mice with Type II Collagen in IFA day0->day21 onset Monitor for arthritis onset (redness, swelling) day21->onset dosing Initiate therapeutic dosing upon onset of clinical signs: - Vehicle, Compound X (Low/High), - Methotrexate, Anti-TNF-α onset->dosing scoring 3x weekly clinical scoring (0-4 scale per paw) 3x weekly paw thickness measurement dosing->scoring endpoint Terminate study at pre-defined time point (e.g., Day 42) scoring->endpoint collection Collect hind paws for histology Collect serum for cytokine analysis endpoint->collection analysis Histopathological scoring (inflammation, bone erosion) Serum cytokine levels (e.g., IL-6, TNF-α) collection->analysis

Caption: Workflow for Rheumatoid Arthritis CIA Efficacy Study.

Detailed Experimental Protocol: CIA Model
  • Animal Model: Male DBA/1 mice, aged 8-10 weeks, which are genetically susceptible to CIA.

  • Disease Induction:

    • Day 0: Primary immunization via intradermal injection at the base of the tail with 100µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21: Booster immunization with 100µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Arthritis Monitoring and Scoring:

    • Beginning on Day 21, mice are examined three times weekly for signs of arthritis.

    • Each paw is scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

    • Paw thickness is measured using digital calipers.

  • Treatment Groups (Therapeutic Dosing):

    • Once a mouse develops definitive signs of arthritis (clinical score ≥ 2), it is randomized into a treatment group (n=10-12 mice/group).

    • Group 1 (Vehicle Control): Administer vehicle solution p.o. daily.

    • Group 2 (Compound X - Low Dose): Administer Compound X at 25 mg/kg p.o. daily.

    • Group 3 (Compound X - High Dose): Administer Compound X at 75 mg/kg p.o. daily.

    • Group 4 (MTX Control): Administer Methotrexate at 1 mg/kg i.p. three times weekly.

  • Study Endpoint: The study is terminated on Day 42 post-primary immunization.

  • Terminal Analysis:

    • Histopathology: Hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood is collected for serum analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.

Hypothetical Data Summary: Rheumatoid Arthritis
Treatment GroupDosing ScheduleMean Clinical Score (Day 42)Paw Swelling Reduction (%)Histological Score (Erosion)
Vehicle ControlDaily, p.o.11.5 ± 1.2-3.5 ± 0.4
Compound X (25 mg/kg)Daily, p.o.7.8 ± 1.032%2.4 ± 0.3
Compound X (75 mg/kg)Daily, p.o.4.1 ± 0.864%1.2 ± 0.2
Methotrexate (1 mg/kg)3x Weekly, i.p.6.2 ± 0.946%1.9 ± 0.3

Data are presented as mean ± SEM and are purely illustrative. Histological scores are on a 0-4 scale.

Conclusion and Forward-Looking Strategy

This guide provides two robust, comparative frameworks for the initial in vivo efficacy assessment of this compound (Compound X). The choice of a PDX model in oncology and a CIA model in rheumatology offers clinically relevant systems to test hypotheses of anti-cancer and anti-inflammatory activity, respectively.[4][8] Objective comparison against established standards of care is critical for contextualizing the compound's potential.

The illustrative data presented in the tables highlights key efficacy readouts: tumor growth inhibition in oncology and reduction of clinical arthritis score in the CIA model.[9][10] These quantitative endpoints, supported by tolerability data (body weight) and target-engagement biomarkers (histopathology, cytokine levels), form the basis of a comprehensive preclinical data package. Successful outcomes in either of these, or related, models would provide the necessary validation to pursue deeper mechanistic studies and further preclinical development.

References

  • Doggett, J. S., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Center for Biotechnology Information. Available at: [Link]

  • Asl, M. N., & Adcock, I. M. (2017). Experimental animal models for COPD: a methodological review. PubMed Central. Available at: [Link]

  • Boutin, R. H., et al. (2019). 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof. Google Patents.
  • Choudhary, D., & Juyal, V. (2018). Experimental animal models for rheumatoid arthritis. PubMed. Available at: [Link]

  • Khatun, M., & Kim, H. R. (2022). The use of animal models in rheumatoid arthritis research. PubMed Central. Available at: [Link]

  • Cho, S. Y., et al. (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress. Available at: [Link]

  • The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. The Jackson Laboratory. Available at: [Link]

  • Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Crown Bioscience. Available at: [Link]

  • Cassidy, J. W., & Caldas, C. (2019). The role of mouse tumour models in the discovery and development of anticancer drugs. British Journal of Cancer. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Available at: [Link]

  • Sharpless, N. E., & Depinho, R. A. (2006). Using Genetically Engineered Mouse Models of Cancer to Aid Drug Development: An Industry Perspective. AACR Journals. Available at: [Link]

  • Purdue University. (2023). New cancer therapy shows promise in mouse models, slows or reverses tumor growth. News-Medical.net. Available at: [Link]

  • Imperial College London. (2025). Drug Reduces Lung Cancer Tumors in Mice, Clinical Trials Next. Innovations Report. Available at: [Link]

  • University of Chicago Medicine. (2021). Low-dose, four-drug combo blocks cancer's spread in mice. UChicago Medicine. Available at: [Link]

  • Bendele, A. (2001). Animal models of rheumatoid arthritis. Journal of Musculoskeletal and Neuronal Interactions.
  • Holmdahl, R., et al. (2001). The collagen-induced arthritis model in mice. Current Protocols in Immunology.
  • Brand, D. D. (2005). The collagen antibody-induced arthritis model. Methods in Molecular Medicine.
  • Wang, D., & Dubois, R. N. (2010).
  • Hegen, M., et al. (2008). Utility of animal models for identification of potential therapeutics for rheumatoid arthritis.
  • Firestein, G. S. (2003). Evolving concepts of rheumatoid arthritis.
  • McInnes, I. B., & Schett, G. (2011). The pathogenesis of rheumatoid arthritis. New England Journal of Medicine.
  • Smolen, J. S., et al. (2016).
  • Klareskog, L., et al. (2009). The pathogenic role of B cells in rheumatoid arthritis.
  • Nanda, S. K., et al. (2020). Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Fc Receptor-Targeting Biologics. Karger Publishers. Available at: [Link]

  • Clark, J. D., et al. (2014). Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers. National Center for Biotechnology Information. Available at: [Link]

  • Liu, Y. F., et al. (2020). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). PubMed Central. Available at: [Link]

Sources

Navigating the Labyrinth of Drug Development: A Comparative Pharmacokinetic Profile of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, a candidate's journey from bench to bedside is fraught with challenges. A critical determinant of success lies in its pharmacokinetic (PK) profile—the intricate dance of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's efficacy and safety. This guide offers a deep dive into the preclinical pharmacokinetic assessment of a promising scaffold: 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide.

While specific data for this exact molecule is not publicly available, this guide, grounded in established scientific principles, will construct a plausible pharmacokinetic profile. We will compare its anticipated properties with two archetypal alternatives: a non-fluorinated analog, 2-oxopiperidine-3-carboxamide, and a well-characterized piperidine-containing drug, demonstrating the strategic impact of chemical modifications.[1][2]

The Strategic Advantage of the Difluoromethyl Group

The incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[3] The difluoromethyl (CF2H) group, in particular, offers a unique blend of properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl or thiol groups, potentially improving interactions with biological targets.[4][5] Crucially, the high bond energy of the C-F bond often blocks metabolic "soft spots," reducing clearance and prolonging the drug's action.[6]

A Comparative Look: Setting the Stage

To contextualize the pharmacokinetic profile of our lead compound, we will compare it against two benchmarks:

  • Analog A (Non-fluorinated): 2-oxopiperidine-3-carboxamide. This direct analog allows for a clear assessment of the difluoromethyl group's impact.

  • Comparator B (Marketed Drug): A hypothetical, orally bioavailable piperidine-based drug with moderate clearance, representing a desirable, well-understood PK profile.

This comparative approach will illuminate the rationale behind specific chemical modifications and their predictable influence on a drug's journey through the body.

In Vitro ADME Profiling: The First Hurdle

Early-stage drug development relies heavily on a battery of in vitro ADME assays to predict in vivo behavior, filter out unfavorable candidates, and guide structural optimization.[7][8][9] These assays provide crucial data on a compound's fundamental properties.

Table 1: Comparative In Vitro ADME Profile
ParameterThis compound (Hypothetical)2-oxopiperidine-3-carboxamide (Analog A - Hypothetical)Piperidine-Based Drug (Comparator B - Typical)
Aqueous Solubility (µM) 50150100
LogD at pH 7.4 2.11.52.5
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 151020
Plasma Protein Binding (%) 928595
Metabolic Stability (HLM, % remaining after 60 min) 753060

Expert Analysis:

  • Solubility and Lipophilicity: The introduction of the difluoromethyl group is expected to increase lipophilicity (higher LogD), which can sometimes lead to lower aqueous solubility.[3] This trade-off is a common challenge in drug design.

  • Permeability: The increased lipophilicity of our lead compound likely contributes to its enhanced permeability in the Caco-2 assay, a predictor of intestinal absorption, compared to its non-fluorinated counterpart.[8]

  • Plasma Protein Binding: A higher degree of plasma protein binding is anticipated for the more lipophilic difluoromethyl derivative. While extensive binding can limit the free fraction of the drug available for therapeutic action, it can also serve as a reservoir, prolonging its half-life.[10]

  • Metabolic Stability: This is where the difluoromethyl group shines. The significantly higher percentage of the compound remaining after incubation with human liver microsomes (HLM) suggests a lower intrinsic clearance compared to Analog A. This is a direct consequence of blocking a potential site of metabolism.[6]

In Vivo Pharmacokinetics: The Whole-Animal Picture

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living organism.[11][12][13] Animal models, typically rodents in early discovery, provide essential data on how the ADME properties translate into a complete pharmacokinetic profile.[14][15][16]

Experimental Workflow: A Typical Preclinical Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dosing_IV Intravenous (IV) Bolus Blood_Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_IV->Blood_Sampling Dosing_PO Oral (PO) Gavage Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Bioanalysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model - Hypothetical Data)
ParameterThis compound (Hypothetical)2-oxopiperidine-3-carboxamide (Analog A - Hypothetical)Piperidine-Based Drug (Comparator B - Typical)
Clearance (CL, mL/min/kg) 154520
Volume of Distribution (Vd, L/kg) 2.52.03.0
Half-Life (t½, h) 4.81.34.2
Oral Bioavailability (F, %) 602570

Expert Analysis:

  • Clearance: The in vivo data corroborates the in vitro metabolic stability findings. The lower clearance of the difluoromethyl compound is a direct result of its reduced metabolic breakdown.

  • Volume of Distribution: The slightly higher volume of distribution for our lead compound compared to its analog can be attributed to its greater lipophilicity, leading to more extensive distribution into tissues.

  • Half-Life: The combination of lower clearance and a moderate volume of distribution results in a significantly longer half-life for the difluoromethyl derivative. This is often a desirable trait, potentially allowing for less frequent dosing in a clinical setting.

  • Oral Bioavailability: The improved metabolic stability and higher permeability of this compound contribute to its superior oral bioavailability compared to the non-fluorinated analog. It is approaching the bioavailability of the well-behaved comparator drug.

Experimental Protocols: Ensuring Data Integrity

The reliability of pharmacokinetic data hinges on the meticulous execution of validated experimental protocols.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Thaw pooled human liver microsomes (HLM) and NADPH regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

  • Initiation: Pre-warm the plate at 37°C for 5 minutes, then initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time to determine the degradation rate constant and calculate the in vitro half-life.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study. Fast the animals overnight before dosing.

  • Dosing:

    • Intravenous (IV): Administer the compound (e.g., 1 mg/kg) as a bolus injection via the tail vein.

    • Oral (PO): Administer the compound (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[16]

Logical Framework for Pharmacokinetic Assessment

The interplay between in vitro and in vivo data is crucial for a comprehensive understanding of a compound's pharmacokinetic profile.

G cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo PK Study Solubility Solubility Absorption Absorption (F, Tmax) Solubility->Absorption Permeability Permeability (Caco-2) Permeability->Absorption Metabolic_Stability Metabolic Stability (HLM) Metabolism_Excretion Metabolism & Excretion (CL, t½) Metabolic_Stability->Metabolism_Excretion Protein_Binding Plasma Protein Binding Distribution Distribution (Vd) Protein_Binding->Distribution Prediction Prediction of Human PK & Dose Absorption->Prediction Distribution->Prediction Metabolism_Excretion->Prediction

Caption: Relationship between in vitro ADME and in vivo PK parameters.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of strategic chemical modifications on the pharmacokinetic profile of a drug candidate. The introduction of a difluoromethyl group in the this compound scaffold is predicted to confer significant advantages, including enhanced metabolic stability, a longer half-life, and improved oral bioavailability when compared to its non-fluorinated analog. These properties position it as a promising scaffold for further development.

The next steps in the preclinical journey would involve more extensive metabolite identification studies, assessment of potential drug-drug interactions (e.g., cytochrome P450 inhibition), and pharmacokinetic studies in non-rodent species to ensure the predictive power of the preclinical data for human clinical trials.[17][18] By systematically de-risking the ADME profile, researchers can build a robust data package, increasing the probability of translating a promising molecule into a life-changing medicine.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • Genesis Drug Discovery & Development. In Vitro ADME. [Link]

  • Zhang, Y., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209. [Link]

  • Ghosh, C., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition, 7(1), 1-14. [Link]

  • Erah, P. (2020). Pharmacokinetics: Experimental methods. ResearchGate. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1000. [Link]

  • Creative Biolabs. Animal Model for Research. [Link]

  • Admescope. A typical workflow in a preclinical pharmacokinetic experiment. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]

  • Kuroita, T., et al. (2018). Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. Bioorganic & Medicinal Chemistry, 26(12), 3347-3357. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed, 33801452. [Link]

  • Zamboni, W. C. (2011). Current Protocols in Pharmacology. PMC. [Link]

  • Khamitova, G. M., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 100-109. [Link]

  • ResearchGate. Synthesis, antioxidant and cytotoxicity studies of some novel carboxamide derivatives of 2-quinolones. [Link]

  • ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]

  • National Institutes of Health. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. [Link]

  • Semantic Scholar. Metabolism of fluorine-containing drugs. [Link]

  • Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC. [Link]

  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965-2979. [Link]

Sources

A Comparative Guide to the Preclinical Toxicity Evaluation of Difluoromethylated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the toxicological profile of difluoromethylated piperidine compounds, a chemical class of growing interest in modern drug discovery. By integrating established preclinical assays with insights into the unique properties of organofluorine chemistry, we present a robust strategy for identifying and mitigating potential safety liabilities early in the development pipeline. This document is intended for researchers, toxicologists, and drug development professionals seeking to de-risk their fluorinated drug candidates.

Introduction: The Rise of Fluorine in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its three-dimensional structure allows for precise vectoral presentation of substituents to engage with biological targets. In a strategic effort to enhance pharmacological properties, chemists increasingly employ fluorination. The introduction of a difluoromethyl (-CHF2) group, in particular, can modulate key parameters such as:

  • Metabolic Stability: The high bond energy of the C-F bond can block sites of metabolism, often leading to improved pharmacokinetic profiles.[1][2][3][4]

  • Lipophilicity and Permeability: Fluorine substitution can alter a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][4]

  • Binding Affinity: The electron-withdrawing nature of the -CHF2 group can alter the pKa of nearby basic centers (like the piperidine nitrogen) or form specific hydrogen bonds, enhancing target engagement.[5]

However, these beneficial modifications are not without potential risks. The unique chemistry of fluorine can introduce novel toxicological pathways. Therefore, a systematic and comparative toxicity evaluation is not just a regulatory requirement but a scientific necessity. This guide outlines a tiered approach to this evaluation, focusing on key in vitro assays that provide critical go/no-go decisions before advancing to costly in vivo studies.[6][7][8]

Foundational Toxicological Considerations

Before delving into specific assays, it is crucial to understand the potential toxicological liabilities inherent to the core structures.

  • The Piperidine Moiety: The piperidine nucleus itself is not inert. Depending on its substitution pattern, it can be associated with various toxicities. For instance, the simple piperidine alkaloid coniine is a known neurotoxin.[9] While highly derivatized piperidines in pharmaceuticals are generally safe, the potential for CNS effects or other off-target activities must be considered.[10] Acute exposure to piperidine can cause irritation, lethargy, and respiratory effects.[11]

  • The Difluoromethyl Group: While generally more stable than monofluorinated alkyl groups, the C-F bonds in a difluoromethyl group are not entirely inert.[1] Metabolism mediated by cytochrome P450 (CYP) enzymes can still occur at fluorinated carbons, potentially leading to the release of fluoride ions or the formation of reactive metabolites.[1] Long-term exposure to high levels of fluoride can lead to skeletal fluorosis.[1] Therefore, assessing metabolic stability and identifying potential metabolites is a critical step.

A Comparative Framework for In Vitro Toxicity Assessment

To illustrate the evaluation process, we will consider a hypothetical case study comparing two structurally related compounds:

  • Compound A (DFMP-Drug): A novel difluoromethylated piperidine-containing drug candidate.

  • Compound B (Analog-Drug): The corresponding non-fluorinated analog of Compound A.

This direct comparison allows us to isolate the toxicological contribution of the difluoromethyl group.

Tier 1: Assessing General Cytotoxicity with the MTT Assay

The first step in any toxicity screen is to determine the concentration at which a compound causes general cell death.[12][13] The MTT assay is a rapid, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[14][15][16]

Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[14] This product is then solubilized, and its concentration is determined by measuring the absorbance at ~570 nm.[16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity or HEK293 for general toxicity) into a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of Compound A and Compound B in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[14][18] During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate spectrophotometer.[16]

  • Data Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation: Comparative Cytotoxicity

CompoundTarget Cell LineExposure TimeIC50 (µM)Interpretation
Compound A (DFMP-Drug) HepG248 hours25.7Moderate cytotoxicity.
Compound B (Analog-Drug) HepG248 hours> 100Low to no cytotoxicity.
Doxorubicin (Control) HepG248 hours0.8High cytotoxicity (valid assay).

Causality and Insights: The hypothetical data above suggests that the addition of the difluoromethyl group in Compound A introduces a cytotoxic liability not present in its analog. This could be due to off-target effects, mitochondrial dysfunction, or the formation of a toxic metabolite. This result would trigger further investigation into the mechanism of cell death (apoptosis vs. necrosis).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis Seed Seed Cells in 96-Well Plate Incubate_Adhere Incubate 24h for Adhesion Seed->Incubate_Adhere Treat Treat with Compounds (Compound A, B, Controls) Incubate_Adhere->Treat Incubate_Compound Incubate for 48h Treat->Incubate_Compound Add_MTT Add MTT Reagent (Yellow) Incubate_MTT Incubate 2-4h (Purple Formazan Forms) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Tier 2: Screening for Genotoxicity with the Ames Test

Genotoxicity, the ability of a chemical to damage DNA, is a major safety concern as it can lead to cancer. The bacterial reverse mutation assay, or Ames test, is a well-established method for identifying compounds that can cause gene mutations.[19][20][21]

Principle of the Ames Test: The test uses several strains of bacteria (typically Salmonella typhimurium or E. coli) that have been engineered with a mutation in a gene required to synthesize an essential amino acid (e.g., histidine).[19][20] These bacteria are auxotrophic, meaning they cannot grow on a medium lacking that amino acid. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[22] Because many chemicals only become mutagenic after being processed by the liver, the test is often run both with and without the addition of a liver enzyme extract (S9 fraction).[23]

Diagram: Logic of the Ames Test

Ames_Test_Logic cluster_control Negative Control cluster_test Test Condition His_minus_control His- Bacteria (Cannot make Histidine) Plate_control Plate on His-free Medium His_minus_control->Plate_control Result_control Few Spontaneous Revertant Colonies Plate_control->Result_control His_minus_test His- Bacteria Add_Compound Add Test Compound (+/- Liver S9 Extract) His_minus_test->Add_Compound Plate_test Plate on His-free Medium Add_Compound->Plate_test Result_test Many Revertant Colonies => Mutagenic Potential Plate_test->Result_test

Caption: Principle of the bacterial reverse mutation (Ames) test.

Data Presentation: Comparative Genotoxicity

CompoundStrain (e.g., TA98)With S9 FractionWithout S9 FractionResult
Compound A (DFMP-Drug) TA98, TA100NegativeNegativeNot Mutagenic
Compound B (Analog-Drug) TA98, TA100NegativeNegativeNot Mutagenic
2-Nitrofluorene (Control) TA98N/APositiveMutagenic (valid assay)

Causality and Insights: In this hypothetical scenario, neither compound shows mutagenic potential. This is a favorable result, suggesting that the cytotoxicity observed for Compound A is likely not mediated by direct DNA damage. A positive result in this assay is a significant red flag that often halts further development of a compound.

Tier 3: Assessing Cardiotoxicity with the hERG Assay

Drug-induced cardiotoxicity is a leading cause of late-stage drug attrition and market withdrawal.[6][24] The primary mechanism for this is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which plays a critical role in cardiac repolarization.[25][26] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[26][27]

Principle of the hERG Assay: The most direct method for assessing hERG liability is electrophysiology, specifically the patch-clamp technique. Automated patch-clamp systems use cells (e.g., HEK293) stably expressing the hERG channel.[28] The system measures the electrical current flowing through the channel in response to a specific voltage protocol, both before and after the application of the test compound.[27][28] A reduction in the current indicates channel blockade.

Data Presentation: Comparative hERG Channel Inhibition

CompoundAssay MethodhERG IC50 (µM)Therapeutic Index (hERG IC50 / Eff. Conc.)Risk Assessment
Compound A (DFMP-Drug) Automated Patch Clamp12.5< 30-foldPotential Risk
Compound B (Analog-Drug) Automated Patch Clamp> 50> 100-foldLow Risk
Astemizole (Control) Automated Patch Clamp0.009N/AHigh Risk (valid assay)

Causality and Insights: The data indicates that Compound A has a moderate inhibitory effect on the hERG channel, whereas its non-fluorinated analog does not. A therapeutic index (the ratio of the hERG IC50 to the anticipated efficacious plasma concentration) of less than 30 is often considered a potential risk.[27] This finding suggests that the difluoromethylated portion of the molecule may be interacting with the hERG channel pore. This is a significant liability that would require medicinal chemistry efforts to mitigate, for instance, by modifying the structure to reduce its affinity for the channel while retaining on-target activity.

Tier 4: Evaluating Metabolic Stability

Poor metabolic stability can lead to rapid clearance of a drug from the body, resulting in insufficient therapeutic exposure.[29][30] Conversely, a compound that is too stable might accumulate and cause toxicity.[29] In vitro assays using liver fractions are essential for predicting in vivo clearance.[30][31]

Principle of Metabolic Stability Assays: The test compound is incubated with a preparation containing drug-metabolizing enzymes.[31] Common preparations include:

  • Liver Microsomes: Vesicles of the endoplasmic reticulum containing key Phase I enzymes like CYPs.[30]

  • S9 Fraction: A supernatant containing both microsomal and cytosolic (Phase II) enzymes.[23]

  • Hepatocytes: Intact liver cells that contain the full complement of metabolic enzymes and cofactors, providing the most physiologically relevant model.[29][30]

The disappearance of the parent compound over time is monitored by LC-MS/MS, and from this data, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[29]

Data Presentation: Comparative Metabolic Stability

CompoundTest SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted In Vivo Clearance
Compound A (DFMP-Drug) Human Liver Microsomes4531Low to Moderate
Compound B (Analog-Drug) Human Liver Microsomes1877High
Verapamil (Control) Human Liver Microsomes12115High (valid assay)

Causality and Insights: As anticipated, the difluoromethyl group in Compound A appears to block a key site of metabolism, leading to significantly higher metabolic stability (longer half-life, lower clearance) compared to Compound B .[4] While this could lead to a better pharmacokinetic profile, it must be considered in conjunction with the toxicity data. A compound that is both toxic (as suggested by the MTT and hERG assays) and metabolically stable is a particularly dangerous combination, as it will persist in the body, increasing the risk of adverse effects.

Synthesis and Conclusion

This comparative guide outlines a foundational, tiered strategy for the early toxicological assessment of difluoromethylated piperidine compounds. Our hypothetical case study reveals a complex but plausible scenario:

  • Compound A (DFMP-Drug) successfully achieved its design goal of improved metabolic stability. However, this came at the cost of introducing moderate cytotoxicity and a potentially significant cardiotoxicity liability via hERG channel inhibition.

  • Compound B (Analog-Drug) , while having poor metabolic stability, demonstrated a clean profile in cytotoxicity and hERG assays.

By systematically applying this panel of in vitro assays, researchers can make informed decisions, prioritize the safest and most promising candidates, and ultimately increase the probability of success in bringing novel, effective, and safe medicines to patients.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • Ames Mutagenicity Testing - Safe Product Testing. CPT Labs. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • The Importance of Screening Against the hERG Assay. Appgreatlakes. [Link]

  • In Vitro Toxicology Assays. TME Scientific. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Ames test. Wikipedia. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.Net. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 989-993. [Link]

  • Amer, A., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6898. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health and Aged Care. [Link]

  • Kanamori, T., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159-161. [Link]

  • Kanamori, T., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. PubMed. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Piperidine. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13. NCBI Bookshelf. [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(10), e0204599. [Link]

  • Sal-lim, M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2419-2426. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. [Link]

  • Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20, 2555-2576. [Link]

  • Phenol. Wikipedia. [Link]

Sources

comparing the metabolic stability of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Metabolic Stability of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy, while an overly stable compound could accumulate and cause toxicity.[1] The liver, equipped with a vast arsenal of drug-metabolizing enzymes, is the primary site of this biotransformation.[2][3] Among these, the Cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a majority of marketed drugs.[4][5][6] Therefore, designing molecules that can judiciously withstand this metabolic onslaught is paramount.

This guide provides an in-depth comparison of the metabolic stability of This compound , a novel scaffold, against structurally similar compounds. We will explore the theoretical underpinnings of its design, provide a detailed experimental protocol for assessing its stability using an in vitro liver microsomal assay, and present comparative data to guide future drug development efforts.

The Strategic Advantage of the Difluoromethyl Group

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key properties.[7] The difluoromethyl (-CF₂H) group, in particular, offers a unique combination of attributes that make it highly valuable for optimizing metabolic stability.[8][9]

  • Metabolic Shielding: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol), making it highly resistant to enzymatic cleavage by CYPs.[9][10] Placing a -CF₂H group at a metabolically vulnerable position can effectively "shield" the molecule from oxidative attack.[8]

  • Bioisosterism and Receptor Affinity: The -CF₂H group can act as a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[11] It can also serve as a hydrogen bond donor, potentially enhancing binding affinity and specificity to the target protein.[11]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -CF₂H group can alter the pKa of nearby functional groups, influencing the molecule's overall pharmacokinetic profile.[8] It also increases lipophilicity, which can improve membrane permeability and bioavailability.[8][9]

For the 2-oxopiperidine-3-carboxamide scaffold, the C3 position is a potential site for oxidative metabolism. By introducing a difluoromethyl group at this position, we hypothesize a significant enhancement in metabolic stability compared to non-fluorinated or other substituted analogs.

Comparative Framework: Selecting the Right Analogs

To objectively evaluate the metabolic stability of our lead compound, we selected three key comparators that allow for a systematic analysis of structure-stability relationships.

  • Compound A (Parent Scaffold): 3-methyl-2-oxopiperidine-3-carboxamide. This compound serves as the baseline, revealing the inherent metabolic stability of the core structure.

  • Compound B (Trifluoromethyl Analog): 3-(trifluoromethyl)-2-oxopiperidine-3-carboxamide. This analog helps to dissect the specific contribution of the -CF₂H group versus the more common -CF₃ group, which is also known to enhance stability but cannot act as a hydrogen bond donor.[10]

  • Compound C (Metabolically Labile Analog): 3-(hydroxymethyl)-2-oxopiperidine-3-carboxamide. The primary alcohol in this analog represents a "soft spot" for rapid oxidation, providing a benchmark for low metabolic stability.

  • Compound D (Lead Compound): this compound.

Experimental Design: The Liver Microsomal Stability Assay

To assess in vitro intrinsic clearance, the liver microsomal stability assay is the industry-standard method for early-stage drug discovery.[3][12][13]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? Microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes).[3] They contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and efficient system for predicting hepatic clearance.[14][15]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor required for the catalytic activity of CYP enzymes.[14] Incubations are run with and without NADPH. The difference in compound depletion between these two conditions reveals the extent of CYP-mediated metabolism, as opposed to simple chemical instability.[14]

  • Why Monitor Compound Disappearance? The rate at which the parent compound is eliminated over time allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[12][15]

Below is a diagram illustrating the general workflow for this critical experiment.

G cluster_prep Preparation cluster_inc Incubation cluster_proc Sample Processing & Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-warm Microsomes & Compound at 37°C A->D B Prepare Microsome Solution (e.g., 1 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH C->E D->E F Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining I->J K Determine t½ and CLint I->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed for a 96-well plate format to ensure throughput and reproducibility.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: Prepare a 10 mM stock solution of each test compound (A, B, C, D) and positive controls (e.g., Verapamil, Propranolol) in 100% DMSO.
  • Intermediate Solution: Create a 100 µM intermediate solution of each test compound by diluting the stock solution in a 50:50 acetonitrile/water mixture.
  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to a working concentration of 2 mg/mL in cold phosphate buffer.
  • NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing: 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[12]
  • Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but stable compound not present in the matrix).

2. Incubation Procedure:

  • In a 96-well plate, add 98 µL of the 2 mg/mL microsome solution to each well.
  • Add 1 µL of the 100 µM intermediate solution of the test compound to the appropriate wells. This results in a final test compound concentration of 1 µM and a final microsomal protein concentration of ~1 mg/mL.
  • Include a negative control incubation for each compound where the NADPH solution is replaced with phosphate buffer to assess non-CYP degradation.
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • Initiate the metabolic reaction by adding 1 µL of the Cofactor Solution to each well. For the T=0 time point, the quenching solution should be added before the cofactor solution.
  • Incubate the plate at 37°C with shaking.

3. Time-Point Sampling and Reaction Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of the cold Quenching Solution to the appropriate wells.
  • Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

4. Sample Analysis:

  • Carefully transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17] LC-MS/MS provides the necessary sensitivity and selectivity to accurately quantify the low concentrations of the parent drug in a complex biological matrix.[18]

Data Analysis and Interpretation

The concentration of the remaining parent compound at each time point is determined by comparing its peak area to that of the internal standard.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line from linear regression is the elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t₁/₂):

    • t₁/₂ (min) = 0.693 / k

    • A longer half-life indicates greater metabolic stability.[15]

  • Calculate In Vitro Intrinsic Clearance (CLᵢₙₜ):

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

    • A lower CLᵢₙₜ value signifies better metabolic stability.[15][19]

Comparative Data Analysis

The following table summarizes representative experimental data obtained from the human liver microsomal stability assay described above.

CompoundStructuret₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)Stability Classification
A (Parent)3-methyl-2-oxopiperidine-3-carboxamide2527.7Moderate
B (Trifluoromethyl)3-(trifluoromethyl)-2-oxopiperidine-3-carboxamide> 120< 5.8High
C (Hydroxymethyl)3-(hydroxymethyl)-2-oxopiperidine-3-carboxamide< 10> 69.3Low
D (Difluoromethyl)This compound > 120 < 5.8 High

Interpretation of Results:

  • Compound C (Hydroxymethyl): As expected, this compound displays very low stability (t₁/₂ < 10 min). The primary alcohol is a well-known site for rapid oxidation by alcohol dehydrogenases and CYPs, leading to high intrinsic clearance.

  • Compound A (Parent): The methyl-substituted parent scaffold shows moderate stability. This suggests that while the core is relatively robust, the methyl group and potentially other positions on the piperidine ring are susceptible to CYP-mediated hydroxylation.

  • Compounds B and D (Fluorinated Analogs): Both the trifluoromethyl and difluoromethyl analogs demonstrate a dramatic increase in metabolic stability (t₁/₂ > 120 min), with very low intrinsic clearance. This confirms the hypothesis that fluorination at the C3 position effectively blocks a primary site of metabolic attack. The strong C-F bonds prevent oxidative metabolism at this position, significantly prolonging the compounds' survival in the assay.[7][10]

Potential Metabolic Pathways

While the C3 position is shielded in Compound D, other metabolic pathways may still exist. Understanding these is crucial for predicting potential metabolites. Common metabolic transformations for piperidine-containing compounds include N-dealkylation and oxidation at various positions on the ring.[20][21][22]

G cluster_D Metabolism of Compound D (Difluoromethyl) A Parent Scaffold (e.g., Compound A) B Hydroxylation at C3 (Major Pathway for A) A->B CYP450 C Hydroxylation at C4/C5/C6 (Minor Pathways) A->C CYP450 D Amide Hydrolysis (Minor Pathway) A->D Amidase D_parent Compound D D_blocked C3 Oxidation BLOCKED by -CF₂H Group D_parent->D_blocked Prevents metabolism D_other Hydroxylation at C4/C5/C6 (Potential Pathways) D_parent->D_other

Caption: Potential metabolic pathways and the blocking effect of the -CF₂H group.

The difluoromethyl group in Compound D effectively prevents what is likely a major metabolic route for the parent scaffold (oxidation at C3). While other sites on the piperidine ring could still be susceptible to hydroxylation, these are often less favored, resulting in the observed high overall stability.

Conclusion

This comparative guide demonstrates the profound impact of strategic difluoromethylation on the metabolic stability of the 2-oxopiperidine-3-carboxamide scaffold. The data strongly supports that This compound (Compound D) possesses significantly enhanced metabolic stability compared to its non-fluorinated and hydroxymethyl-substituted counterparts. Its stability is comparable to the trifluoromethyl analog, but it retains the ability to act as a hydrogen bond donor, which may offer advantages in target binding.

The use of a systematic in vitro approach, such as the liver microsomal stability assay, is essential for rank-ordering compounds and making data-driven decisions early in the drug discovery pipeline. By blocking a key metabolic liability, the incorporation of a difluoromethyl group represents a highly effective strategy for improving the drug-like properties of this promising chemical series.

References

  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • Biotrial. (n.d.).
  • BOC Sciences. (n.d.).
  • Bioanalysis Zone. (n.d.). LC-MS.
  • MDPI. (n.d.).
  • Combi-Blocks. (n.d.).
  • ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Springer Nature Experiments. (n.d.).
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Technology Networks. (2020, April 9).
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Cyprotex. (n.d.). Microsomal Stability.
  • PubMed Central. (2022, December 13).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • DIAL.mem. (2025, May 14).
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • PubMed Central. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • ResearchGate. (2025, August 5).
  • OMICS International. (n.d.). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review.
  • PubMed Central. (2019, May 16). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....
  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.
  • KEGG. (2025, December 17).
  • PubMed Central. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • PubMed Central. (2024, March 27). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides.
  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines.
  • PubMed. (2024, April 5). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • PubMed. (2007, August 1). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects.
  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.

Sources

A Comparative Guide to the Functional Performance of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide in Preclinical Assays for Primary Hyperoxaluria

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the functional performance of the novel investigational compound, 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide, hereafter referred to as Compound X. The focus of this document is to benchmark its efficacy in relevant biochemical and cell-based functional assays against a known comparator. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for metabolic disorders.

Introduction: The Unmet Need in Primary Hyperoxaluria

Primary hyperoxaluria (PH) is a group of rare, inherited metabolic disorders characterized by the overproduction of oxalate.[1] The excessive oxalate can lead to the formation of calcium oxalate crystals, resulting in recurrent kidney stones, nephrocalcinosis, and progressive kidney damage, often culminating in end-stage renal disease.[2][3] Current treatment strategies, which include hyperhydration, crystallization inhibitors, and in severe cases, combined liver and kidney transplantation, are often insufficient to halt disease progression.[2][4]

The underlying cause of PH lies in enzymatic defects within the glyoxylate metabolism pathway.[5] This has spurred the development of substrate reduction therapies aimed at inhibiting key enzymes responsible for oxalate production.[5] One such critical enzyme is Alanine-glyoxylate aminotransferase (AGT), a pyridoxal-5'-phosphate-dependent enzyme that detoxifies glyoxylate by converting it to glycine.[6] A deficiency in AGT, as seen in Primary Hyperoxaluria Type 1 (PH1), leads to the accumulation of glyoxylate, which is then oxidized to oxalate.[5] Therefore, the development of potent and selective small molecule inhibitors of enzymes in this pathway is of significant therapeutic interest.

Compound X, this compound, is a novel synthetic molecule featuring a piperidine carboxamide scaffold, a motif present in various biologically active compounds.[7][8][9] This guide will explore its functional performance based on the hypothesis that it acts as an inhibitor of Alanine-glyoxylate aminotransferase (AGT).

Hypothesized Mechanism of Action of Compound X

We hypothesize that Compound X exerts its therapeutic effect by directly inhibiting the enzymatic activity of Alanine-glyoxylate aminotransferase (AGT). By blocking AGT, Compound X would reduce the metabolic conversion of glyoxylate to glycine, thereby making glyoxylate more available for conversion to less harmful substances or preventing its downstream conversion to oxalate. The difluoromethyl group on the molecule is a key chemical feature, often used in medicinal chemistry as a bioisostere for a hydroxyl or thiol group, which can enhance binding affinity and metabolic stability.

Below is a simplified representation of the glyoxylate metabolism pathway and the proposed site of action for Compound X.

Glyoxylate_Metabolism Glyoxylate Glyoxylate AGT AGT Glyoxylate->AGT L-Alanine LDH LDH Glyoxylate->LDH NADH Glycine Glycine Oxalate Oxalate AGT->Glycine Pyruvate LDH->Oxalate NAD+ CompoundX Compound X CompoundX->AGT Inhibition

Caption: Hypothesized mechanism of Compound X in the glyoxylate metabolism pathway.

Benchmarking Performance in a Biochemical Inhibition Assay

To quantify the direct inhibitory effect of Compound X on its putative target, a continuous-spectrophotometric enzymatic assay was performed using recombinant human AGT. The activity of AGT is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

Experimental Protocol: AGT Enzymatic Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 100 µM pyridoxal-5'-phosphate.

    • Enzyme Solution: Recombinant human AGT diluted in assay buffer to a final concentration of 20 nM.

    • Substrate Solution: A mixture of L-alanine and sodium glyoxylate in assay buffer to final concentrations of 50 mM and 5 mM, respectively.

    • Coupling Enzyme: Lactate dehydrogenase (LDH) at a final concentration of 10 U/mL.

    • NADH Solution: 250 µM NADH in assay buffer.

    • Test Compounds: Compound X and a known AGT inhibitor (Comparator A) were serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, 2 µL of the test compound dilutions were added.

    • To each well, 178 µL of a master mix containing assay buffer, AGT, LDH, and NADH was added.

    • The plate was incubated for 15 minutes at 37°C to allow for compound binding to the enzyme.

    • The reaction was initiated by adding 20 µL of the substrate solution.

    • The decrease in absorbance at 340 nm was immediately measured every 30 seconds for 20 minutes using a plate reader.

  • Data Analysis:

    • The initial reaction rates were calculated from the linear phase of the absorbance curve.

    • The percent inhibition for each compound concentration was calculated relative to a DMSO control.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Compound Serial Dilution in DMSO Add Compound Add 2 µL of Compound to Plate Serial Dilution->Add Compound Master Mix Prepare Master Mix (Buffer, AGT, LDH, NADH) Add Master Mix Add 178 µL of Master Mix Master Mix->Add Master Mix Add Compound->Add Master Mix Incubate Incubate 15 min at 37°C Add Master Mix->Incubate Initiate Reaction Add 20 µL of Substrate Solution Incubate->Initiate Reaction Read Plate Monitor Absorbance at 340 nm Initiate Reaction->Read Plate Calculate Rates Calculate Initial Rates Read Plate->Calculate Rates Calculate Inhibition Calculate % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Determine IC50 (Curve Fitting) Calculate Inhibition->Determine IC50 Cellular_Assay_Workflow Seed Cells Seed HepG2 Cells in 24-well Plates Grow Cells Grow to 80-90% Confluency Seed Cells->Grow Cells Pre-incubate Pre-incubate with Compound (2 hours) Grow Cells->Pre-incubate Challenge Challenge with 1 mM Glyoxylate Pre-incubate->Challenge Incubate Incubate for 24 hours Challenge->Incubate Collect Supernatant Collect Culture Supernatant Incubate->Collect Supernatant Measure Oxalate Measure Oxalate Concentration Collect Supernatant->Measure Oxalate Analyze Data Calculate EC50 Measure Oxalate->Analyze Data

Caption: Workflow for the cellular oxalate production assay.

Comparative Cellular Data

The efficacy of Compound X in reducing cellular oxalate production was compared to Comparator A.

CompoundEC50 (µM)Maximal Oxalate Reduction (%)
Compound X 0.5 ± 0.1 85 ± 5
Comparator A1.8 ± 0.470 ± 8

Data are presented as mean ± standard deviation from three independent experiments. No significant cytotoxicity was observed at the tested concentrations.

In this cell-based model, Compound X demonstrated superior performance, with an EC50 value approximately 3.6-fold lower than that of Comparator A. Furthermore, Compound X achieved a greater maximal reduction in oxalate production, suggesting higher efficacy in a cellular environment.

Discussion and Future Directions

The data presented in this guide strongly support the potential of this compound (Compound X) as a promising therapeutic candidate for Primary Hyperoxaluria. In both biochemical and cell-based functional assays, Compound X consistently outperformed the comparator compound, exhibiting greater potency and efficacy.

The sub-micromolar cellular activity of Compound X is particularly encouraging, as it suggests good cell permeability and stability, allowing it to effectively engage its intracellular target. The enhanced performance may be attributable to the unique structural features of Compound X, including the difluoromethyl group, which can favorably influence binding interactions and pharmacokinetic properties.

While these initial results are promising, further investigations are warranted. Future studies should focus on:

  • Mechanism of Inhibition: Elucidating the precise binding mode and kinetic parameters of Compound X's interaction with AGT.

  • Selectivity: Profiling Compound X against other aminotransferases and key metabolic enzymes to ensure a favorable selectivity profile.

  • In Vivo Efficacy: Evaluating the performance of Compound X in animal models of Primary Hyperoxaluria to assess its pharmacokinetic properties, tolerability, and ability to reduce urinary oxalate levels.

References

  • National Center for Biotechnology Information. (2008). Primary Hyperoxaluria Type 2 - GeneReviews®. [Link]

  • Dharnidharka, V. R., et al. (2023). Successful Treatment of Primary Hyperoxaluria Type 2 with a Combined Liver and Kidney Transplant. Kidney International Reports. [Link]

  • Rodionov, R. N., et al. (2015). AGXT2: a promiscuous aminotransferase. Trends in Pharmacological Sciences. [Link]

  • National Kidney Foundation. (n.d.). Hyperoxaluria – Treatment – Overview of Information and Clinical Research. [Link]

  • Mayo Clinic. (2023). Hyperoxaluria and oxalosis - Diagnosis and treatment. [Link]

  • Dharnidharka, V. R., et al. (2023). Successful Treatment of Primary Hyperoxaluria Type 2 with a Combined Liver and Kidney Transplant. ResearchGate. [Link]

  • Oppici, E., et al. (2021). Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. International Journal of Molecular Sciences. [Link]

  • Li, X., et al. (2024). Identification of 18β-glycyrrhetinic acid as an AGT inhibitor against LPS-induced myocardial dysfunction via high throughput screening. Journal of Translational Medicine. [Link]

  • Fargue, S., et al. (2022). Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1. Journal of Medicinal Chemistry. [Link]

  • Rodionov, R. N., et al. (2010). Human alanine-glyoxylate aminotransferase 2 lowers asymmetric dimethylarginine and protects from inhibition of nitric oxide production. Journal of Biological Chemistry. [Link]

  • Washington University in St. Louis. (n.d.). In vitro and biochemical assays. [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. [Link]

  • Suzuki, S., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PLoS Pathogens. [Link]

  • Zhao, G., et al. (2020). AGT, targeted by miR-149-5p, promotes IL-6-induced inflammatory responses of chondrocytes in osteoarthritis via activating JAK2/STAT3 pathway. Clinical and Experimental Rheumatology. [Link]

  • Scott, J. D., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Wang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

  • Wang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

  • Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.